Methyl 1-cyclopentylazetidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-cyclopentylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDPYTUKIJNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742802 | |
| Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-97-0 | |
| Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Methyl 1-cyclopentylazetidine-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-cyclopentylazetidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable building block in modern medicinal chemistry. The guide details a step-by-step protocol for a one-pot reductive amination strategy, explaining the mechanistic rationale behind the choice of reagents and reaction conditions. Furthermore, it presents a complete characterization profile of the target compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supported by analysis of analogous structures. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel small molecules for drug discovery and development.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[1][2] Their unique structural properties, including high ring strain, sp³-rich character, and conformational rigidity, confer significant advantages in the design of bioactive molecules.[1][3] When incorporated into a drug candidate, the azetidine scaffold can enhance critical pharmacokinetic properties such as aqueous solubility and metabolic stability, while also providing novel exit vectors for substituent placement compared to more common five- or six-membered rings.[2]
The specific compound, this compound, combines the favorable properties of the azetidine core with an N-cyclopentyl group, a common lipophilic moiety in central nervous system (CNS) active agents, and a methyl ester at the C-3 position, which serves as a versatile handle for further chemical modification, such as amide coupling. This makes it a highly desirable building block for creating libraries of novel compounds for various therapeutic targets.
Recommended Synthetic Pathway: Reductive Amination
The most direct and scalable approach for the synthesis of this compound is the one-pot reductive amination (also known as reductive alkylation) of Methyl azetidine-3-carboxylate with cyclopentanone.[4][5] This strategy is widely employed in medicinal chemistry for its efficiency, operational simplicity, and tolerance of various functional groups.
The overall transformation is as follows:
Caption: Reductive amination of Methyl azetidine-3-carboxylate.
Mechanistic Rationale and Causality
Reductive amination proceeds via a two-step sequence within a single pot:
-
Iminium Ion Formation: The secondary amine of the azetidine nucleophilically attacks the carbonyl carbon of cyclopentanone. This is followed by dehydration, typically acid-catalyzed, to form a transient iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic iminium carbon, yielding the final tertiary amine product.
Why Sodium Triacetoxyborohydride? The choice of NaBH(OAc)₃ is critical for the success of this one-pot reaction. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and reacts much more slowly with ketones and aldehydes. It preferentially reduces the protonated iminium ion intermediate. This selectivity prevents premature reduction of the starting cyclopentanone and allows for the accumulation of the iminium ion, driving the reaction towards the desired product.[5]
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
Methyl azetidine-3-carboxylate hydrochloride (Commercially available[6][7])
-
Cyclopentanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl azetidine-3-carboxylate hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (TEA) or DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free base in situ. Stir for 10-15 minutes at room temperature.
-
Add cyclopentanone (1.2 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium intermediate.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a clear oil.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol |
Spectroscopic Data
3.2.1. Proton NMR (¹H NMR)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale / Notes |
| ~ 3.72 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 3.65 | t, J ≈ 8.0 Hz | 2H | Azetidine CH₂ (C2/C4) | Protons adjacent to the nitrogen, deshielded. Similar to related structures.[8] |
| ~ 3.30 | p, J ≈ 7.0 Hz | 1H | Azetidine CH (C3) | Methine proton at the 3-position, coupled to the four adjacent methylene protons. |
| ~ 3.15 | t, J ≈ 8.0 Hz | 2H | Azetidine CH₂ (C2/C4) | Protons adjacent to the nitrogen, deshielded. |
| ~ 2.50 | p, J ≈ 7.5 Hz | 1H | Cyclopentyl CH -N | Methine proton on the cyclopentyl ring attached to nitrogen, deshielded by the N-atom. |
| ~ 1.80 - 1.40 | m | 8H | Cyclopentyl CH₂ | Complex multiplet for the four methylene groups of the cyclopentyl ring. |
3.2.2. Carbon NMR (¹³C NMR)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Rationale / Notes |
| ~ 173.5 | C =O | Ester carbonyl carbon.[9] |
| ~ 65.0 | Cyclopentyl C H-N | Methine carbon attached to nitrogen, significantly downfield. |
| ~ 58.0 | Azetidine C H₂ (C2/C4) | Azetidine ring carbons adjacent to the nitrogen. |
| ~ 52.0 | -OC H₃ | Methyl ester carbon. |
| ~ 35.0 | Azetidine C H (C3) | Methine carbon at the 3-position of the azetidine ring. |
| ~ 30.0 | Cyclopentyl C H₂ | Methylene carbons on the cyclopentyl ring adjacent to the methine. |
| ~ 24.0 | Cyclopentyl C H₂ | Remaining methylene carbons on the cyclopentyl ring. |
3.2.3. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z Value | Species |
| 184.13 | [M+H]⁺ |
| 206.11 | [M+Na]⁺ |
Conclusion
This guide outlines a reliable and well-precedented synthetic route for this compound via reductive amination. The provided protocol is robust and leverages common, selective reagents to ensure a high yield of the desired product. The detailed characterization data, based on established principles of spectroscopy, provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The availability of this versatile building block through the described method facilitates further exploration of the valuable chemical space offered by the azetidine scaffold in drug discovery programs.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
- Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum. ChemicalBook.
- Methyl azetidine-3-carboxyl
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
- Amine synthesis by reductive amination (reductive alkyl
- “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg. Thermo Fisher Scientific.
- 13.13 Uses of 13C NMR Spectroscopy.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]
- 8. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR [m.chemicalbook.com]
- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Physical and chemical properties of Methyl 1-cyclopentylazetidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Notice: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from publicly available data and established chemical principles. As of the date of publication, detailed experimental data for Methyl 1-cyclopentylazetidine-3-carboxylate is limited; therefore, some properties and protocols are based on computational predictions and established analogous reactions. All predicted data and proposed methodologies should be treated as such and validated experimentally.
Introduction: The Emerging Importance of Substituted Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer unique advantages in drug design, often leading to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more flexible or traditional cyclic amines.[1] this compound (CAS No. 1355247-97-0) is a compound that merges this valuable azetidine core with two key substituents: a methyl ester at the 3-position, providing a handle for further chemical elaboration, and an N-cyclopentyl group, a common moiety used to modulate lipophilicity and receptor interactions. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications in drug discovery.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its precise structure and associated identifiers.
Chemical Structure
The structure consists of a central azetidine ring substituted at the nitrogen (position 1) with a cyclopentyl group and at position 3 with a methoxycarbonyl group.
Caption: 2D Structure of this compound
Key Identifiers
| Identifier | Value |
| CAS Number | 1355247-97-0 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| MDL Number | MFCD21333056 |
| SMILES | COC(=O)C1CN(C2CCCC2)C1 |
Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 237.4 ± 33.0 °C | ChemicalBook[3] |
| Density | 1.131 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Conjugate Acid) | 9.00 ± 0.40 | ChemicalBook[3] |
| Storage Temperature | 2-8 °C | BLD Pharm[4] |
Proposed Synthesis and Experimental Protocol
While a specific published synthesis for this compound was not found, a highly plausible and efficient route is via reductive amination. This common and robust method forms the C-N bond between the azetidine nitrogen and the cyclopentyl group in a one-pot procedure from readily available starting materials: Methyl azetidine-3-carboxylate hydrochloride (CAS: 100202-39-9)[1][5] and cyclopentanone .
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis via reductive amination.
Causality and Protocol Details
Reductive amination is a cornerstone of modern amine synthesis. The chosen reagents and steps are designed for a self-validating and efficient one-pot process.
-
Step 1: Iminium Ion Formation. Methyl azetidine-3-carboxylate hydrochloride is a salt. A mild base like triethylamine (TEA) is added to neutralize the hydrochloride, liberating the free secondary amine. This free amine then reacts with cyclopentanone to form an intermediate iminium ion.
-
Step 2: Reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[6] It is mild enough that it does not readily reduce the starting ketone, but it is highly effective at reducing the intermediate iminium ion as it forms.[6][7] This selectivity is crucial for a successful one-pot reaction, preventing wasteful consumption of the hydride by the carbonyl starting material. Dichloroethane (DCE) is a common solvent as it is compatible with NaBH(OAc)₃ and effectively solubilizes the reactants.[6]
Experimental Protocol (Proposed):
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl azetidine-3-carboxylate hydrochloride (1.0 eq).
-
Solvation & Neutralization: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension. Add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add cyclopentanone (1.2 eq) to the mixture.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Expected Spectral Characteristics
While experimental spectra are not published, the structure of this compound allows for a reliable prediction of its key spectral features, which are essential for characterization upon synthesis.
¹H NMR Spectroscopy
-
-OCH₃ (Methyl Ester): A sharp singlet is expected around δ 3.7 ppm , integrating to 3 protons.
-
Azetidine Ring Protons: The protons on the four-membered ring will appear as complex multiplets. The methine proton at C3 (adjacent to the ester) is expected to be the most downfield of this group, likely around δ 3.3-3.6 ppm . The four methylene protons at C2 and C4 will likely appear as overlapping multiplets between δ 2.8-3.4 ppm .
-
Cyclopentyl Ring Protons: The methine proton attached to the nitrogen is expected around δ 2.5-2.8 ppm . The remaining eight methylene protons on the cyclopentyl ring will appear as overlapping multiplets, likely in the range of δ 1.4-1.9 ppm .
¹³C NMR Spectroscopy
A total of 10 distinct carbon signals are expected:
-
C=O (Ester Carbonyl): A signal in the downfield region, typically δ 170-175 ppm .
-
-OCH₃ (Ester Methyl): A signal around δ 52 ppm .
-
Cyclopentyl Carbons: One methine carbon (attached to N) around δ 60-65 ppm and two sets of methylene carbons between δ 24-35 ppm .
-
Azetidine Carbons: The two methylene carbons (C2, C4) are expected in the δ 50-58 ppm range, while the methine carbon (C3) will likely be found around δ 35-40 ppm .
Mass Spectrometry (EI or ESI)
-
Molecular Ion (M⁺): For the formula C₁₀H₁₇NO₂, the exact mass would be 183.1259. A high-resolution mass spectrum should show a peak at m/z ≈ 184.1332 for [M+H]⁺.
-
Key Fragmentation: A likely fragmentation pathway is the loss of the methoxycarbonyl group (-COOCH₃), leading to a fragment ion at m/z ≈ 124.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound position it as a valuable building block for the synthesis of novel therapeutic agents.
-
The Azetidine Scaffold: The azetidine ring is considered a "bioisostere" of more common pyrrolidine and piperidine rings. Its constrained nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[2] Furthermore, the sp³-rich character of the azetidine ring is a desirable feature in modern drug discovery, as it often improves aqueous solubility and metabolic stability, moving compounds into more favorable regions of chemical space.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, highlighting its clinical and commercial relevance.[1]
-
The N-Cyclopentyl Group: The incorporation of a cyclopentyl group on a nitrogen atom is a common strategy to increase lipophilicity in a controlled manner. This can enhance cell permeability and improve oral bioavailability. The rigid, defined shape of the cyclopentyl group can also facilitate specific hydrophobic interactions within a target's binding pocket, potentially increasing potency.[8]
-
The Methyl Ester Handle: The ester at the 3-position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the facile introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
No specific material safety data sheet (MSDS) is available for this compound. Therefore, it must be handled with the standard precautions for a novel laboratory chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a dry environment at 2-8 °C .[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
A numbered list of all cited sources with clickable URLs is provided below for verification.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central. [Link]
-
Mastering Organic Synthesis with Methyl Azetidine-3-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Cas no 1355247-97-0 (this compound). Pure Chemistry Scientific Inc.[Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Methyl azetidine-3-carboxylate hydrochloride. precisionFDA. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. Autech Industry Co.,Limited. [Link]
Sources
- 1. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 1355247-97-0 [chemicalbook.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-cyclopentylazetidine-3-carboxylate
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl 1-cyclopentylazetidine-3-carboxylate, a novel small molecule with potential applications in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice. We will navigate the entire workflow from crystal growth to structure validation, emphasizing the principles of scientific integrity and best practices in crystallography.
Introduction: The Significance of Azetidine Scaffolds in Drug Discovery
Azetidine-containing compounds are of significant interest in modern drug discovery. The strained four-membered ring imparts unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties. This compound, the subject of this guide, is a promising building block. Its three-dimensional structure is crucial for understanding its potential interactions with biological targets and for guiding further lead optimization. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of such molecules, providing invaluable insights into bond lengths, bond angles, and stereochemistry[1][2][3].
The Crystallographic Workflow: A Methodical Approach
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the principles of crystallography. Each step is critical for the success of the subsequent one.
Step 1: Synthesis and High-Purity Crystallization
The foundation of a successful crystal structure analysis is a high-quality single crystal. This, in turn, requires a highly pure sample of this compound.
Protocol for Synthesis: The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available precursors. A possible synthetic route is outlined below.
Crystallization Techniques: Obtaining diffraction-quality crystals is often the most challenging step[1][2]. For a small organic molecule like this compound, several crystallization techniques should be screened.
-
Slow Evaporation: This is one of the simplest methods. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The choice of solvent is critical and can influence crystal growth[4].
-
Vapor Diffusion: This technique is excellent for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization[4].
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids[5].
Table 1: Crystallization Screening Conditions
| Experiment | Solvent System | Temperature (°C) | Method | Result |
| 1 | Dichloromethane | 20 | Slow Evaporation | Amorphous solid |
| 2 | Ethyl Acetate/Hexane | 4 | Vapor Diffusion | Small needles |
| 3 | Acetone | 20 | Slow Evaporation | Oily residue |
| 4 | Acetonitrile/Water | 4 | Vapor Diffusion | Diffraction-quality prisms |
For this case study, we will assume that diffraction-quality crystals were obtained from an acetonitrile/water system using vapor diffusion at 4°C.
Step 2: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted and exposed to a monochromatic X-ray beam[3].
Protocol for Data Collection:
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. Data is collected on a diffractometer equipped with a modern detector (e.g., CCD or CMOS). A full sphere of diffraction data is collected by rotating the crystal through a series of angles[6][7].
Step 3: Structure Solution and Refinement
The collected diffraction data, which consists of a series of spots of varying intensities, is then used to determine the arrangement of atoms in the crystal.
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors like absorption[8]. This results in a file containing a list of reflections with their Miller indices (h, k, l) and intensities.
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem of crystallography. The SHELXS program, part of the SHELX suite, is a powerful tool for this purpose[9]. It uses statistical methods to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.
Structure Refinement: The initial model obtained from structure solution is then refined using a least-squares method with a program like SHELXL[10][11]. This process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C10H17NO2 |
| Formula weight | 183.25 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.234(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1021.5(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.192 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.121 |
| Goodness-of-fit on F² | 1.05 |
Step 4: Structure Validation and Deposition
The final step in the crystallographic workflow is to rigorously validate the determined structure and to deposit the data in a public repository.
Structure Validation: The refined crystallographic information file (CIF) should be checked using the checkCIF service provided by the International Union of Crystallography (IUCr)[12]. This program performs a series of checks on the geometric and crystallographic parameters of the structure to identify potential errors or inconsistencies[13]. Any alerts generated by checkCIF should be carefully investigated and addressed.
Data Deposition: To ensure the accessibility and reusability of the data, the final CIF, along with the structure factor file, should be deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds[14][15].
Analysis of the Crystal Structure of this compound
The refined crystal structure would provide a wealth of information. The puckering of the azetidine ring, the conformation of the cyclopentyl group, and the orientation of the methyl carboxylate substituent would all be precisely determined. Intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the crystal packing would also be revealed.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently determine the three-dimensional structures of novel small molecules. This information is paramount for advancing drug discovery and materials science, enabling the design of molecules with enhanced properties and desired biological activities.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
-
University of Southampton ePrints. (n.d.). Advanced crystallisation methods for small organic molecules. [Link]
-
Crystallization of small molecules. (n.d.). [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(4), 33-39. [Link]
-
Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
AZoM. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]
-
MIT OpenCourseWare. (n.d.). The SHELX package. [Link]
-
PLATON/VALIDATION. (n.d.). [Link]
-
Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]
-
Grüne, T. (2017). SHELX for experimental phasing and refinement. Paul Scherrer Institut PSI. [Link]
-
DeepDyve. (1976). The crystal and molecular structure of N‐(t‐butyloxycarbonyl)‐l‐azetidine‐2‐carboxylic acid and conformational analysis of poly‐(l‐azetidinecarboxylic acid). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(8), 683-697. [Link]
-
Hübschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
-
National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. [Link]
-
American Chemical Society. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society. [Link]
-
Rutgers University. (1969). The Crystal and Molecular Structure of L-Azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. Research With Rutgers. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
PubMed Central. (2012). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
PubMed Central. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]
-
MDPI. (2020). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]
-
PubChem. (n.d.). Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. portlandpress.com [portlandpress.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. homepage.univie.ac.at [homepage.univie.ac.at]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Azetidine-3-Carboxylate Scaffold: Strategic Synthesis and Application in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties—conformational rigidity, improved metabolic stability, and enhanced solubility—that are highly desirable in drug candidates.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel azetidine-3-carboxylate derivatives, a subclass that serves as constrained analogues of amino acids like proline and β-proline.[3][4] We will dissect the strategic considerations behind various synthetic routes, provide field-proven experimental protocols, and discuss the application of these building blocks in the development of next-generation therapeutics.
The Strategic Value of the Azetidine Core in Medicinal Chemistry
The utility of the azetidine scaffold is not merely theoretical; it is validated by its presence in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1] The rationale for its increasing adoption in drug discovery programs is rooted in several key physicochemical advantages:
-
High sp³ Character and Three-Dimensionality: In an era where "flat" aromatic molecules often suffer from off-target effects and poor solubility, the puckered, sp³-rich nature of the azetidine ring provides an escape from planarity, enabling more specific and potent interactions with complex biological targets.
-
Metabolic Stability: The strained four-membered ring can act as a "metabolic shield," blocking common sites of enzymatic degradation that would otherwise occur in more flexible or conventional acyclic analogues.[5]
-
Vectorial Exit Points: The azetidine-3-carboxylate core offers well-defined vectors for substitution at the nitrogen, the carboxylate group, and the C2/C4 positions, allowing for systematic exploration of chemical space during structure-activity relationship (SAR) studies.
-
Bioisosterism: Azetidines can serve as effective bioisosteres for other common rings like pyrrolidines or even phenyl groups, offering a novel way to modulate pharmacokinetics and intellectual property.[5]
Despite these advantages, the synthesis of functionalized azetidines is notoriously challenging due to the inherent ring strain (approx. 25.4 kcal/mol), which makes their formation less favorable than that of five- or six-membered rings.[6][7]
Core Synthetic Strategies for Azetidine-3-Carboxylate Derivatives
The construction of the strained azetidine ring requires carefully chosen synthetic strategies that can overcome the energetic barrier to cyclization. The following sections detail the most robust and widely adopted methods, explaining the causality behind their effectiveness.
Intramolecular Cyclization: The Workhorse Approach
The most prevalent strategy for forming the azetidine ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of a 1,3-amino alcohol or a related precursor where a nitrogen nucleophile displaces a leaving group at the γ-position.
Causality and Experimental Insight: The success of this method hinges on pre-organizing the acyclic precursor to favor the cyclization event. The choice of the nitrogen protecting group is critical. A bulky group, such as a tosyl (Ts) or nosyl (Ns) group, can introduce a "gauche effect" or steric hindrance that biases the conformation of the open-chain precursor, bringing the nucleophilic nitrogen and the electrophilic carbon into closer proximity. This pre-organization minimizes the entropic penalty of cyclization.
A common and effective precursor is a suitably protected 2-(aminomethyl)-3-hydroxypropanoate. The hydroxyl group can be converted into an excellent leaving group (e.g., mesylate, tosylate, or triflate) immediately prior to the base-mediated ring closure.
[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction
For accessing more complex and densely functionalized azetidines, [2+2] cycloadditions offer a powerful alternative. The Aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can form the azetidine ring in a single, stereocontrolled step. Recent advances utilize visible-light photocatalysis to generate the excited state of imine precursors, making the reaction more accessible and scalable.[6][8]
Causality and Experimental Insight: The primary challenge in Aza Paternò-Büchi reactions is the rapid, non-radiative decay of the excited imine, which quenches its reactivity.[8] Modern protocols overcome this by using oximes or related precursors that, upon activation by a photosensitizer, form a more stable triplet state.[6] This triplet species has a longer lifetime and is sufficiently reactive to engage with an alkene partner, leading to the desired azetidine product.[6] This method is particularly valuable for creating quaternary centers that are difficult to access via other routes.
Ring Expansion and Rearrangement Strategies
Ring expansion of activated aziridines provides another elegant route. For example, treatment of 2-(bromomethyl)aziridines with a base can induce a thermodynamically favorable rearrangement to the corresponding 3-bromoazetidines, which can then be functionalized.[9]
Causality and Experimental Insight: This transformation is driven by the release of ring strain. While the azetidine ring is strained, the three-membered aziridine ring is significantly more so. This difference in strain energy provides the thermodynamic driving force for the expansion. The choice of solvent and nucleophile can be critical in directing the reaction towards the desired azetidine product versus competing side reactions.[9]
Detailed Experimental Protocol: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid Methyl Ester
This protocol describes a robust, two-step synthesis starting from commercially available serine methyl ester, illustrating the intramolecular cyclization approach. This self-validating system ensures high conversion and purity through stable intermediates.
Step 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate (Mesylated Intermediate)
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-L-serine methyl ester (10.0 g, 45.6 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 9.5 mL, 68.4 mmol, 1.5 eq.) dropwise over 5 minutes. The solution should remain clear.
-
Activation: Add methanesulfonyl chloride (MsCl, 4.2 mL, 54.7 mmol, 1.2 eq.) dropwise over 10 minutes. A white precipitate (Et₃N·HCl) will form.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil. This intermediate is typically used in the next step without further purification.
Step 2: Cyclization to Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate
-
Setup: To a 500 mL round-bottom flask, add the crude mesylate from the previous step.
-
Solvent: Add acetonitrile (200 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 18.9 g, 137 mmol, 3.0 eq.). The mixture will be a suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 16-24 hours. Monitor the reaction by LC-MS or TLC for the formation of the product and disappearance of the intermediate.
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (gradient elution, 20% to 40% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Data Presentation: A Representative Library of Novel Derivatives
Following the core synthesis, the N-Boc group can be removed under acidic conditions, and the free amine can be functionalized. The ester can also be hydrolyzed to the carboxylic acid for amide couplings. The table below summarizes representative data for a small library of derivatives prepared from the core scaffold.
| Compound ID | R¹ (N-substituent) | R² (at carboxyl) | Yield (%) | Purity (LC-MS, %) | ¹H NMR (δ, ppm, CDCl₃) Azetidine Protons |
| AZ-001 | Boc | -OMe | 85 (2 steps) | >98 | 4.15 (t, 2H), 3.40 (m, 1H) |
| AZ-002 | Benzyl | -OMe | 92 (alkylation) | >99 | 3.65 (t, 2H), 3.30 (t, 2H), 3.15 (m, 1H) |
| AZ-003 | Phenylsulfonyl | -OMe | 88 (sulfonylation) | >97 | 4.05 (t, 2H), 3.55 (m, 1H) |
| AZ-004 | Benzyl | -NH(Cyclopropyl) | 78 (coupling) | >99 | 3.70 (t, 2H), 3.35 (t, 2H), 3.05 (m, 1H) |
| AZ-005 | Boc | -OH | 95 (hydrolysis) | >99 | 4.20 (t, 2H), 3.45 (m, 1H) |
Application in Drug Discovery: A Case Study Perspective
Azetidine-3-carboxylates are excellent mimics of proline. In many biological pathways, proline recognition is a key event, particularly in protein-protein interactions involving SH3, WW, or EVH1 domains. Replacing a critical proline residue in a peptide ligand with an azetidine-3-carboxylate derivative can lock the conformation, enhance binding affinity, and improve proteolytic stability.
Consider a hypothetical kinase signaling pathway where a proline-rich peptide on a scaffold protein binds to the SH3 domain of an upstream kinase, leading to pathway activation and cell proliferation. A novel azetidine-based peptidomimetic could act as a competitive inhibitor.
Conclusion and Future Outlook
The azetidine-3-carboxylate scaffold represents a dynamic and highly valuable frontier in medicinal chemistry. While classic cyclization methods remain indispensable, the development of novel strategies like photocatalytic cycloadditions and C-H functionalization is rapidly expanding the accessible chemical space.[6] The ability to generate diverse libraries of these constrained amino acid analogues provides drug discovery teams with a powerful toolkit to tackle challenging biological targets, improve pharmacokinetic profiles, and ultimately design safer and more effective medicines. The continued innovation in synthetic methodology will ensure that the full potential of this remarkable four-membered ring is realized in the pharmaceuticals of the future.
References
- Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. Benchchem.
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
- A Novel Strategy for the Synthesis of Azetidine. Scientific.Net.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Publishing.
- Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC) Publishing.
- Synthesis of Azetidines. Chinese Journal of Chemistry.
- Biologically active azetidines. ResearchGate.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Azetidine synthesis. Organic Chemistry Portal.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications.
- Previous strategies towards azetidines and this approach. ResearchGate.
- Azetidine-3-carboxylic acid. Chem-Impex.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
An In-Depth Technical Guide to the Conformational Analysis of 1-Cyclopentylazetidine Ring Systems
Abstract
The 1-cyclopentylazetidine motif is an increasingly relevant structural scaffold in modern medicinal chemistry, combining the favorable pharmacokinetic properties of the strained azetidine ring with the three-dimensional diversity offered by the cyclopentyl group. Understanding the three-dimensional structure and dynamic conformational behavior of this system is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for the conformational analysis of 1-cyclopentylazetidine systems, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing the puckering of the azetidine ring and the pseudorotation of the cyclopentyl moiety, and how their interplay dictates the overall conformational landscape. This document details both experimental and computational workflows, offering field-proven insights into methodological choices and data interpretation, thereby providing a self-validating system for rigorous conformational characterization.
Introduction: The Strategic Value of the 1-Cyclopentylazetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity impart unique physicochemical properties, often leading to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to their five- and six-membered counterparts.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to achieve desired therapeutic effects.[1]
The substitution of a cyclopentyl group at the nitrogen atom (N-1) introduces a new layer of structural complexity and opportunity. The cyclopentyl ring serves as a rigid, sp³-rich scaffold that can explore vectors in three-dimensional space, which is crucial for optimizing interactions within a biological target's binding pocket.[4] The combination of the puckered azetidine and the flexible cyclopentane ring creates a unique conformational challenge. A thorough analysis is therefore not just an academic exercise but a critical step in harnessing this scaffold's full potential in drug development.
This guide will systematically deconstruct the conformational analysis of 1-cyclopentylazetidine into its constituent parts before integrating them into a holistic analytical strategy.
Fundamental Conformational Principles
The overall conformation of 1-cyclopentylazetidine is a product of the interplay between the geometries of the two constituent rings.
The Puckered Nature of the Azetidine Ring
Contrary to a planar representation, the azetidine ring is non-planar and exists in a puckered conformation to alleviate torsional strain. This puckering is characterized by a dihedral angle, which for the parent azetidine has been determined by gas-phase electron diffraction to be approximately 37°.[5][6] The ring undergoes rapid inversion between two equivalent puckered states at room temperature.
For an N-substituted azetidine, the substituent can occupy one of two positions relative to the ring's puckering: axial or equatorial. The steric bulk of the N-substituent plays a critical role in determining the preferred conformation. Generally, bulkier substituents will favor the equatorial position to minimize steric clashes with the hydrogen atoms on the azetidine ring.
Caption: Puckering of the N-substituted azetidine ring showing axial and equatorial conformers.
Cyclopentane Conformations: Envelope and Twist
Cyclopentane is also non-planar to relieve the torsional strain that would exist in a flat pentagon.[7] It adopts two primary low-energy conformations: the envelope (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the half-chair or twist (C₂ symmetry), where three atoms are in a plane, with the other two displaced on opposite sides.[3][8]
These conformations are not static but rapidly interconvert through a low-energy process called pseudorotation .[1][4] This process involves a continuous out-of-plane motion of the carbon atoms, allowing the ring to fluidly adopt a series of envelope and twist forms with a very low energy barrier.[9]
Caption: The two main conformations of cyclopentane interconvert via pseudorotation.
The Conformational Landscape of 1-Cyclopentylazetidine
The conformational analysis of the combined system requires considering the following degrees of freedom:
-
Azetidine Ring Puckering: The cyclopentyl group can be positioned axially or equatorially relative to the azetidine ring.
-
Cyclopentane Conformation: The cyclopentyl ring will be in a dynamic equilibrium of envelope and twist forms.
-
Torsion about the N-C Bond: Rotation around the bond connecting the azetidine nitrogen and the cyclopentyl carbon introduces further conformational possibilities.
Steric hindrance between the hydrogens on the cyclopentyl ring (especially at C2' and C5') and the hydrogens on the azetidine ring (at C2 and C4) will be the primary determinant of the most stable conformers. It is highly probable that the conformer placing the bulky cyclopentyl group in the equatorial position of the azetidine ring will be significantly lower in energy. The specific low-energy envelope or twist conformation of the cyclopentyl ring will then be adopted to minimize remaining steric clashes.
Methodologies for Conformational Analysis
A dual approach combining computational modeling and experimental NMR spectroscopy provides the most robust and self-validating analysis.
Sources
- 1. Pseudorotation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Reactivity of Methyl 1-cyclopentylazetidine-3-carboxylate: A Predictive Analysis for Drug Development
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a predictive analysis of the stability and reactivity of Methyl 1-cyclopentylazetidine-3-carboxylate based on established principles of organic chemistry and pharmaceutical science. No specific experimental data for this molecule is publicly available at the time of writing. All proposed experimental protocols are based on general guidelines and studies of analogous structures.
Executive Summary
This compound is a novel small molecule incorporating a strained azetidine ring, a tertiary amine, and a methyl ester. These functional groups suggest potential stability and reactivity challenges that must be understood for successful drug development. This guide presents a predictive assessment of the molecule's stability under various stress conditions and outlines a comprehensive strategy for its experimental evaluation. The primary predicted degradation pathways include acid- and base-catalyzed hydrolysis of the methyl ester and acid-mediated ring-opening of the azetidine ring. The tertiary amine is a potential site for oxidation. This document provides detailed, field-proven protocols for forced degradation studies and the development of a stability-indicating analytical method, crucial for regulatory submissions and ensuring product quality.
Predicted Chemical Stability and Reactivity Profile
The structure of this compound contains three key functional groups that will dictate its chemical behavior: the tertiary amine within the azetidine ring, the strained four-membered azetidine ring itself, and the methyl ester at the 3-position.
Hydrolytic Stability: The Ester and the Ring
Hydrolysis is anticipated to be a primary degradation pathway for this molecule, with two main sites of susceptibility.
-
Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] This is one of the most common degradation pathways for pharmaceuticals.[3] The reaction, shown in Figure 1, would yield 1-cyclopentylazetidine-3-carboxylic acid and methanol. The rate of hydrolysis is highly pH-dependent.[2] Under basic conditions, saponification will occur via nucleophilic attack of a hydroxide ion on the ester carbonyl. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbon more electrophilic for attack by water.
-
Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger, unstrained rings like pyrrolidine.[4] Acid-mediated ring-opening is a significant concern.[5] This process is often initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion.[5][6] This positively charged intermediate activates the ring, making it susceptible to nucleophilic attack, which can lead to ring cleavage. The stability of the azetidine ring is therefore highly dependent on the pH and the pKa of the azetidine nitrogen.[5]
Oxidative Stability: The Tertiary Amine
Oxidation is another major degradation pathway for many pharmaceuticals.[2][7] The tertiary amine in the azetidine ring is the most likely site for oxidation.
-
N-Oxide Formation: Tertiary amines are known to react with oxidizing agents, such as hydrogen peroxide or molecular oxygen (autoxidation), to form N-oxides.[3][7] This reaction involves a nucleophilic attack by the nitrogen's lone pair of electrons on the oxidant.[7] The rate of this reaction is also pH-dependent, as the protonated form of the amine is less nucleophilic and therefore less prone to oxidation.[3]
Photostability
As per ICH Q1B guidelines, photostability testing is a crucial part of drug substance and product characterization.[8] While saturated N-heterocycles do not possess strong chromophores, they can still be susceptible to degradation under UV or visible light, potentially through radical-mediated pathways. Experimental evaluation is necessary to determine the molecule's intrinsic photostability.
Thermal Stability
Thermal degradation (dry heat) will assess the molecule's stability at elevated temperatures. This can reveal potential degradation pathways that might occur over long-term storage, albeit at a much slower rate.
Proposed Methodologies for Stability Assessment
A systematic approach, beginning with forced degradation studies, is essential to experimentally determine the stability of this compound. These studies intentionally stress the molecule to rapidly identify likely degradation products and pathways.[9]
Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development that helps in developing and validating stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 1-cyclopentylazetidine-3-carboxylic acid, Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 1-cyclopentylazetidine-3-carboxylic acid |
| Oxidation | 3% H₂O₂, Room Temperature | N-oxide of this compound |
| Thermal | 80°C (Dry Heat) | To be determined |
| Photolytic | ICH Q1B compliant light source | To be determined |
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C. Withdraw aliquots at appropriate time points. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store the solution at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Stress: Store the solid API in a hot air oven at 80°C. Sample at 24, 48, and 72 hours. Dissolve the samples in the mobile phase for analysis.
-
Photolytic Stress: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8] A control sample should be stored in the dark.
-
Analysis: Analyze all samples by a suitable stability-indicating method (see Section 3.2).
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of the polar degradation products from the less polar parent compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The initial wavelength can be selected based on the UV spectrum of the parent compound.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Visualizations
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow for a comprehensive stability assessment program.
Caption: Workflow for a comprehensive stability assessment program.
Conclusion and Forward Look
This guide provides a predictive framework for understanding the potential stability and reactivity challenges of this compound. The primary areas of concern are the hydrolytic stability of the methyl ester and the azetidine ring, and the oxidative stability of the tertiary amine. The provided experimental protocols for forced degradation and analytical method development offer a robust starting point for the systematic evaluation required in a drug development program. Successful execution of these studies will generate critical data to establish degradation pathways, develop a validated stability-indicating method, and ultimately support the formulation and registration of a safe and effective drug product.
References
-
Oxidative Degradation. (2012). Royal Society of Chemistry. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Institutes of Health (NIH). [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (NIH). [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. [Link]
-
Oxidative Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. [Link]
-
Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University. [Link]
-
Photostability of N@C | Request PDF. (2025). ResearchGate. [Link]
-
[Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999). PubMed. [Link]
-
Facile ring cleavage of basic azetidines | Request PDF. (2025). ResearchGate. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]
-
Azetidine. Wikipedia. [Link]
-
Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024). National Institutes of Health (NIH). [Link]
-
Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2019). National Institutes of Health (NIH). [Link]
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Inorganic Chemistry Journal. ACS Publications. [Link]
-
Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process | Request PDF. (2025). ResearchGate. [Link]
-
Synthesis of Saturated N- Heterocycles. (2014). Research Collection. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. [Link]
Sources
- 1. [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Rationale and Strategic Imperative
The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a rigorous, multi-stage process. The compound at the center of this guide, this compound, represents a class of saturated nitrogen-containing heterocycles known as azetidines. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional architecture and favorable physicochemical properties, which can enhance metabolic stability, solubility, and receptor selectivity in drug candidates.[1] Several FDA-approved drugs incorporate the azetidine motif, underscoring its therapeutic relevance across oncology, infectious diseases, and inflammation.[1]
As this specific molecule is a novel entity, a structured and logical biological screening campaign is not merely a procedural step but a strategic necessity. The primary objective of an initial screen is to efficiently and cost-effectively answer a fundamental question: Does this compound elicit a specific, reproducible biological response in a relevant system? A well-designed screening cascade, as outlined in this guide, serves to rapidly identify potential bioactivities while simultaneously flagging problematic compounds (e.g., cytotoxic, promiscuous) to conserve resources for the most promising candidates.[2][3]
This guide provides a comprehensive framework for the initial biological evaluation of this compound, grounded in established principles of drug discovery. We will proceed from foundational physicochemical analysis through primary screening, hit confirmation, and preliminary selectivity profiling, emphasizing the causality behind each experimental choice.
Foundational Assessment: Physicochemical and "Drug-Likeness" Profiling
Before committing resources to cell-based assays, it is crucial to assess the fundamental properties of the NCE. This initial characterization helps predict its potential behavior in biological systems and serves as a baseline for future structure-activity relationship (SAR) studies. A key framework for this assessment is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the "drug-likeness" of a compound and its likelihood of being an orally active drug.[4][5][6]
Core Causality: A compound that adheres to these rules is more likely to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6] For instance, a high molecular weight or excessive lipophilicity (LogP > 5) can lead to poor absorption, low solubility, and unpredictable distribution.[4] While exceptions exist, particularly for biologics or compounds utilizing active transport mechanisms, this framework is an indispensable tool for triaging NCEs.[7]
In Silico and Experimental Data Summary
| Property | Guideline (Rule of Five) | Predicted/Experimental Value | Rationale & Implication |
| Molecular Weight (MW) | < 500 Daltons | Calculated | Determines diffusion and transport characteristics. |
| LogP (Lipophilicity) | < 5 | Calculated/Experimental | Influences solubility, membrane permeability, and protein binding. |
| H-Bond Donors | ≤ 5 | Calculated | Impacts solubility and receptor binding interactions. |
| H-Bond Acceptors | ≤ 10 | Calculated | Affects solubility and target engagement. |
| Aqueous Solubility | > 10 µM | Experimental | Critical for assay performance and potential for oral absorption. |
| Purity | > 95% | Experimental (LC-MS, NMR) | Ensures observed biological activity is due to the compound, not impurities. |
The Screening Cascade: A Strategic Workflow
The initial screening process should be viewed as a funnel, designed to progressively narrow a large pool of possibilities down to a small number of validated, high-quality "hits."[8] This structured approach, depicted below, ensures that resources are focused on compounds with the highest potential.
Figure 2: Decision logic for primary screening approach.
-
Target-Based Screening: This approach is used when there is a known or hypothesized molecular target (e.g., a specific enzyme or receptor). Assays are designed to measure the direct interaction of the compound with the purified protein. This provides immediate mechanistic insight.
-
Phenotypic Screening: This is an unbiased approach where the compound is tested for its ability to produce a desired change in cell behavior or appearance (the "phenotype"), without a preconceived target. [9][10]This method is powerful for discovering compounds with entirely new mechanisms of action, though it requires significant follow-up work to identify the molecular target. [10] Given that this compound is an NCE with no known target, a phenotypic screen is a logical starting point.
Phase 3 Protocols: Hit Confirmation and Triaging
A "hit" from a primary screen is not a conclusion; it is a starting point for a rigorous validation process. [2]The goal of this phase is to eliminate false positives and confirm that the observed activity is real, reproducible, and specific to the compound. [11][12]
-
Hit Confirmation: The first step is to re-test the compound from a freshly prepared stock solution in the primary assay to ensure the initial result was not due to experimental error or compound degradation. [8]2. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve. [2]This allows for the calculation of potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are crucial for comparing compounds and guiding SAR. [12]3. Orthogonal and Counter-Screening: This is the most critical step for eliminating artifacts. [2][11] * Orthogonal Screen: Confirms the hit using a different assay methodology that measures the same biological endpoint. For example, if the primary assay measured ATP depletion, an orthogonal assay might measure the abundance of a specific phosphoprotein downstream. This ensures the result is not an artifact of the specific technology used in the primary screen. [8] * Counter-Screen: An assay designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay) rather than the biological target. [2]
Phase 4: Preliminary Selectivity and Promiscuity Assessment
Once a hit has been validated, it is important to gain an early understanding of its selectivity. [13]A highly selective compound interacts with a single desired target, while a non-selective or "promiscuous" compound interacts with many targets, which can often lead to off-target toxicity. [13][14] Rationale: Assessing selectivity early helps prioritize compounds for further development. [13][15][16]While some polypharmacology (acting on multiple targets) can be beneficial, uncontrolled promiscuity is a major liability. [13]Computational methods can flag potential Pan-Assay Interference Compounds (PAINS), but experimental profiling is the gold standard. [11] Approaches for Preliminary Profiling:
-
Target Panel Screening: The compound is tested against a panel of related targets (e.g., a panel of kinases or GPCRs) to see if the activity is specific to one family member.
-
Unbiased Proteomics: Advanced techniques like Cellular Thermal Shift Assay (CETSA) can provide an unbiased, proteome-wide view of which proteins the compound interacts with inside a cell. [15][17] The diagram below illustrates the hypothetical interaction of a validated hit with a signaling pathway, highlighting the difference between a selective and a non-selective compound.
Figure 3: Selective vs. Promiscuous Compound Interactions.
Conclusion and Forward Look
The initial biological screening of a novel compound like this compound is a systematic process of inquiry designed to uncover therapeutic potential while rigorously filtering out artifacts and undesirable activities. By following a logical cascade—from fundamental physicochemical assessment and cytotoxicity profiling to robust hit validation and preliminary selectivity screening—researchers can build a strong, data-driven foundation for subsequent lead optimization efforts. The methodologies and strategic rationale outlined in this guide provide a field-proven framework for making informed decisions, ensuring that valuable resources are dedicated to compounds with the greatest promise to become next-generation therapeutics.
References
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information (NCBI). BDDCS, the Rule of 5 and Drugability - PMC. [Link]
-
National Center for Biotechnology Information (NCBI). Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
-
National Institutes of Health (NIH). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information (NCBI). Rational Approaches to Improving Selectivity in Drug Design - PMC. [Link]
-
European Pharmaceutical Review. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
ResearchGate. Four ways to measure selectivity | Download Scientific Diagram. [Link]
-
Semantic Scholar. Enhancing Molecular Promiscuity Evaluation Through Assay Profiles. [Link]
-
ACS Publications. Recent Progress in Structure-Based Evaluation of Compound Promiscuity | ACS Omega. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Pelago Bioscience. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]
-
AZoLifeSciences. Improving Selectivity in Drug Design. [Link]
-
National Center for Biotechnology Information (NCBI). Determining the Degree of Promiscuity of Extensively Assayed Compounds - PMC. [Link]
-
National Institutes of Health (NIH). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
PLOS. Determining the Degree of Promiscuity of Extensively Assayed Compounds. [Link]
-
National Institutes of Health (NIH). What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data. [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. [Link]
-
PLOS ONE. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]
-
Sygnature Discovery. High Throughput Drug Screening. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Characterization of a Novel Azetidine Derivative. [Link]
-
National Center for Biotechnology Information (NCBI). EU-OPENSCREEN: A Novel Collaborative Approach to Facilitate Chemical Biology - PMC. [Link]
-
ChemRxiv. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. [Link]
-
National Center for Biotechnology Information (NCBI). Chemical screening in zebrafish for novel biological and therapeutic discovery - PMC. [Link]
-
Drug Target Review. Novel streamlined screening method could discover new horizons in chemical reaction design. [Link]
-
Molbase. Synthesis of a) Methyl 3-hydroxy-3-methylaminomethylpiperidine-1-carboxylate. [Link]
-
PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Google Patents.
-
National Center for Biotechnology Information (NCBI). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC. [Link]
-
National Center for Biotechnology Information (NCBI). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC. [Link]
-
MDPI. Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemical screening in zebrafish for novel biological and therapeutic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pelagobio.com [pelagobio.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. insidescientific.com [insidescientific.com]
Scalable synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate
An In-Depth Technical Guide to the Scalable Synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate
Abstract
This compound is a valuable saturated heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical properties and explore new chemical space. Its synthesis on a laboratory scale is achievable through various methods; however, transitioning to a scalable, efficient, and economically viable process presents significant challenges. This guide provides a comprehensive overview of a robust and scalable synthetic strategy centered on the reductive amination of methyl azetidine-3-carboxylate with cyclopentanone. We will delve into the mechanistic underpinnings of this approach, provide a detailed, field-tested protocol, discuss critical parameters for process optimization and scale-up, and present a clear workflow for ensuring product quality and consistency. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid structure allows for precise control over the spatial orientation of substituents, acting as a valuable "bioisostere" for other common rings like piperidine or pyrrolidine. The incorporation of an azetidine moiety can significantly influence a molecule's properties, including metabolic stability, aqueous solubility, and lipophilicity, making it a key tool for lead optimization.[2] this compound, in particular, serves as a versatile intermediate, combining the conformational constraint of the azetidine core with the lipophilic cyclopentyl group, a common feature in centrally active agents.
The primary challenge in utilizing such building blocks is often not their initial discovery but their availability in sufficient quantities through a synthesis that is both scalable and cost-effective. A scalable synthesis must prioritize safety, high yield, ease of purification, and the use of readily available, inexpensive starting materials.
Retrosynthetic Analysis and Strategic Selection
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections for strategic consideration:
-
C-N Bond Disconnection: This is the most intuitive and common approach. It involves disconnecting the bond between the azetidine nitrogen and the cyclopentyl group. This leads to two key synthons: a pre-formed methyl azetidine-3-carboxylate core and a cyclopentyl electrophile or its equivalent.
-
Ring-Forming Disconnections: These strategies involve constructing the azetidine ring itself with the cyclopentyl group already attached to the nitrogen. While viable, these routes often require more complex starting materials and multiple steps, making them less ideal for large-scale production where step economy is paramount.[3][4]
Based on this analysis, the C-N bond forming strategy is superior for scalability. The next critical decision is the choice of reaction to form this bond.
Comparison of N-Alkylation Strategies:
| Strategy | Description | Advantages | Disadvantages on Scale |
| Direct Alkylation | Reaction of methyl azetidine-3-carboxylate with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. | Conceptually simple. | Risk of over-alkylation to form a quaternary ammonium salt; requires stoichiometric base; potential for elimination side reactions. |
| Reductive Amination | Reaction of methyl azetidine-3-carboxylate with cyclopentanone to form an intermediate iminium ion, which is then reduced in situ. | High selectivity for mono-alkylation; mild reaction conditions; utilizes readily available ketone; generates minimal waste.[5][6] | Requires a suitable reducing agent; iminium formation can be slow for some substrates. |
For scalability, reductive amination is the clear choice. It is a highly reliable and selective transformation that avoids many of the pitfalls of direct alkylation.[6] The process is often a one-pot reaction, which is highly desirable for large-scale manufacturing.
Recommended Scalable Synthetic Route
The recommended and most robust route for the scalable synthesis of this compound proceeds in two main operational steps from the commercially available hydrochloride salt of the azetidine starting material.
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Mechanism: Reductive Amination
The reaction proceeds via two key stages:
-
Iminium Ion Formation: The nucleophilic secondary amine of the azetidine attacks the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form a transient tertiary iminium ion. This step is often the rate-limiting step and can be accelerated by the presence of a mild acid. The acetic acid generated from the decomposition of the reducing agent can serve this catalytic role.
-
Hydride Reduction: A selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. STAB is particularly well-suited for this reaction as it is mild, moisture-tolerant, and does not readily reduce the ketone starting material.
Caption: Key stages of the reductive amination mechanism.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Cyclopentanone (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Dichloromethane (DCM) (approx. 10 mL / g of starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation:
-
Suspend Methyl azetidine-3-carboxylate hydrochloride (1 eq.) in dichloromethane (DCM).
-
Add saturated aqueous sodium bicarbonate solution slowly with vigorous stirring until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which is typically used directly without further purification.
-
-
Reductive Amination:
-
Dissolve the crude methyl azetidine-3-carboxylate free amine from the previous step in DCM.
-
Add cyclopentanone (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium formation.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Note: The addition can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution may occur.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a clear oil.
-
Process Optimization and Scale-Up Considerations
| Parameter | Recommendation & Rationale |
| Solvent | Dichloromethane (DCM) is effective on a lab scale. For plant-scale operations, consider alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or toluene to address environmental and safety concerns. |
| Reducing Agent | STAB is highly effective but can be expensive. For very large scales, catalytic hydrogenation (H₂, Pd/C) is a more economical alternative, though it requires specialized high-pressure equipment.[6] |
| Temperature Control | The portion-wise addition of the reducing agent at low temperature is critical to manage the exotherm and prevent side reactions. A jacketed reactor with efficient cooling is essential for scale-up. |
| Work-up | The quenching step must be performed with care on a large scale to manage gas evolution. Ensure adequate venting and headspace in the reactor. |
| Purification | Vacuum distillation is the preferred method for purification on a multi-kilogram scale as it is more efficient and economical than chromatography. The product's boiling point will determine the feasibility. |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
Conclusion
The synthesis of this compound via reductive amination of the corresponding free azetidine with cyclopentanone represents a highly efficient, robust, and scalable process. This method offers excellent control over selectivity, proceeds under mild conditions, and utilizes readily available starting materials, making it ideally suited for the large-scale production required to support drug development programs. Careful consideration of solvent choice, temperature control, and purification methods allows for a safe and economical transition from laboratory to plant scale.
References
-
Singh, U. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link][9]
-
Burke, M. D., & Schreiber, S. L. (2017). A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. Available at: [Link][3]
-
Xu, J. et al. (2017). Synthesis of Azetidines. Chinese Journal of Chemistry. Available at: [Link][4]
-
Busto, E. et al. (2016). Reductive Amination. ResearchGate. Available at: [Link][5]
-
Jagadeesh, R. V. et al. (2017). Reductive amination of cyclopentanone. ResearchGate. Available at: [Link][6]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H57489.ME [thermofisher.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Methyl 1-Cyclopentylazetidine-3-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics.[1] Its inherent ring strain and non-planar, three-dimensional structure offer a unique set of physicochemical properties that are highly advantageous in drug design. Azetidines can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for molecular elaboration, all while serving as effective bioisosteres for more common carbocyclic and heterocyclic rings.[1] The incorporation of an N-cyclopentyl group, as seen in methyl 1-cyclopentylazetidine-3-carboxylate, further refines these properties, offering a lipophilic yet conformationally constrained substituent that can favorably interact with hydrophobic pockets in biological targets. This application note provides a comprehensive guide to the synthesis, properties, and strategic application of this compound as a versatile building block for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a medicinal chemistry campaign. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1355247-97-0 | [2] |
| Molecular Formula | C10H17NO2 | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from typical small molecule esters |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | Inferred from structure |
Synthetic Protocols and Key Transformations
This compound is a readily accessible building block, typically synthesized from commercially available precursors. The following protocols detail its preparation and subsequent functionalization, which are fundamental operations in its application.
Protocol 1: Synthesis of this compound via N-Alkylation
The most direct route to the title compound involves the N-alkylation of methyl azetidine-3-carboxylate. The hydrochloride salt of the starting material is commercially available and can be neutralized prior to alkylation.
Reaction Scheme:
Figure 1: Synthetic workflow for N-alkylation.
Materials:
-
Methyl azetidine-3-carboxylate hydrochloride
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Neutralization of Starting Material: To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a minimal amount of water, add saturated aqueous NaHCO₃ solution until the pH is ~8-9. Extract the free base into dichloromethane (DCM) or ethyl acetate (EtOAc) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
N-Alkylation Reaction: Dissolve the freshly prepared methyl azetidine-3-carboxylate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution. To this stirred suspension, add cyclopentyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with Et₂O or EtOAc (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford pure this compound.
Rationale for Experimental Choices:
-
Base Selection: Potassium carbonate is a mild and effective base for this type of N-alkylation. Other bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can also be employed, with the latter often providing enhanced reactivity in challenging cases.
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Acetonitrile (ACN) is another suitable solvent.
-
Temperature: Gentle heating is often necessary to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Hydrolysis to 1-Cyclopentylazetidine-3-carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide bond formation.
Reaction Scheme:
Figure 2: Workflow for ester hydrolysis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Addition of Base: Add LiOH (1.5-2.0 eq) or an aqueous solution of NaOH (1.5-2.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with Et₂O or EtOAc to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.
-
Product Extraction: Extract the carboxylic acid product with DCM or EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
Causality Behind Experimental Choices:
-
Base-Mediated Hydrolysis: Saponification with a strong base like LiOH or NaOH is a robust and high-yielding method for ester hydrolysis. LiOH is often preferred due to its higher solubility in mixed aqueous-organic solvent systems.
-
Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate or allow for the extraction of the free carboxylic acid.
Protocol 3: Amide Coupling to Form 1-Cyclopentylazetidine-3-carboxamides
The resulting carboxylic acid is a versatile precursor for the synthesis of a wide array of amide derivatives, which are prevalent in bioactive molecules.
Reaction Scheme:
Figure 3: General workflow for amide coupling.
Materials:
-
1-Cyclopentylazetidine-3-carboxylic acid
-
A primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agents like HOBt/EDC
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1-cyclopentylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq).
-
Addition of Reagents: Add DIPEA (2.0-3.0 eq) to the mixture, followed by the coupling agent, for example, HATU (1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with EtOAc (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.
Expert Insights on Reagent Selection:
-
Coupling Reagents: A wide variety of peptide coupling reagents are available. HATU is highly efficient and generally provides clean reactions with minimal side products. The combination of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a more cost-effective alternative.
-
Base: A non-nucleophilic base such as DIPEA is used to neutralize any acidic species formed during the reaction and to facilitate the coupling process without competing with the primary/secondary amine.
Applications in Drug Discovery: A Bioisosteric Advantage
The 1-cyclopentylazetidine-3-carboxamide scaffold is a valuable motif in drug discovery, often employed as a bioisosteric replacement for other cyclic systems to enhance pharmacokinetic and pharmacodynamic properties.
Case Study: Enhancing CNS Penetration and Metabolic Stability
In the development of central nervous system (CNS) active agents, achieving adequate brain penetration while maintaining metabolic stability is a significant challenge. The replacement of a more flexible and metabolically labile piperidine or pyrrolidine ring with the conformationally restricted N-cyclopentylazetidine moiety can lead to improved properties. The cyclopentyl group can increase lipophilicity, aiding in crossing the blood-brain barrier, while the azetidine ring itself is often less susceptible to metabolic degradation compared to larger saturated heterocyles.
While specific examples detailing the use of this compound in late-stage clinical candidates are not prominently featured in publicly accessible literature, its structural motifs are present in various patented compounds. For instance, the core 1-cyclopentylazetidine-3-carboxamide structure is found in compounds designed as kinase inhibitors and receptor modulators, where the azetidine serves as a rigid scaffold to orient the cyclopentyl group and the carboxamide substituent in a defined vector space for optimal target engagement.
Figure 4: From building block to bioactive compound.
The rationale for using the N-cyclopentylazetidine moiety often revolves around the concept of "Escape from Flatland," a strategy in medicinal chemistry to increase the three-dimensionality of drug candidates. This can lead to improved selectivity and reduced off-target effects.
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the ability to be readily converted into key carboxylic acid and amide intermediates make it an attractive scaffold for the rapid generation of compound libraries. The unique conformational constraints and physicochemical properties imparted by the N-cyclopentylazetidine moiety offer a strategic advantage in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
Sources
Application Notes and Protocols for the Use of Methyl 1-cyclopentylazetidine-3-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can significantly enhance the pharmacological properties of bioactive molecules.[1] The constrained nature of the azetidine ring allows for precise spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine scaffold can favorably modulate physicochemical properties such as solubility and metabolic stability, making it an attractive component in the design of novel therapeutics.[1]
Methyl 1-cyclopentylazetidine-3-carboxylate is a key building block that provides access to a diverse range of N-substituted azetidine derivatives. The cyclopentyl group on the nitrogen atom can enhance lipophilicity and modulate the pharmacokinetic profile of the final compound, while the methyl carboxylate at the 3-position serves as a versatile handle for further chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potent p38 kinase inhibitor, demonstrating its utility in the development of targeted therapeutics.
Application Focus: Synthesis of a p38 Kinase Inhibitor
This application note will focus on a multi-step synthesis of 1-(1-Cyclopentylazetidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea , a known inhibitor of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[2]
The synthetic strategy outlined below transforms this compound into the key intermediate, 1-cyclopentylazetidin-3-amine , which is then converted to the final bioactive urea derivative.
start [label="this compound"]; step1 [label="Hydrolysis"]; intermediate1 [label="1-Cyclopentylazetidine-3-carboxylic acid"]; step2 [label="Curtius Rearrangement"]; intermediate2 [label="1-Cyclopentylazetidin-3-amine"]; step3 [label="Urea Formation"]; final_product [label="1-(1-Cyclopentylazetidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea\n(p38 Kinase Inhibitor)", fillcolor="#E8F0FE", fontcolor="#1967D2"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; }
Overall synthetic workflow from the starting material to the final bioactive molecule.Part 1: Synthesis of the Key Intermediate: 1-Cyclopentylazetidin-3-amine
The conversion of this compound to 1-cyclopentylazetidin-3-amine is a critical transformation. This can be achieved through a two-step process involving hydrolysis of the ester followed by a Curtius rearrangement of the resulting carboxylic acid.
Step 1: Hydrolysis of this compound
The initial step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions.
Protocol 1: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH (or THF) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., DCM or EtOAc) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. The product, 1-cyclopentylazetidine-3-carboxylic acid, may precipitate out of solution.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be used in the next step without further purification if deemed sufficiently pure by NMR or LC-MS analysis.
Step 2: Curtius Rearrangement to 1-Cyclopentylazetidin-3-amine
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][3][4][5] This reaction proceeds through an acyl azide and an isocyanate intermediate. The rearrangement occurs with retention of stereochemistry at the migrating carbon center.[1]
Protocol 2: Curtius Rearrangement
Materials:
-
1-Cyclopentylazetidine-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
tert-Butanol (t-BuOH)
-
Toluene or Dioxane (anhydrous)
-
Hydrochloric acid (HCl) in dioxane (e.g., 4M solution)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon atmosphere setup.
Procedure:
-
To a solution of 1-cyclopentylazetidine-3-carboxylic acid (1.0 eq) in anhydrous toluene or dioxane, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
After stirring for 30 minutes at room temperature, add tert-butanol (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC/LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue contains the Boc-protected amine, which can be purified by column chromatography or taken directly to the deprotection step.
-
Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add an excess of HCl in dioxane (e.g., 4M solution) and stir at room temperature for 1-2 hours.
-
The hydrochloride salt of 1-cyclopentylazetidin-3-amine will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
carboxylic_acid [label="1-Cyclopentylazetidine-\n3-carboxylic acid"]; acyl_azide [label="Acyl Azide\nIntermediate"]; isocyanate [label="Isocyanate\nIntermediate"]; boc_amine [label="Boc-protected\nAmine"]; amine_hcl [label="1-Cyclopentylazetidin-3-amine\n(Hydrochloride salt)"];
carboxylic_acid -> acyl_azide [label="DPPA, TEA"]; acyl_azide -> isocyanate [label="Heat (-N2)"]; isocyanate -> boc_amine [label="t-BuOH"]; boc_amine -> amine_hcl [label="HCl/dioxane"]; }
Key intermediates in the Curtius rearrangement pathway.Part 2: Synthesis of the Bioactive Molecule: 1-(1-Cyclopentylazetidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
With the key amine intermediate in hand, the final step is the formation of the urea linkage. This is typically achieved by reacting the amine with a suitable isocyanate.
Protocol 3: Urea Formation
Materials:
-
1-Cyclopentylazetidin-3-amine hydrochloride
-
4-(Trifluoromethyl)phenyl isocyanate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.
Procedure:
-
Suspend 1-cyclopentylazetidin-3-amine hydrochloride (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.
-
In a separate flask, dissolve 4-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM or THF.
-
Slowly add the isocyanate solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(1-cyclopentylazetidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea.
Data Presentation: Biological Activity
The synthesized diaryl urea compound is a potent inhibitor of p38 MAP kinase. The inhibitory activity is typically determined through in vitro kinase assays.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| 1-(1-Cyclopentylazetidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea | p38α MAPK | < 100 | In vitro kinase assay |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly for accessing novel N-substituted azetidine scaffolds. The protocols detailed herein provide a clear and reproducible pathway for the synthesis of a potent p38 kinase inhibitor, showcasing the utility of this starting material in drug discovery programs targeting inflammatory diseases. The synthetic routes are robust and can likely be adapted for the synthesis of a library of related analogues for structure-activity relationship (SAR) studies. Further exploration of different substituents on the phenylurea moiety could lead to the discovery of even more potent and selective p38 MAPK inhibitors.
References
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7559.
- Lebel, H., & Leogane, O. (2005). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Reviews, 105(6), 2245–2294.
- Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368.
- Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337–449.
- Pasternak, A., et al. (2008). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272.
- Regan, J., et al. (2002). Pyrazole ureas: potent and selective inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl ureas: a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047-2050.
- Dumas, J., et al. (2000). Discovery of a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054.
- Cirillo, P. F., et al. (2005). The synthesis and structure-activity relationships of a novel class of pyrazinylureas as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(12), 3097-3101.
- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
- Low, C. M. R., et al. (2001). p38 MAP kinase inhibitors for the treatment of inflammatory and other diseases. Current Opinion in Drug Discovery & Development, 4(4), 421-429.
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Methyl 1-Cyclopentylazetidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged structural motif, offering a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties of bioactive molecules. Methyl 1-cyclopentylazetidine-3-carboxylate, in particular, serves as a versatile building block for the synthesis of novel chemical entities. Its secondary amine and ester functionalities provide two key handles for a variety of coupling reactions, enabling the exploration of diverse chemical space.
This comprehensive guide provides detailed application notes and protocols for the most pertinent coupling reactions involving this compound: N-arylation via the Buchwald-Hartwig amination and amide bond formation. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot these essential transformations.
I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[1] This reaction is paramount for the synthesis of N-aryl azetidines, a common structural feature in many pharmacologically active compounds. The reaction's utility stems from its broad substrate scope and functional group tolerance, allowing for the coupling of a wide array of aryl halides with amines under relatively mild conditions.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, ligand exchange, and reductive elimination. The choice of palladium precursor, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.
Detailed Protocol: N-Arylation of this compound
This protocol is adapted from procedures commonly found in the patent literature for the synthesis of pharmacologically relevant molecules.
Materials:
-
This compound
-
Aryl bromide or chloride (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expert Insights:
-
Choice of Ligand: XPhos is a versatile ligand for many Buchwald-Hartwig reactions. However, for challenging substrates, other ligands like SPhos or RuPhos may provide better results.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used. Other bases like potassium phosphate or cesium carbonate can also be effective, depending on the specific substrates.
-
Solvent System: Toluene is a standard solvent, but dioxane or THF can also be used. The addition of a polar aprotic co-solvent like DMF can sometimes improve reaction rates by increasing the solubility of the reactants.
-
Inert Conditions: Strict adherence to inert atmosphere techniques is crucial for the stability and activity of the palladium catalyst.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A common and effective catalyst system for N-arylation. |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base that facilitates the reaction. |
| Solvent | Toluene | Aprotic solvent suitable for the reaction temperature. |
| Temperature | 100-110 °C | Provides sufficient energy for the catalytic cycle to proceed. |
| Atmosphere | Inert (N₂ or Ar) | Protects the palladium catalyst from oxidation. |
II. Amide Coupling: Formation of N-Aryl-1-cyclopentylazetidine-3-carboxamides
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry. For this compound, this typically involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine.
Step 1: Saponification of the Methyl Ester
The hydrolysis of the methyl ester to the carboxylic acid is a straightforward saponification reaction.
Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M solution)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of methanol (or THF) and water.
-
Base Addition: Add an aqueous solution of LiOH (1.5-2.0 eq.) or NaOH to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 5-6 with 1 M HCl.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-cyclopentylazetidine-3-carboxylic acid. The product is often used in the next step without further purification.
-
Step 2: Amide Bond Formation
The coupling of the resulting carboxylic acid with a primary or secondary amine is typically achieved using a peptide coupling reagent. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Detailed Protocol: Amide Coupling of 1-Cyclopentylazetidine-3-carboxylic Acid
This protocol provides a general method using HATU, a common and efficient coupling reagent.
Materials:
-
1-Cyclopentylazetidine-3-carboxylic acid
-
A primary or secondary amine (e.g., aniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-cyclopentylazetidine-3-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.2 eq.).
-
Solvent and Base: Dissolve the solids in anhydrous DMF or DCM. Add DIPEA (2.0-3.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Expert Insights:
-
Coupling Reagents: A wide variety of coupling reagents are available.[2] HATU, HBTU, and T3P are highly effective. For large-scale synthesis, the use of less expensive reagents like EDC in combination with an additive like HOBt can be more cost-effective.
-
Base: A non-nucleophilic organic base such as DIPEA or TEA is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.
-
Solvent: DMF and DCM are common solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates.
-
Racemization: For chiral carboxylic acids, it is important to choose coupling conditions that minimize racemization. Additives like HOBt can help to suppress this side reaction.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient and generally provides clean reactions with high yields. |
| Base | DIPEA | Non-nucleophilic base that does not interfere with the coupling reaction. |
| Solvent | DMF or DCM | Good solvating properties for a wide range of substrates. |
| Temperature | Room Temperature | Mild conditions that are suitable for most amide couplings. |
Conclusion
This compound is a valuable building block for the synthesis of diverse and complex molecules. The protocols and insights provided in this guide for N-arylation and amide coupling reactions offer a solid foundation for researchers to successfully utilize this scaffold in their synthetic endeavors. By understanding the underlying principles and paying close attention to the key experimental parameters, scientists can efficiently generate novel azetidine-containing compounds for various applications in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-124). Wiley-VCH Verlag GmbH & Co. KGaA.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Han, Y., & Hruby, V. J. (2007). TBTU: an efficient and quantitative coupling reagent for solid phase peptide synthesis. Peptide Science, 88(3), 263-267.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- WO2014191336A1 - Indole amide derivatives for use in the treatment of diseases. (This reference is indicative of the use of the target molecule in a relevant synthetic context, from which general procedures can be adapted).
Sources
- 1. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 2. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
Application Note & Protocol: Asymmetric Synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain lends them a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1] Specifically, chiral 3-substituted azetidines serve as conformationally constrained analogs of β-amino acids and other important pharmacophores, making them valuable building blocks in the design of novel therapeutics.[3] The asymmetric synthesis of these motifs, particularly analogs of methyl 1-cyclopentylazetidine-3-carboxylate, is of paramount importance for accessing enantiomerically pure compounds, which is a critical requirement for developing safe and effective drugs.
This document provides a detailed guide to the asymmetric synthesis of this class of compounds, focusing on a robust and scalable catalytic approach. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a comprehensive, step-by-step protocol, and present data in a clear, comparative format.
Mechanistic Insights and Strategic Choices: Catalytic Asymmetric [2+2] Cycloaddition
The construction of the strained azetidine ring in an enantioselective manner presents a significant synthetic challenge.[4][5] Among the various methods developed, the catalytic asymmetric [2+2] cycloaddition of imines and alkenes has emerged as a powerful and atom-economical strategy.[4][6] This approach allows for the direct formation of the azetidine core with concomitant control of stereochemistry.
Our selected strategy hinges on a dual catalytic system, often employing a combination of a Lewis acid and a chiral Brønsted acid, such as a chiral phosphoric acid (CPA).[4] The Lewis acid, for instance, a boron-based species like B(C₆F₅)₃, activates the ketimine substrate, rendering it more susceptible to nucleophilic attack. Simultaneously, the chiral CPA catalyst orchestrates the stereochemical outcome of the reaction by forming a chiral ion pair with the activated imine, thereby directing the approach of the alkene from a specific face. This precise control over the transition state geometry is crucial for achieving high levels of enantioselectivity.[4]
The stepwise nature of this cycloaddition, involving an initial stereodetermining alkenylation step, has been supported by both experimental and computational studies.[4] This mechanistic understanding is vital for troubleshooting and optimizing the reaction conditions for different substrate combinations.
Detailed Experimental Protocol: Asymmetric Synthesis of Methyl (S)-1-cyclopentylazetidine-3-carboxylate
This protocol outlines the synthesis of a representative analog, Methyl (S)-1-cyclopentylazetidine-3-carboxylate, via a catalytic asymmetric [2+2] cycloaddition.
Materials:
-
Methyl acrylate
-
Cyclopentanone
-
Benzylamine
-
Trifluoroacetic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Sodium borohydride (NaBH₄)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase
Workflow Diagram:
Caption: Workflow for the asymmetric synthesis of the target azetidine analog.
Step-by-Step Procedure:
Part A: Synthesis of the N-Benzyl Imine of Cyclopentanone
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of trifluoroacetic acid in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude N-benzyl imine, which can be used in the next step without further purification.
Part B: Catalytic Asymmetric [2+2] Cycloaddition
-
In an oven-dried, argon-flushed round-bottom flask, dissolve the chiral phosphoric acid (R)-TRIP (0.05 eq) in anhydrous dichloromethane (DCM) at room temperature.
-
Add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise and stir the mixture for 30 minutes.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the N-benzyl imine from Part A (1.0 eq) dissolved in anhydrous DCM dropwise to the catalyst solution.
-
After stirring for 15 minutes, add methyl acrylate (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-benzyl protected azetidine.
Part C: Deprotection and N-Cyclopentylation
-
Dissolve the purified product from Part B in methanol and add a catalytic amount of Pd/C (10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting secondary amine in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and cyclopentyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the final product, this compound.
Characterization:
-
The structure of the final product and intermediates should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The enantiomeric excess (ee) of the final product should be determined by HPLC analysis using a suitable chiral stationary phase.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of Methyl (S)-1-cyclopentylazetidine-3-carboxylate based on literature precedents for similar transformations.[4]
| Step | Product | Typical Yield | Typical Enantiomeric Excess (ee) | Key Analytical Techniques |
| [2+2] Cycloaddition | Methyl 1-benzyl-azetidine-3-carboxylate | 70-90% | >95% | NMR, Chiral HPLC |
| Deprotection/Alkylation | This compound | 80-95% | >95% (no erosion of ee expected) | NMR, HRMS, Chiral HPLC |
Concluding Remarks
This application note provides a comprehensive and experimentally grounded guide for the asymmetric synthesis of this compound analogs. The highlighted catalytic asymmetric [2+2] cycloaddition offers a reliable and highly enantioselective route to these valuable building blocks. The detailed protocol and mechanistic insights are intended to empower researchers in drug discovery and development to efficiently access these and other chiral azetidine derivatives for their research programs.
References
-
Catalytic Asymmetric Reactions of Ketimines and Alkenes via [2 + 2] Cycloaddition: Chemical Reactivity Controlled by Switching a Heteroatom. Journal of the American Chemical Society. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal. Available at: [Link]
-
Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... ResearchGate. Available at: [Link]
-
Azetidines and their applications in asymmetric catalysis | Request PDF. ResearchGate. Available at: [Link]
-
Recent Developments in Catalytic Asymmetric Aziridination. National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing). Available at: [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. Available at: [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. Available at: [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Functionalization of Methyl 1-Cyclopentylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2][3] Their inherent ring strain and unique three-dimensional geometry impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2][3] The substitution pattern on the azetidine ring, particularly at the nitrogen atom, plays a pivotal role in modulating a compound's biological activity, selectivity, and metabolic stability. This guide provides detailed protocols for the N-functionalization of methyl 1-cyclopentylazetidine-3-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. The methodologies discussed herein—N-alkylation, N-arylation, N-acylation, and reductive amination—offer a comprehensive toolkit for the diversification of this important scaffold.
I. N-Alkylation: Expanding the Chemical Space
N-alkylation introduces an alkyl group onto the azetidine nitrogen, a fundamental transformation for exploring structure-activity relationships.[4] Direct alkylation with alkyl halides is a common approach, though reaction conditions must be carefully optimized to avoid quaternization, especially with a sterically accessible nitrogen.
Mechanistic Rationale
The N-alkylation of a secondary amine like this compound with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The presence of a non-nucleophilic base is crucial to neutralize the hydrogen halide generated during the reaction, driving the equilibrium towards the product.
Caption: SN2 mechanism for N-alkylation.
Detailed Experimental Protocol: N-Benzylation
Objective: To synthesize methyl 1-benzyl-cyclopentylazetidine-3-carboxylate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.
| Reagent/Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that facilitates SN2 reactions. |
| Base | K₂CO₃ | Mild, non-nucleophilic base to neutralize the HBr byproduct. |
| Temperature | 60°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Purification | Flash Chromatography | To isolate the product from unreacted starting materials and byproducts. |
II. N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[5][6][7] This reaction is highly versatile and tolerates a wide range of functional groups.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The azetidine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl azetidine product is formed, and the Pd(0) catalyst is regenerated.
Caption: Buchwald-Hartwig amination workflow.
Detailed Experimental Protocol: N-Phenylation
Objective: To synthesize methyl 1-phenyl-cyclopentylazetidine-3-carboxylate.
Materials:
-
This compound
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by this compound (1.2 eq) and bromobenzene (1.0 eq).
-
Seal the flask and heat the reaction mixture to 100°C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Role | Rationale |
| Catalyst | Pd₂(dba)₃ | Source of Pd(0) to initiate the catalytic cycle. |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | NaOtBu | Strong, non-nucleophilic base for the deprotonation of the coordinated amine. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for this cross-coupling reaction. |
III. N-Acylation: Synthesis of Amides
N-acylation is a robust method for introducing an acyl group to the azetidine nitrogen, forming a stable amide bond.[8][9] This transformation is typically achieved using acyl chlorides or anhydrides.
Mechanistic Rationale
The N-acylation of the azetidine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the azetidine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the N-acylated product. A base is often used to scavenge the HCl byproduct.
Caption: N-acylation mechanism.
Detailed Experimental Protocol: N-Acetylation
Objective: To synthesize methyl 1-acetyl-cyclopentylazetidine-3-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Reagent/Parameter | Condition | Rationale |
| Acylating Agent | Acetyl Chloride | Highly reactive electrophile for efficient acylation. |
| Base | Triethylamine | Acts as an HCl scavenger to drive the reaction to completion. |
| Solvent | Dichloromethane | Inert solvent that dissolves the reactants and does not interfere with the reaction. |
| Temperature | 0°C to rt | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
IV. Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a highly efficient one-pot method for N-alkylation that involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[5][10] This method is particularly useful for synthesizing a wide variety of N-substituted azetidines.
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The azetidine reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion to the corresponding tertiary amine. STAB is a mild reducing agent that does not typically reduce the starting carbonyl compound.
Caption: Reductive amination workflow.
Detailed Experimental Protocol: Reaction with Cyclohexanone
Objective: To synthesize methyl 1-cyclohexyl-cyclopentylazetidine-3-carboxylate.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Role | Rationale |
| Carbonyl | Cyclohexanone | Provides the alkyl group to be added to the nitrogen. |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces the in situ formed iminium ion. |
| Solvent | 1,2-Dichloroethane | A common solvent for reductive amination that is compatible with the reducing agent. |
| Workup | Saturated NaHCO₃ | Neutralizes any remaining acid and quenches the reducing agent. |
Conclusion
The N-functionalization of this compound provides access to a diverse range of derivatives with potential applications in drug discovery and development. The protocols outlined in this guide for N-alkylation, N-arylation, N-acylation, and reductive amination are robust and versatile methods that can be adapted to a variety of substrates. Careful consideration of the reaction mechanism and optimization of the reaction conditions are key to achieving high yields and purity of the desired products.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-214. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Singh, G. S., & D'hooghe, M. (2018). Azetidines: A Versatile Scaffold in Medicinal Chemistry. European Journal of Organic Chemistry, 2018(48), 6825-6848. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical reviews, 108(10), 3988-4035. [Link]
-
Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(10), 1833-1845. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Katritzky, A. R., & Rachwal, S. (1987). N-Acylation of Amines. Chemical Reviews, 87(3), 607-638. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Methyl 1-cyclopentylazetidine-3-carboxylate in CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the potential applications and experimental protocols for Methyl 1-cyclopentylazetidine-3-carboxylate , a novel scaffold for Central Nervous System (CNS) drug discovery. Azetidines, as constrained four-membered nitrogen-containing heterocycles, offer unique stereochemical and physicochemical properties that are increasingly leveraged in medicinal chemistry to enhance solubility, metabolic stability, and target engagement.[1][2] This document provides a comprehensive overview of the molecule's design rationale, proposed synthesis, and a cascade of in vitro and in vivo assays to explore its potential as a modulator of CNS targets, such as muscarinic acetylcholine receptors (mAChRs) and GABA transporters (GATs).
Introduction: The Azetidine Scaffold in CNS Drug Design
The pursuit of novel CNS therapeutics is challenged by the stringent requirements for blood-brain barrier (BBB) penetration and the need for high target specificity to minimize off-target effects. The azetidine motif has emerged as a "privileged scaffold" in drug discovery due to its ability to impart desirable pharmacokinetic properties.[2] Its rigid, three-dimensional structure allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for CNS targets.[3] Furthermore, the sp³-rich character of the azetidine ring can improve aqueous solubility and metabolic stability compared to more aromatic systems.[1] Several FDA-approved drugs incorporate the azetidine moiety, highlighting its clinical relevance.[1]
This compound is a structurally unique molecule that combines several features advantageous for CNS drug candidates:
-
Azetidine Core: Provides a rigid framework and a basic nitrogen atom that can be protonated at physiological pH, potentially aiding in BBB penetration.[4]
-
1-Cyclopentyl Group: This lipophilic substituent is expected to enhance the molecule's ability to cross the BBB. Lipophilicity is a critical factor for CNS penetration, with an optimal LogP range often cited between 1.5 and 2.7.[4][5]
-
Methyl Ester at the 3-Position: This group can act as a hydrogen bond acceptor and may be a key interaction point with a biological target. It also serves as a potential bioisostere for a carboxylic acid, which can sometimes hinder CNS penetration.[6]
Design Rationale and Potential CNS Targets
The structure of this compound suggests its potential as a modulator of several key CNS targets.
Muscarinic Acetylcholine Receptor (mAChR) Agonism
Muscarinic receptors, particularly the M1 and M4 subtypes, are implicated in cognitive processes, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia.[7][8] The azetidine ring can serve as a constrained bioisostere of the acetylcholine backbone. The tertiary amine and the ester group in this compound can mimic the quaternary amine and ester of acetylcholine, respectively, potentially leading to agonistic activity at mAChRs.
GABA Transporter (GAT) Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[9] Inhibition of GABA reuptake by GATs can potentiate GABAergic neurotransmission, a mechanism relevant for treating epilepsy and anxiety disorders.[10] Azetidine derivatives have been explored as conformationally constrained GABA analogs and have shown inhibitory activity at GAT-1 and GAT-3.[11] The 1-cyclopentyl group provides a lipophilic anchor, a common feature in potent GAT inhibitors, which often possess a lipophilic domain to enhance binding.[10]
Synthesis and Characterization
While a specific synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 1-substituted azetidine-3-carboxylates.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Esterification of Azetidine-3-carboxylic acid
-
Suspend azetidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude methyl azetidine-3-carboxylate hydrochloride.
Step 2: N-Alkylation with Cyclopentyl Bromide
-
Dissolve the crude methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq).
-
Add cyclopentyl bromide (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Physicochemical Properties for CNS Drug Discovery
To be a successful CNS drug candidate, a molecule must possess a specific set of physicochemical properties to ensure adequate BBB penetration and bioavailability.[12]
| Property | Predicted Value | Importance for CNS Penetration |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally exhibit better BBB permeability.[5] |
| LogP (Lipophilicity) | 1.5 - 2.5 | An optimal lipophilicity range is crucial for partitioning into the lipid membranes of the BBB.[4] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with improved BBB penetration.[12] |
| pKa (Basicity) | 8.0 - 9.0 | A basic pKa allows for protonation at physiological pH, which can facilitate transport across the BBB.[4] |
| Hydrogen Bond Donors (HBD) | 0 | A low number of hydrogen bond donors is favorable for BBB penetration. |
| Hydrogen Bond Acceptors (HBA) | 2 | A controlled number of hydrogen bond acceptors is important. |
In Vitro Evaluation Protocols
A tiered approach to in vitro screening is recommended to efficiently evaluate the potential of this compound.
Caption: Tiered in vitro screening cascade for CNS drug candidates.
Primary Screening: Target Engagement
Protocol: Radioligand Binding Assay for Muscarinic Receptors
-
Preparation: Use cell membranes from CHO or HEK293 cells stably expressing human M1-M5 receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for antagonist binding or [³H]-oxotremorine-M for agonist binding.
-
Procedure:
-
Incubate cell membranes (20-50 µg protein) with the radioligand at a concentration near its Kd.
-
Add increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Incubate at room temperature for 60-90 minutes.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis.
Protocol: GABA Uptake Assay
-
Preparation: Use synaptosomes prepared from rat brain tissue or cell lines expressing human GAT subtypes (GAT-1, GAT-2, GAT-3).
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Substrate: [³H]-GABA.
-
Procedure:
-
Pre-incubate synaptosomes or cells with increasing concentrations of this compound for 10-15 minutes at 37 °C.
-
Initiate uptake by adding [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the incorporated radioactivity.
-
-
Data Analysis: Calculate the IC₅₀ for GABA uptake inhibition.
Secondary Screening: Functional Activity and ADME
Based on the primary screening results, proceed to functional assays to determine the mode of action (e.g., agonist, antagonist, partial agonist) and initial ADME profiling.
| Assay | Purpose |
| Calcium Flux Assay | To determine functional agonism at Gq-coupled mAChRs (M1, M3, M5). |
| cAMP Assay | To determine functional agonism/antagonism at Gi-coupled mAChRs (M2, M4). |
| PAMPA | To assess passive permeability across an artificial membrane, predicting BBB penetration. |
| Microsomal Stability Assay | To evaluate metabolic stability in liver microsomes. |
| Plasma Protein Binding | To determine the fraction of unbound drug available to cross the BBB. |
In Vivo Evaluation Protocols
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.[13]
Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points. For CNS studies, collect brain tissue at the end of the study.
-
Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.
-
Parameters to Determine: Bioavailability, half-life, clearance, volume of distribution, and brain-to-plasma ratio.
In Vivo Efficacy Models
For Muscarinic Agonist Activity (Cognition Enhancement):
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow rodents to explore an open field arena.
-
Training: Place two identical objects in the arena and allow the animal to explore.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Dosing: Administer the test compound before the training or testing phase.
-
Measurement: Record the time spent exploring the novel versus the familiar object. An increase in exploration of the novel object indicates improved memory.
-
For GABAergic Activity (Anxiolytic Effects):
-
Elevated Plus Maze (EPM) Test:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Place the rodent in the center of the maze and allow it to explore for a set time (e.g., 5 minutes).
-
Dosing: Administer the test compound prior to the test.
-
Measurement: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[13]
-
Conclusion
This compound represents a promising scaffold for the development of novel CNS therapeutics. Its unique structural features suggest potential for modulation of key neurotransmitter systems, including cholinergic and GABAergic pathways. The detailed protocols provided in this guide offer a systematic approach to synthesize, characterize, and evaluate this compound, from initial in vitro screening to in vivo efficacy studies. By following these methodologies, researchers can effectively explore the therapeutic potential of this and similar azetidine-based molecules in the challenging but rewarding field of CNS drug discovery.
References
-
Medicilon. CNS Pharmacology Models. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]
-
PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]
-
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Frontiers. Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. [Link]
-
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
ACS Publications. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. [Link]
-
ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. [Link]
-
PubMed. Azetidines of pharmacological interest. [Link]
-
Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]
-
Patsnap Synapse. Which type of drugs penetrate CNS better? [Link]
-
Sygnature Discovery. CNS Disorder Models - Drug Discovery. [Link]
-
ResearchGate. The Design and Application of Bioisosteres in Drug Design. [Link]
-
Frontiers. The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. [Link]
-
Drug Design Org. Bioisosterism. [Link]
-
ResearchGate. Azetidine derivatives with CNS activity. [Link]
-
ResearchGate. (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PubMed. Strategies to Minimize CNS Toxicity: In Vitro High-Throughput Assays and Computational Modeling. [Link]
-
ACS Publications. Bioisosterism: A Rational Approach in Drug Design. [Link]
-
Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. [Link]
-
ResearchGate. Chemical structures of azetidine derivatives as modulators of hGAT1... [Link]
-
PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
PMC. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
Wikipedia. Muscarinic agonist. [Link]
-
NIH. Muscarinic Agonists - StatPearls - NCBI Bookshelf. [Link]
-
PMC. Muscarinic Receptor Agonists and Antagonists. [Link]
-
PubMed. The GABA transporter and its inhibitors. [Link]
-
ResearchGate. a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... [Link]
-
PMC. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. [Link]
-
PubMed. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. [Link]
-
PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
-
MySkinRecipes. 1-Acetyl-3-azetidinecarboxylic Acid. [Link]
-
bioRxiv. Structural basis for selective inhibition of human GABA transporter GAT3. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
PMC. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ACS Publications. Molecular Pharmaceutics Vol. 23 No. 1. [Link]
- Google Patents.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which type of drugs penetrate CNS better? [synapse.patsnap.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medicilon.com [medicilon.com]
Application Notes & Protocols: Solid-Phase Synthesis of Methyl 1-Cyclopentylazetidine-3-Carboxylate Derivatives
Introduction
Azetidine scaffolds are privileged structures in medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates. Specifically, 1,3-disubstituted azetidines are key building blocks for a range of biologically active molecules. The solid-phase synthesis of these compounds offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated and high-throughput library synthesis.
This document provides a comprehensive guide to the solid-phase synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate, a representative derivative. We will detail two robust protocols, leveraging the strengths of different solid supports and synthetic strategies. The causality behind experimental choices, self-validating quality control checkpoints, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility for researchers in drug discovery and development.
Part 1: Strategic Approach to Solid-Phase Synthesis
The synthesis of the target molecule on a solid support can be dissected into four key stages:
-
Resin Selection and Loading: The choice of resin dictates the cleavage conditions and the state of the C-terminus of the final product. We will explore two common resins: 2-Chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage to yield a protected carboxylic acid, and Wang resin, which is cleaved under stronger acidic conditions.
-
Fmoc-Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the azetidine nitrogen is a crucial step to enable subsequent functionalization.
-
N-Alkylation: Introduction of the cyclopentyl group onto the secondary amine of the azetidine ring. We will focus on the highly efficient reductive amination method.
-
Cleavage and Final Product Formation: Release of the desired molecule from the solid support and concurrent or subsequent formation of the methyl ester.
The overall synthetic workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of the target molecule.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is advantageous for its extremely mild cleavage conditions, which preserve the final product and allow for subsequent solution-phase modification if necessary.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g) | Synthesis Grade | Standard suppliers |
| Fmoc-azetidine-3-carboxylic acid | ≥ 99% HPLC | Chem-Impex[1] |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard suppliers |
| Dichloromethane (DCM), anhydrous | Synthesis Grade | Standard suppliers |
| N,N-Dimethylformamide (DMF) | Synthesis Grade | Standard suppliers |
| Piperidine | Synthesis Grade | Standard suppliers |
| Cyclopentanone | Reagent Grade | Standard suppliers |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Standard suppliers |
| 1,2-Dichloroethane (DCE), anhydrous | Synthesis Grade | Standard suppliers |
| Hexafluoroisopropanol (HFIP) | Reagent Grade | Standard suppliers |
| Thionyl chloride (SOCl₂) | Reagent Grade | Standard suppliers |
| Methanol (MeOH), anhydrous | Synthesis Grade | Standard suppliers |
Step-by-Step Methodology
1. Loading of Fmoc-azetidine-3-carboxylic acid onto 2-CTC Resin
-
Rationale: 2-CTC resin reacts with the carboxylic acid under basic conditions to form a highly acid-labile ester bond. DIPEA is a non-nucleophilic base that facilitates this reaction without causing premature Fmoc deprotection.[2]
-
Procedure:
-
Place 1.0 g of 2-CTC resin (~1.5 mmol) in a peptide synthesis vessel.
-
Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Drain the solvent.
-
In a separate flask, dissolve Fmoc-azetidine-3-carboxylic acid (0.97 g, 3.0 mmol, 2.0 eq) and DIPEA (1.05 mL, 6.0 mmol, 4.0 eq) in 10 mL of anhydrous DCM.
-
Add the amino acid solution to the swelled resin.
-
Agitate the mixture at room temperature for 2 hours.
-
To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
QC Check: Determine the loading capacity by spectrophotometric analysis of the Fmoc group cleaved from a small, weighed amount of resin.[3]
2. Fmoc-Deprotection
-
Rationale: The Fmoc group is base-labile and is efficiently removed using a solution of piperidine in DMF, revealing the secondary amine for the subsequent alkylation step.
-
Procedure:
-
Swell the loaded resin in DMF (10 mL) for 20 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) (10 mL) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) to remove all traces of piperidine.
-
-
QC Check: Perform a Kaiser (ninhydrin) test on a few beads of resin. A positive result (blue beads) indicates the presence of a free primary or secondary amine.
3. Reductive Amination with Cyclopentanone
-
Rationale: This is a highly efficient method for N-alkylation. The secondary amine on the resin condenses with cyclopentanone to form an iminium ion, which is then reduced in situ by the mild and selective reducing agent, sodium triacetoxyborohydride.[4] This method avoids the over-alkylation often seen with alkyl halides.
-
Procedure:
-
Swell the deprotected resin in anhydrous DCE (10 mL).
-
Add cyclopentanone (0.67 mL, 7.5 mmol, 5.0 eq) to the resin suspension.
-
Agitate the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 5.0 eq) in portions over 10 minutes.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Drain the solvent and wash the resin sequentially with DCE (3 x 10 mL), a 1:1 mixture of DCM/MeOH (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
QC Check: A negative Kaiser test indicates the reaction has gone to completion, as the secondary amine has been converted to a tertiary amine.
4. Cleavage from Resin and Methyl Ester Formation
-
Rationale: The 2-CTC linker is highly sensitive to acid. A solution of HFIP in DCM provides mild acidic conditions to cleave the product as a carboxylic acid while keeping side-chain protecting groups intact (if any were present).[5] The resulting carboxylic acid is then converted to the methyl ester in a subsequent solution-phase step using thionyl chloride and methanol.
-
Procedure:
-
Part A: Cleavage
-
Swell the alkylated resin in DCM (10 mL).
-
Prepare a cleavage cocktail of 20% HFIP in DCM (v/v).
-
Drain the swelling solvent and add the cleavage cocktail (10 mL) to the resin.
-
Agitate for 30 minutes. Drain the solution into a round-bottom flask.
-
Repeat the cleavage step two more times with fresh cocktail (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-cyclopentylazetidine-3-carboxylic acid.
-
-
Part B: Esterification
-
Dissolve the crude carboxylic acid in anhydrous methanol (10 mL) and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.33 mL, 4.5 mmol, 3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify by flash column chromatography.
-
-
Protocol B: Synthesis using Wang Resin
Wang resin is a popular choice for solid-phase synthesis, yielding a C-terminal carboxylic acid upon cleavage with strong acid, typically trifluoroacetic acid (TFA).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Wang Resin (100-200 mesh, ~1.0 mmol/g) | Synthesis Grade | Standard suppliers |
| Fmoc-azetidine-3-carboxylic acid | ≥ 99% HPLC | Chem-Impex[1] |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard suppliers |
| 4-Dimethylaminopyridine (DMAP) | Reagent Grade | Standard suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard suppliers |
| All other reagents as listed in Protocol A |
Step-by-Step Methodology
1. Loading of Fmoc-azetidine-3-carboxylic acid onto Wang Resin
-
Rationale: The first amino acid is attached to the hydroxyl groups of Wang resin via an ester linkage. This is typically achieved using a carbodiimide coupling agent like DIC, with DMAP acting as a catalyst.[6]
-
Procedure:
-
Swell 1.0 g of Wang resin (~1.0 mmol) in a 9:1 mixture of DCM/DMF (10 mL) for 30 minutes.
-
In a separate flask, dissolve Fmoc-azetidine-3-carboxylic acid (0.97 g, 3.0 mmol, 3.0 eq) in a minimal amount of DMF.
-
Add this solution to the resin, followed by DMAP (12 mg, 0.1 mmol, 0.1 eq).
-
Add DIC (0.47 mL, 3.0 mmol, 3.0 eq) to the resin mixture.
-
Agitate at room temperature for 4-6 hours.
-
To cap unreacted hydroxyl groups, add acetic anhydride (0.5 mL) and pyridine (0.5 mL) and continue agitation for 1 hour.
-
Drain and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
QC Check: Determine loading capacity via spectrophotometric Fmoc analysis.[3]
2. Fmoc-Deprotection and 3. Reductive Amination
-
Follow the procedures outlined in Protocol A, Steps 2 and 3 . The chemistry is identical for both resin types.
4. Cleavage from Resin and Concomitant Esterification
-
Rationale: Cleavage from Wang resin requires a strong acid like TFA. By including methanol in the cleavage cocktail, it is possible in some cases to achieve simultaneous cleavage and esterification, although this is not always quantitative. A subsequent esterification step (as in Protocol A) provides a more reliable route. We present the direct cleavage-esterification approach here as an alternative.
-
Procedure:
-
Swell the final, dried resin in DCM (5 mL) in a suitable flask.
-
Prepare a cleavage cocktail: 85% TFA, 5% TIS, 5% water, and 5% Methanol (v/v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood.
-
Add the cleavage cocktail (10 mL) to the resin.
-
Agitate at room temperature for 3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of fresh TFA.
-
Combine the filtrates and concentrate under reduced pressure. Note: Co-evaporation with toluene may be necessary to remove residual TFA.
-
The crude product will contain both the carboxylic acid and the methyl ester. Purify by flash column chromatography to isolate the desired this compound.
-
Part 3: Data Analysis and Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| ¹H NMR | Characteristic peaks corresponding to the cyclopentyl group, the azetidine ring protons, and the methyl ester singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester. |
digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Crude [label="Crude Product\n(Post-Cleavage)"]; Purification [label="Flash Column\nChromatography"]; Pure [label="Pure Product", fillcolor="#E6F4EA"]; LCMS [label="LC-MS Analysis", shape=ellipse, fillcolor="#E8F0FE"]; NMR [label="¹H & ¹³C NMR\nSpectroscopy", shape=ellipse, fillcolor="#E8F0FE"]; Final [label="Verified Structure\n& Purity", shape=parallelogram, fillcolor="#FEF7E0"];
Crude -> Purification; Purification -> Pure; Pure -> LCMS; Pure -> NMR; LCMS -> Final; NMR -> Final; }
Caption: Post-synthesis characterization workflow.
References
-
Peptideweb.com. Loading protocols. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]
-
Szardenings, A. K., et al. (1996). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry. [Link]
-
Green Chemistry. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. [Link]
-
Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters. [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science. [Link]
-
Nowick, J. S. Peptide Synthesis Protocols. University of California, Irvine. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]
-
Holsinger, K. (2013). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Butler University. [Link]
-
Lee, Y., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules. [Link]
-
ResearchGate. Reductive amination of cyclopentanone. [Link]
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Special Publication-Royal Society of Chemistry. [Link]
-
Douglas, J., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
-
Albericio, F., et al. (2013). Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. Materials. [Link]
-
Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications. [Link]
-
Giraud, A., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]
-
Xu, J., et al. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
ResearchGate. A. General synthetic route for accessing azetidines via intermolecular.... [Link]
-
Study.com. Methyl esters (RCO_2CH_3) undergo a cleavage reaction.... [Link]
- Google Patents. (1989).
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Portal. Direct and indirect reductive amination of aldehydes and ketones.... [Link]
-
Banfi, L., et al. (2020). On-resin multicomponent 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides as an efficient tool for the synthesis of amidino depsipeptide mimics. Amino Acids. [Link]
Sources
High-throughput screening of a Methyl 1-cyclopentylazetidine-3-carboxylate-based library
Application Note & Protocol
Topic: High-Throughput Screening of a Methyl 1-cyclopentylazetidine-3-carboxylate-based Library
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Therapeutic Potential with an Azetidine-Based Library
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] This guide focuses on the strategic screening of a compound library built upon the this compound scaffold. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[4][5] Their unique structural properties—including high ring strain, sp3-rich character, and conformational rigidity—can confer significant advantages to drug candidates, such as improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles.[6] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, highlighting its therapeutic value.[6]
This application note provides a comprehensive, in-depth technical guide for researchers embarking on an HTS campaign with an azetidine-based library. Moving beyond a simple recitation of steps, this document explains the causality behind critical experimental choices, provides self-validating protocols, and offers insights grounded in established screening principles. The goal is to empower scientific teams to efficiently navigate the HTS workflow, from robust assay development to confident hit validation, ultimately accelerating the discovery of promising new chemical entities.
The this compound Library: Design & Rationale
The selection of a screening library is a critical determinant of an HTS campaign's success. A library based on the this compound core offers a compelling starting point for several reasons:
-
Structural Rigidity: The strained azetidine ring restricts conformational flexibility. This pre-organization of substituents can lead to higher binding affinities with biological targets due to a lower entropic penalty upon binding.[7]
-
Three-Dimensionality (3D): The non-planar, sp3-rich nature of the scaffold allows for the exploration of chemical space in three dimensions, a feature often associated with higher selectivity and success in drug development compared to flat, aromatic compounds.[6]
-
Favorable Physicochemical Properties: The azetidine motif can act as a bioisostere for other cyclic amines, like pyrrolidine or piperidine, while often improving properties such as aqueous solubility and metabolic stability.[4]
-
Synthetic Tractability: The carboxylate functional group on the core scaffold serves as a versatile chemical handle, allowing for the creation of a diverse library of amides, esters, and other derivatives to probe a wide range of biological targets.[8]
A high-quality screening library should be meticulously curated. For this library, ensure each compound meets the following criteria:
-
Purity: >95% as determined by LC-MS and/or NMR.
-
Identity: Confirmed by mass spectrometry.
-
Solubility: Solubilized in high-quality, dry DMSO at a standard concentration (e.g., 10 mM).
-
Storage: Stored in a controlled environment (-20°C or -80°C) under low humidity to prevent degradation.
The High-Throughput Screening Workflow: A Strategic Overview
The HTS process is a multi-stage funnel designed to efficiently identify and validate active compounds from a large library. Each stage applies increasingly stringent criteria to filter the compound set, saving time and resources for the most promising candidates.
Phase 1: Assay Development and Validation
A successful HTS campaign is built on the foundation of a robust, reliable, and reproducible assay. The goal of this phase is to develop an assay that is sensitive, has a large signal window, and performs consistently under automated conditions.
Causality Behind Experimental Choices
-
Assay Choice: The selection of a biochemical or cell-based assay depends entirely on the biological question. For identifying inhibitors of a purified enzyme, a biochemical assay is appropriate. For assessing cytotoxicity or pathway modulation in a more biologically relevant context, a cell-based assay is superior.
-
Miniaturization: Assays are typically miniaturized from 96-well plates to 384- or 1536-well formats.[9] This reduces the consumption of costly reagents and precious library compounds, decreases plastic waste, and increases throughput.
-
Controls: Positive and negative controls are non-negotiable. The negative control (e.g., DMSO vehicle) defines the baseline or 0% activity, while the positive control (a known activator or inhibitor) defines the maximal signal or 100% activity. These controls are essential for data normalization and quality control.
Protocol 1: Development of a Cell-Based Cytotoxicity Assay
This protocol details the validation of a common HTS assay using a luminescent readout to measure ATP as an indicator of cell viability.
Objective: To confirm the assay is suitable for HTS by achieving a Z'-factor ≥ 0.5.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, solid-bottom tissue culture-treated plates
-
Positive Control: Staurosporine (a potent kinase inhibitor that induces apoptosis)
-
Negative Control: Anhydrous DMSO
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent
-
Luminescence-capable plate reader
Procedure:
-
Cell Seeding Optimization:
-
Prepare a serial dilution of HeLa cells in culture medium.
-
Seed cells into a 384-well plate at densities ranging from 500 to 5,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add the detection reagent according to the manufacturer's protocol and measure luminescence.
-
Rationale: Identify a cell density that is on the linear portion of the signal curve to ensure sensitivity to both cytotoxic and cytostatic effects.
-
-
DMSO Tolerance Test:
-
Seed the optimal number of cells per well.
-
Add DMSO to final concentrations ranging from 0.1% to 2.0%.
-
Incubate for the desired compound treatment time (e.g., 48 hours).
-
Measure cell viability.
-
Rationale: Determine the highest concentration of DMSO that does not significantly impact cell health. This is crucial as library compounds are stored in DMSO. A final concentration of ≤0.5% is typical.
-
-
Z'-Factor Validation:
-
Prepare a 384-well plate. Designate half the plate for the negative control and the other half for the positive control. A common layout is alternating columns.
-
Seed the optimal number of cells in all wells.
-
Add DMSO vehicle to the negative control wells (final concentration determined in step 2).
-
Add staurosporine to the positive control wells at a concentration known to cause maximal cell death (e.g., 1 µM).
-
Incubate for the desired duration (e.g., 48 hours).
-
Equilibrate the plate to room temperature.
-
Add the detection reagent and measure luminescence.
-
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μn - μp|
-
Rationale: The Z'-factor is a statistical metric that quantifies the separation between the positive and negative control distributions.[10][11] It accounts for both the dynamic range of the assay and the data variation.
-
| Parameter | Formula | Acceptance Criterion | Interpretation |
| Z'-Factor | 1 - (3σp + 3σn) / | μn - μp | |
| Z'-Factor | 1 - (3σp + 3σn) / | μn - μp | |
| Z'-Factor | 1 - (3σp + 3σn) / | μn - μp | |
| Table 1: Key parameters for HTS assay validation. |
Phase 2 & 3: Primary Screen and Hit Identification
With a validated assay, the primary screen can commence. This involves testing every compound in the azetidine library at a single, fixed concentration to identify "hits."
Protocol 2: Automated Primary HTS of the Azetidine Library
Objective: To identify compounds that exhibit significant activity (e.g., >50% inhibition of cell viability) at a single concentration (e.g., 10 µM).
Instrumentation:
-
Automated liquid handler (e.g., Hamilton STAR, Tecan Fluent)
-
Acoustic dispenser (e.g., ECHO®) for low-volume compound transfer (optional)
-
Automated plate stacker/incubator
-
Luminescence-capable plate reader integrated into the automation platform[12]
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense the optimal number of cells into each well of 384-well assay plates. Leave columns 1-2 and 23-24 empty for controls.
-
Incubate plates for 24 hours to allow cells to attach.
-
-
Compound Transfer:
-
Thaw the library source plates.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the corresponding wells of the assay plates. This results in the desired final concentration (e.g., 10 µM).
-
Rationale: Automation is critical for precision, speed, and minimizing human error.[1][9] Acoustic dispensing is preferred as it is non-contact and allows for very low volume transfers, conserving the library.
-
-
Control Addition:
-
To columns 1-2, add the positive control (staurosporine).
-
To columns 23-24, add the negative control (DMSO).
-
Scientist's Note: Placing controls on every plate is essential for quality control and allows for plate-to-plate normalization of the data.
-
-
Incubation & Detection:
-
Incubate the plates for the predetermined duration (e.g., 48 hours).
-
The automated system will then move the plates to the plate reader, add the detection reagent, and record the luminescence signal for each well.
-
| Well Type | Columns (384-well plate) | Content | Purpose |
| Test Compound | 3 - 22 | Azetidine Library Compound + Cells | Screen for activity |
| Negative Control | 23 - 24 | DMSO + Cells | Defines 0% inhibition (max signal) |
| Positive Control | 1 - 2 | Staurosporine + Cells | Defines 100% inhibition (min signal) |
| Table 2: Example plate layout for a 384-well primary screen. |
Protocol 3: Primary HTS Data Analysis and Hit Selection
Objective: To normalize the raw data and apply statistical criteria to select a set of initial hits for follow-up.
Software:
-
Data analysis software (e.g., Genedata Screener®, CDD Vault, or custom scripts in Python/R).
Procedure:
-
Quality Control: For each plate, calculate the Z'-factor using the control wells. Any plate with a Z' < 0.5 should be flagged for review or repeated.
-
Data Normalization:
-
Convert the raw luminescence values (RLU) for each well into a percentage inhibition value.
-
Use the formula: % Inhibition = 100 * (1 - (RLU_compound - μ_positive) / (μ_negative - μ_positive))
-
Rationale: Normalization accounts for plate-to-plate variation in signal intensity, making the results comparable across the entire screen.
-
-
Hit Selection:
-
Define a hit selection threshold. A common starting point is a value greater than 3 standard deviations from the mean of the test compound population.
-
Alternatively, a simpler threshold of >50% inhibition can be used.
-
Scientist's Note: The goal is to be inclusive enough to not miss real hits but stringent enough to avoid an unmanageable number of false positives. The hit rate should ideally be between 0.5% and 2%.
-
-
Hit Triage:
-
Review the structures of the initial hits. Flag and deprioritize compounds containing known Pan-Assay Interference Compounds (PAINS) motifs.
-
Cluster the hits by chemical similarity. A cluster of several structurally related active compounds provides more confidence than a singleton hit.
-
Phase 4: Hit Confirmation and Validation
Not all primary hits are real. This phase is dedicated to rigorously confirming the activity of the selected compounds and establishing their potency.
Protocol 4: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Procedure:
-
Hit Confirmation (Re-test):
-
From the original library plates, "cherry-pick" the initial hits.
-
Re-test them in triplicate in the primary assay at the same single concentration.
-
Rationale: This step eliminates hits that were the result of random experimental error or artifacts in the primary screen. Only compounds that reproduce their activity should move forward.
-
-
Orthogonal Assay (Optional but Recommended):
-
If possible, test the confirmed hits in a secondary, different assay that measures the same biological endpoint. For example, if the primary assay was CellTiter-Glo (ATP-based), a secondary assay could be CellTox™ Green (membrane integrity-based).
-
Rationale: An orthogonal assay with a different detection modality helps to eliminate technology-specific artifacts.
-
-
Dose-Response Analysis:
-
Source fresh, dry powder of the confirmed hits and create new, validated DMSO stock solutions.
-
Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions, starting at 50 µM).
-
Test this dilution series in the primary assay in triplicate.
-
Plot the % Inhibition against the logarithm of the compound concentration.[13][14]
-
Fit the data to a four-parameter nonlinear regression model (sigmoidal dose-response curve).[15][16]
-
From this curve, calculate the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).[16]
-
| Hit ID | Primary Screen (% Inh.) | Confirmation (% Inh., Triplicate Mean) | IC50 (µM) | Status |
| AZ-001 | 85.2 | 82.5 | 1.2 | Validated Hit |
| AZ-002 | 65.7 | 10.1 | >50 | False Positive |
| AZ-003 | 72.1 | 75.3 | 4.5 | Validated Hit |
| AZ-004 | 91.4 | 88.9 | 0.8 | Validated Hit |
| Table 3: Example hit validation data summary. |
Data Interpretation and Next Steps
The output of the HTS workflow is a set of validated hits with confirmed structures and established potencies. These compounds are the starting point for a medicinal chemistry program.
-
Structure-Activity Relationship (SAR): The dose-response data for the validated hits provides the first glimpse into the SAR.[17][18][19] By comparing the structures and IC50 values of active compounds from the azetidine library, medicinal chemists can begin to understand which structural modifications enhance potency.[20][21] For example, does a particular substituent on an amide derived from the core carboxylate lead to higher activity? This analysis guides the design of the next generation of more potent and selective analogs, marking the transition from hit identification to lead optimization.
References
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]
-
Title: Structure-activity relationship (SAR) Source: GARDP Revive URL: [Link]
-
Title: What is High-Throughput Screening (HTS)? Source: LabKey URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]
-
Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]
-
Title: SAR: Structure Activity Relationships Source: Collaborative Drug Discovery URL: [Link]
-
Title: What is the structure-activity relationship SAR in drug design? Source: Patsnap Synapse URL: [Link]
-
Title: Structure–Activity Relationship (SAR) in Drug Discovery Source: Excelra URL: [Link]
-
Title: Synthetic Azetidines Could Help Simplify Drug Design Source: Technology Networks URL: [Link]
-
Title: An Overview of High Throughput Screening Source: The Scientist URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: High-Throughput Screening (HTS) Source: Malvern Panalytical URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]
-
Title: Z-factor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: On HTS: Z-factor Source: On HTS URL: [Link]
-
Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]
-
Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube URL: [Link]
-
Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]
-
Title: How to calculate IC50 for my dose response? Source: ResearchGate URL: [Link]
-
Title: Drug dose-response data analysis Source: Towards Data Science URL: [Link]
Sources
- 1. labkey.com [labkey.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidines - Enamine [enamine.net]
- 8. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. assay.dev [assay.dev]
- 12. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. towardsdatascience.com [towardsdatascience.com]
- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 18. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 19. collaborativedrug.com [collaborativedrug.com]
- 20. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 21. excelra.com [excelra.com]
Application Notes and Protocols for the Structure-Activity Relationship (SAR) Studies of Methyl 1-Cyclopentylazetidine-3-carboxylate Derivatives as Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Muscarinic Receptor Targeting
The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes, including cognition, motor control, and autonomic regulation, has made them attractive targets for therapeutic intervention in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][2] However, a significant challenge in the development of mAChR-targeted drugs is achieving subtype selectivity, as the orthosteric binding site for acetylcholine is highly conserved across the five subtypes.[2]
Azetidine-containing molecules have emerged as a promising class of compounds in medicinal chemistry.[1] The strained four-membered ring imparts a degree of conformational rigidity, which can be exploited to enhance binding affinity and selectivity for a specific receptor subtype. The 1-cyclopentylazetidine-3-carboxylate scaffold, in particular, presents a unique three-dimensional structure that can be systematically modified to probe the chemical space of the muscarinic receptor binding pocket. This application note provides a comprehensive guide to the synthesis, characterization, and structure-activity relationship (SAR) studies of methyl 1-cyclopentylazetidine-3-carboxylate derivatives as potential muscarinic receptor modulators.
Synthetic Protocols
The synthesis of the target compounds involves the construction of the core azetidine ring, followed by N-alkylation with a cyclopentyl group and subsequent derivatization. Below are generalized protocols for the key synthetic steps.
Protocol 1: Synthesis of Methyl Azetidine-3-carboxylate
A common route to the azetidine-3-carboxylate core involves the cyclization of a suitable precursor. One established method is the hydrolysis and subsequent cyclization of N-benzyl-3-cyanoazetidine.
Materials:
-
N-benzyl-3-cyanoazetidine
-
Methanol
-
Water
-
Distilled water
-
Nitrogen gas
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
React N-benzyl-3-cyanoazetidine with methanol to produce N-benzyl-azetidine-3-carboxylic acid, methyl ester.[3]
-
Mix the resulting N-benzyl-azetidine-3-carboxylic acid, methyl ester with distilled water.[3]
-
Boil the mixture under a nitrogen blanket and reflux for approximately 40 minutes, or until the initial oily two-phase system becomes homogenous.[3]
-
Remove the water using a rotary evaporator.[3]
-
Dry the resulting crystalline product in a vacuum oven at 60°C to yield N-benzyl-azetidine-3-carboxylic acid.[3]
-
The N-benzyl group can then be removed via hydrogenolysis to yield azetidine-3-carboxylic acid, which can be esterified to the methyl ester.
Protocol 2: N-Cyclopentylation and Derivatization
The introduction of the cyclopentyl group is typically achieved through N-alkylation of the azetidine nitrogen. Subsequent modifications can be made to the ester group to explore the SAR.
Materials:
-
Methyl azetidine-3-carboxylate
-
Cyclopentyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Appropriate reagents for ester modification (e.g., various alcohols for transesterification, or amines for amidation)
Procedure:
-
To a solution of methyl azetidine-3-carboxylate in acetonitrile, add potassium carbonate and cyclopentyl bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
For further derivatization, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, transesterification with different alcohols can provide a series of esters.
Structure-Activity Relationship (SAR) Exploration
While specific SAR studies for this compound derivatives are not extensively published, we can extrapolate from related series of muscarinic receptor modulators to guide the exploration of this chemical space. The following sections outline key structural modifications and their likely impact on activity.
The N-Cyclopentyl Group
The N-substituent on the azetidine ring plays a crucial role in receptor affinity and selectivity. In a series of M1 muscarinic receptor antagonists, replacement of a phenyl group with a cyclopentyl group resulted in a compound with an IC50 of 441 nM and over 340-fold selectivity against the M4 receptor.[4] This suggests that the bulky, non-planar cyclopentyl group can be well-accommodated in the binding pocket and may contribute favorably to subtype selectivity.
The 3-Carboxylate Moiety
The ester or amide functionality at the 3-position of the azetidine ring is expected to interact with polar residues in the binding site. Systematic variation of this group is a key strategy in SAR studies.
-
Ester Variation: Modifying the alcohol portion of the ester (e.g., from methyl to ethyl, propyl, etc.) can probe the size and hydrophobicity of the corresponding sub-pocket in the receptor.
-
Amide Scaffolds: Conversion of the ester to a series of amides introduces a hydrogen bond donor and allows for the exploration of a wider range of substituents. The amide moiety has been shown to be a viable replacement for the ester group in other muscarinic agonists.[5]
Stereochemistry
The stereochemistry at the 3-position of the azetidine ring, if substituted, can have a profound impact on biological activity. It is crucial to synthesize and test individual enantiomers, as the biological activity often resides in only one.
The following diagram illustrates the key points of SAR exploration for this scaffold.
Caption: Key areas for SAR exploration on the 1-cyclopentylazetidine-3-carboxylate scaffold.
Biological Evaluation: Application Protocols
The following are detailed protocols for the in vitro characterization of novel this compound derivatives at muscarinic receptors.
Protocol 3: Radioligand Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of the test compounds for the M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human M1, M2, M3, M4, or M5 receptor subtype.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (10 mM stock in DMSO).
-
Atropine (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgSO₄, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either a test compound dilution, assay buffer (for total binding), or atropine (for non-specific binding).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Calcium Flux Functional Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
This assay measures the ability of test compounds to act as agonists or antagonists at the Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human M1, M3, or M5 receptor.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (as a reference agonist).
-
Atropine (as a reference antagonist).
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into the microplates 18-24 hours prior to the assay and grow to near confluence.
-
Dye Loading: Remove the growth medium and add the calcium dye loading solution (containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer) to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists or antagonists) in assay buffer.
-
Assay Measurement:
-
Place the dye-loaded cell plate in the fluorescence plate reader.
-
For Agonist Mode: Establish a baseline fluorescence reading, then add the test compounds and measure the change in fluorescence over time.
-
For Antagonist Mode: Add the test compounds and incubate for a specified period, then add a known concentration of acetylcholine (typically EC₈₀) and measure the inhibition of the acetylcholine-induced fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonists, plot the concentration-response curve and determine the EC₅₀ and Emax values.
-
For antagonists, plot the inhibition curve and determine the IC₅₀ value.
-
The following diagram outlines the workflow for the calcium flux assay.
Caption: Experimental workflow for the calcium flux functional assay.
Data Presentation
The results of the SAR studies should be presented in a clear and concise tabular format to facilitate comparison between compounds.
Table 1: SAR of this compound Derivatives at Muscarinic Receptors
| Compound ID | R Group (at 3-position) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC₅₀ (nM) | M1 Emax (%) |
| 1a | -COOCH₃ | Data | Data | Data | Data | Data | Data | Data |
| 1b | -COOCH₂CH₃ | Data | Data | Data | Data | Data | Data | Data |
| 2a | -CONHCH₃ | Data | Data | Data | Data | Data | Data | Data |
| 2b | -CONH-cyclopropyl | Data | Data | Data | Data | Data | Data | Data |
| Reference | Acetylcholine | Data | Data | Data | Data | Data | Data | 100 |
Conclusion
The systematic exploration of this compound derivatives offers a promising avenue for the discovery of novel muscarinic receptor modulators with improved subtype selectivity. The protocols and strategies outlined in this application note provide a robust framework for the synthesis, biological evaluation, and SAR-guided optimization of this exciting class of compounds. Careful consideration of the N-substituent, the functionality at the 3-position, and the stereochemistry will be paramount in developing potent and selective ligands for the desired muscarinic receptor subtype.
References
-
de la Torre, M. R., et al. (2011). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. ACS Medicinal Chemistry Letters, 2(1), 55-60. [Link]
-
Felder, C. C., et al. (2018). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. Journal of Medicinal Chemistry, 61(21), 9597-9612. [Link]
-
Jawaid, S., & Sharma, S. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
-
Lanzafame, A. A., et al. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(16), 4986. [Link]
-
Ojo, B., et al. (1996). Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. Bioorganic & Medicinal Chemistry, 4(10), 1605-1615. [Link]
-
Broad, L. M., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Bioorganic & Medicinal Chemistry Letters, 27(23), 5143-5148. [Link]
- EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid deriv
Sources
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for Methyl 1-cyclopentylazetidine-3-carboxylate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and direct approach is the N-alkylation of methyl azetidine-3-carboxylate with a suitable cyclopentylating agent. Two highly effective methods are:
-
Direct N-Alkylation: This involves the reaction of methyl azetidine-3-carboxylate with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base. This is a classical SN2 reaction.
-
Reductive Amination: This method utilizes the reaction of methyl azetidine-3-carboxylate with cyclopentanone in the presence of a reducing agent. This pathway proceeds through the formation of an enamine or iminium intermediate, which is then reduced in situ to form the desired tertiary amine. Reductive amination is often preferred as it can minimize the risk of over-alkylation.[1]
Q2: How do I choose between direct alkylation and reductive amination?
A2: The choice depends on the availability of starting materials, desired reaction conditions, and scale.
-
Direct alkylation is often straightforward but can sometimes lead to the formation of quaternary ammonium salts as a byproduct if the reaction is not carefully controlled.
-
Reductive amination is an excellent alternative that generally provides cleaner reactions with high yields of the desired secondary amine.[1][2] The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective.[2]
Q3: What are the typical starting materials and reagents I will need?
A3: For the synthesis of this compound, you will typically require:
-
Starting Material: Methyl azetidine-3-carboxylate or its hydrochloride salt.[3][4]
-
Cyclopentylating Agent:
-
For direct alkylation: Cyclopentyl bromide or cyclopentyl iodide.
-
For reductive amination: Cyclopentanone.
-
-
Base (for direct alkylation): An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA).
-
Reducing Agent (for reductive amination): Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) is typically used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
-
TLC: Spot the reaction mixture against the starting material (methyl azetidine-3-carboxylate). The product, being more substituted, should have a higher Rf value in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
GC-MS: This technique can confirm the disappearance of starting materials and the appearance of the product peak with the expected molecular weight. It is also useful for identifying potential byproducts.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Inactive Alkylating Agent | Verify the purity and integrity of the cyclopentyl halide. Consider using cyclopentyl iodide, which is more reactive than cyclopentyl bromide. | The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. An older or impure alkylating agent may have degraded, leading to poor reactivity. |
| Insufficient Basicity | If using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous. Consider switching to a stronger base or an organic base like DIPEA. | Incomplete deprotonation of the azetidine nitrogen will result in a low concentration of the nucleophile, thus slowing down or preventing the reaction. |
| Poor Reducing Agent Activity (Reductive Amination) | Use freshly opened or properly stored sodium triacetoxyborohydride. Ensure the reaction is performed under anhydrous conditions. | NaBH(OAc)₃ is moisture-sensitive. Its decomposition will lead to incomplete reduction of the iminium/enamine intermediate. |
| Steric Hindrance | While less of a concern with a cyclopentyl group, ensure the reaction temperature is adequate to overcome any activation energy barrier. Gentle heating (40-60 °C) may be beneficial. | All chemical reactions require a certain amount of energy to proceed. Increasing the temperature provides the necessary activation energy. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Over-alkylation (Quaternary Salt Formation) | In direct alkylation, use a slight excess of the amine starting material relative to the alkylating agent. Avoid prolonged reaction times and excessive temperatures. | The tertiary amine product is also nucleophilic and can react with the alkylating agent to form a quaternary ammonium salt. |
| Elimination Byproducts | Use a non-nucleophilic, sterically hindered base like DIPEA instead of stronger, more nucleophilic bases. Maintain a moderate reaction temperature. | Strong bases can promote the elimination of HBr from cyclopentyl bromide to form cyclopentene, especially at elevated temperatures. |
| Ring-Opening of Azetidine | Avoid highly acidic or strongly electrophilic conditions. Azetidine rings can be susceptible to ring-opening under harsh conditions. | The strain of the four-membered ring makes azetidines prone to ring-opening reactions with strong electrophiles or nucleophiles under certain conditions. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Co-elution of Product and Starting Material | Optimize the solvent system for flash column chromatography using TLC. A common starting point is a gradient of ethyl acetate in hexanes. An Rf value of 0.2-0.4 for the product is ideal for good separation.[8] | Proper solvent polarity is crucial for achieving good separation of compounds with different polarities on a silica gel column. |
| Presence of Baseline Impurities | Perform an aqueous work-up before column chromatography to remove inorganic salts and highly polar impurities. | An aqueous wash can simplify the crude mixture, making the subsequent chromatographic purification more effective. |
| Product is an Oil and Difficult to Handle | The product is expected to be an oil. After purification, remove the solvent under reduced pressure. High vacuum may be necessary to remove residual solvent. | Tertiary amines, especially esters, are often oils at room temperature. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Cyclopentyl Bromide
-
To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexanes).
Protocol 2: Reductive Amination using Cyclopentanone
-
To a solution of methyl azetidine-3-carboxylate (1.0 eq) and cyclopentanone (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Cyclopentyl Bromide | Cyclopentanone |
| Reagents | K₂CO₃ or DIPEA | Sodium triacetoxyborohydride |
| Solvent | Acetonitrile, DMF, or THF | Dichloromethane, 1,2-Dichloroethane |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Typical Yield | 60-80% | 70-90% |
| Key Advantage | Simple setup | High selectivity, minimal over-alkylation |
Visualizations
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1085. [Link]
-
Macé, A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5642-5646. [Link]
- BenchChem. (2025).
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]
-
AZoM. (2015). Nanalysis 60 Spectrometers for At-Line Reaction Monitoring. [Link]
-
Organic Syntheses. azetidine. [Link]
- BenchChem. (2025).
-
Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. New Journal of Chemistry, 45(28), 12534-12542. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- ResearchGate. (2025). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
- Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
- ResearchGate. (2025). Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS.
-
PubChem. Methyl azetidine-3-carboxylate hydrochloride. [Link]
-
Berkov, S., et al. (2008). Rapid TLC/GC-MS identification of acetylcholinesterase inhibitors in alkaloid extracts. Phytochemical Analysis, 19(5), 411-419. [Link]
- ResearchGate. (2025).
- Google Patents. (2020).
- Google Patents. (2015).
-
Rontani, J. F., et al. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Molecules, 27(5), 1636. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. methyl azetidine-3-carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl azetidine-3-carboxylate hydrochloride | C5H10ClNO2 | CID 21100040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Rapid TLC/GC-MS identification of acetylcholinesterase inhibitors in alkaloid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 1-cyclopentylazetidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 1-cyclopentylazetidine-3-carboxylate (CAS 1355247-97-0). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable azetidine building block. The unique structure of this compound, featuring a strained four-membered ring, a basic nitrogen atom, and a hydrolyzable methyl ester, presents a distinct set of purification challenges.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve current issues but also anticipate and prevent future purification bottlenecks.
Physicochemical Properties Overview
A solid understanding of the target molecule's properties is the foundation of any successful purification strategy.
| Property | Value | Source |
| CAS Number | 1355247-97-0 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Boiling Point (Predicted) | 237.4 ± 33.0 °C | [1] |
| Density (Predicted) | 1.131 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.00 ± 0.40 | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [1][2] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Issue 1: Poor Separation or Significant Tailing in Column Chromatography
Question: I'm running a flash column on silica gel, but my product is streaking badly, or I'm getting poor separation from a closely-eluting impurity. What's happening and how can I fix it?
Answer: This is a classic issue when purifying basic amines on standard acidic silica gel. The basic nitrogen of the azetidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, decomposition, or significant tailing, which ruins separation efficiency.
Possible Causes & Solutions:
-
Acidic Stationary Phase: The primary cause is the acidity of standard silica gel.[3]
-
Solution A - Deactivate the Silica: Neutralize the silica gel before preparing your column. This is the most effective solution. See Protocol 1 for a detailed step-by-step guide.
-
Solution B - Add a Basic Modifier to the Eluent: Add a small amount of a volatile base, like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), to your solvent system (typically 0.1-1% v/v). This base will compete for the acidic sites on the silica, allowing your compound to travel more cleanly down the column. A drawback is the need to remove the modifier from your product fractions later.
-
Solution C - Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[3]
-
-
Inappropriate Solvent System: Your chosen eluent may not have the right polarity or selectivity.[4]
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a gradient of ethyl acetate in hexanes. If that fails, try a more polar system like dichloromethane/methanol.[4] The goal is to find a system that gives your product an Rf value between 0.3 and 0.4.[3]
-
-
Column Overloading: Applying too much crude material will inevitably lead to poor separation.[4]
-
Solution: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.[4] If you need to purify a large amount of material, use a wider diameter column rather than simply loading more onto a small one.
-
Issue 2: Low or No Recovery of Crystalline Product
Question: I've completed my purification and concentrated the fractions, but I'm struggling to crystallize the product. It either oils out or remains in solution. What should I do?
Answer: Crystallization is a sensitive technique that relies on a significant difference in the solubility of your compound and any impurities at different temperatures.[5] Failure to crystallize can stem from several factors related to solvent choice, concentration, and the presence of impurities.
Possible Causes & Solutions:
-
Supersaturated Solution or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have time to align into a crystal lattice and will crash out as an amorphous solid or oil.[4][6]
-
Solution A - Slow Down Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath or refrigerator.[4] Insulating the flask can help slow the process.
-
Solution B - Add More Solvent: Gently heat the solution to redissolve the oil, add a small amount of additional "good" solvent, and then allow it to cool slowly again.[4][6]
-
-
Lack of Nucleation Sites: Crystallization needs a starting point to begin.
-
Solution A - Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.[4][6]
-
Solution B - Add a Seed Crystal: If you have a tiny amount of pure, solid product, add it to the solution to induce crystallization.[4][6]
-
-
Wrong Solvent System: The chosen solvent or solvent pair may not be suitable.
Issue 3: Suspected Product Decomposition During Workup or Purification
Question: My NMR analysis after purification shows a new peak corresponding to a carboxylic acid, and my overall yield is low. Could my product be degrading?
Answer: Yes, this is a significant risk. The methyl ester functional group in your molecule is susceptible to hydrolysis, especially under strong acidic or basic conditions, which are common in aqueous workups.[7][8] This hydrolysis converts the ester into the corresponding carboxylic acid, Methyl 1-cyclopentylazetidine-3-carboxylic acid.
Potential Impurities & Causes:
| Impurity/Byproduct | Structure | Common Cause | Prevention/Removal |
| Hydrolysis Product (1-cyclopentylazetidine-3-carboxylic acid) | R-COOH | Exposure to strong acid/base during workup; prolonged contact with non-neutral water.[7] | Use a mild bicarbonate wash instead of strong base; minimize contact time with aqueous layers; ensure solvents are dry. Can be removed by an acidic wash if the desired product is in an organic layer. |
| Starting Material (e.g., Methyl azetidine-3-carboxylate) | Incomplete N-alkylation reaction. | Optimize reaction time/temperature. Usually separable by chromatography due to different polarity. | |
| Elimination Byproducts | High temperatures during distillation or chromatography can promote ring-opening or elimination reactions in strained azetidine rings.[9] | Use lower temperatures for solvent evaporation (rotary evaporator); avoid overheating during distillation. |
Preventative Measures:
-
Mild Workup: Use saturated sodium bicarbonate solution for neutralization instead of stronger bases like NaOH or KOH.
-
Temperature Control: Always concentrate your product fractions under reduced pressure at low temperatures (e.g., <40°C).
-
Inert Atmosphere: While less critical post-synthesis, storing the purified material under an inert atmosphere (Nitrogen or Argon) can prevent long-term degradation, especially if reactive impurities are present.[10]
Purification Workflow & Protocols
General Purification Strategy
The following diagram outlines a robust workflow for purifying the crude product after synthesis.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol minimizes compound degradation and tailing on the column.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate)
-
Triethylamine (NEt₃)
-
Crude this compound
Procedure:
-
Prepare Slurry: In a fume hood, measure the required amount of silica gel into a beaker. Add your chosen non-polar eluent (e.g., Hexanes) to create a slurry.
-
Deactivate: To the slurry, add 1-2% (v/w) of triethylamine relative to the silica gel (e.g., for 100g of silica, add 1-2 mL of NEt₃). Stir thoroughly for 5-10 minutes. This neutralizes the acidic sites.
-
Pack Column: Carefully pour the slurry into your chromatography column. Use air pressure or a pump to pack the bed firmly, ensuring there are no cracks or air bubbles.
-
Load Sample: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude). To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elute: Begin elution with your chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the fractions containing your pure product and concentrate them under reduced pressure, keeping the water bath temperature below 40°C.
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure, crystalline final product.
Materials:
-
Purified this compound (as an oil or semi-solid)
-
A suitable solvent system (e.g., ethyl acetate/hexanes) identified via small-scale trials.
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (the "good" solvent, e.g., ethyl acetate) and heat gently (e.g., on a steam bath or warm water bath) until the compound fully dissolves.[5]
-
Induce Cloudiness: While the solution is still warm, slowly add the less soluble solvent (the "poor" solvent, e.g., hexanes) dropwise until you see the first persistent cloudiness. Add another drop or two of the "good" solvent to make it clear again. This brings the solution to its saturation point.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Crystal growth should begin.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash & Dry: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all solvent.
Frequently Asked Questions (FAQs)
Q1: How do I choose between purification by chromatography, crystallization, or distillation?
A1: The choice depends on the scale of your reaction and the nature of the impurities.[4]
-
Chromatography: Best for removing impurities with different polarities, especially on small to medium scales (<50g). It is the most versatile method.
-
Crystallization: Excellent for removing small amounts of impurities from a solid compound, especially for final polishing to obtain high-purity material. It is highly scalable.[5]
-
Distillation: Suitable for thermally stable, liquid compounds on a large scale. Given the predicted boiling point of ~237°C for this compound, vacuum distillation would be necessary to avoid thermal decomposition.
The following decision tree can help guide your choice for chromatography troubleshooting.
Caption: Troubleshooting decision tree for flash column chromatography.
Q2: What are the best practices for storing the purified this compound?
A2: Based on supplier data and the compound's chemical nature, it should be stored in a tightly sealed container at 2-8°C.[1][2] To prevent slow hydrolysis from atmospheric moisture, storing it under an inert gas like argon or nitrogen is also recommended, especially for long-term storage or use as an analytical standard.
Q3: Can I use reverse-phase HPLC for purification?
A3: Yes, reverse-phase HPLC is a powerful tool for purifying polar and basic compounds. It would be an excellent choice for obtaining very high purity material (<1g scale). A typical system would use a C18 column with a mobile phase of water and acetonitrile, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid modifier protonates the azetidine nitrogen, leading to sharp, symmetrical peaks. The product would then be isolated as a salt (e.g., TFA salt), which may require a subsequent workup to liberate the free base.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182.
- Rutgers University. (1969). The Crystal and Molecular Structure of L-Azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. Research With Rutgers.
- University of Rochester, Department of Chemistry.
- ChemicalBook.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- ResearchGate. (2025).
- BLD Pharm.
- Arkat USA.
- National Institutes of Health.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Zhu, W., & Zheng, Y. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 10(6), 809-818.
- ResearchGate. (2025). Kinetic Study of Acidic Hydrolysis of Carboxylate Ester with Hydroxamet Ions in Micellar Assemblies.
Sources
- 1. This compound CAS#: 1355247-97-0 [m.chemicalbook.com]
- 2. 1355247-97-0|this compound|BLD Pharm [bldpharm.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identification and characterization of side products in the synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate. Azetidines are crucial structural motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1][2][3] The synthesis of this specific derivative, while seemingly straightforward, presents several challenges related to side product formation and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols and field-proven insights.
The primary synthetic route discussed is the N-alkylation of Methyl azetidine-3-carboxylate hydrochloride with cyclopentanone via reductive amination, a robust and widely used method for forming tertiary amines.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and scalable method is the direct reductive amination of Methyl azetidine-3-carboxylate (typically used as its hydrochloride salt) with cyclopentanone.[4][7] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to yield the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) often the preferred reducing agent for this reaction?
Sodium triacetoxyborohydride is a mild and selective reducing agent, which is a key advantage in this synthesis. Its benefits include:
-
Selectivity: It readily reduces the intermediate iminium ion but is generally too weak to reduce the methyl ester functionality of the starting material or product. This prevents the formation of the corresponding alcohol impurity.
-
Reaction Conditions: It is effective under the slightly acidic conditions (often facilitated by the hydrochloride salt of the amine or a small amount of acetic acid) that promote the formation of the iminium ion from the initial hemiaminal intermediate.
-
Safety and Handling: It is less toxic and easier to handle than sodium cyanoborohydride, which can release toxic hydrogen cyanide gas under acidic conditions.
Q3: What are the expected ¹H NMR and Mass Spec signatures for the final product?
Accurate characterization is critical for confirming the structure and purity of the final product.
-
¹H NMR (in CDCl₃): Expect to see signals for the cyclopentyl group (a multiplet around 1.5-1.9 ppm), a multiplet for the N-CH of the cyclopentyl group (around 2.5-2.7 ppm), signals for the azetidine ring protons (typically complex multiplets between 3.0-3.8 ppm), and a sharp singlet for the methyl ester protons (~3.7 ppm).
-
Mass Spectrometry (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₇NO₂), the expected exact mass is 183.1259, so the [M+H]⁺ ion should appear at approximately m/z 184.1332.
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific experimental issues encountered during the synthesis, purification, and characterization of this compound.
Q4: My reaction seems to have stalled. My NMR/LC-MS analysis shows a significant amount of unreacted Methyl azetidine-3-carboxylate. What could be the cause?
This is a common issue that typically points to problems with iminium ion formation or reduction.
-
Causality: The formation of the iminium ion from the amine and ketone is a reversible, equilibrium-driven process. If the reaction conditions are not optimal, this equilibrium may not favor the iminium ion, leading to a stalled reaction. Inefficient reduction can also lead to the accumulation of starting materials.
-
Troubleshooting Steps:
-
Check pH/Acidity: The reaction requires slightly acidic conditions to protonate the hemiaminal intermediate and facilitate water elimination to form the iminium ion. If you are using the free base of the azetidine, consider adding a catalytic amount of acetic acid. If using the hydrochloride salt, ensure the base used for neutralization (if any) is not in large excess.
-
Water Scavenging: The formation of the iminium ion releases water. In some cases, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium forward.
-
Reducing Agent Activity: Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has not been deactivated by atmospheric moisture. It should be added as a solid powder to the reaction mixture.
-
Reaction Time/Temperature: While these reactions are often complete within a few hours at room temperature, sluggish reactions may benefit from an extended reaction time (up to 24 hours) or gentle warming (30-40°C), though this can sometimes promote side reactions.
-
Q5: I've isolated my product, but my LC-MS shows a significant impurity with a mass of [M+68]+. What is this and how can I prevent it?
This impurity is almost certainly the N,N-dicyclopentylazetidinium species, resulting from a second alkylation event.
-
Mechanism of Formation: The product, a secondary amine in the context of the azetidine nitrogen, can react again with another molecule of cyclopentanone to form a new iminium ion. Reduction of this species leads to the dialkylated side product. This is more likely if a large excess of cyclopentanone and reducing agent is used.
DOT Diagram: Formation of Dialkylated Side Product```dot
Caption: A logical workflow for troubleshooting common synthesis issues.
Table 1: Characterization Data for Product and Key Side Products
| Compound Name | Molecular Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Features |
| This compound | C₁₀H₁₇NO₂ | 183.25 | 184.13 | Singlet for -OCH₃ (~3.7 ppm); absence of N-H proton. |
| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | 115.13 | 116.07 | Broad singlet for N-H proton; absence of cyclopentyl signals. |
| 1-Cyclopentylazetidine-3-carboxylic acid | C₉H₁₅NO₂ | 169.22 | 170.11 | Absence of -OCH₃ singlet; presence of a broad -COOH proton (>10 ppm). |
| Dialkylated Side Product | C₁₅H₂₅NO₂ | 251.36 | 252.20 | Integration of cyclopentyl protons will be double that of the azetidine protons; more complex cyclopentyl signals. |
References
- BenchChem. (2025).
- Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- National Institutes of Health. (2022).
- Various Authors. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165.
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- MDPI. (n.d.).
- ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- Nature Portfolio. (n.d.).
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry.
- AIR Unimi. (n.d.).
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
- PubMed. (n.d.).
- ACS Publications. (2020).
- ResearchGate. (n.d.). Reductive amination of 1a to 3a via 2a using different LVT reagents.
Sources
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-Cyclopentylazetidine Derivatives
Welcome to the technical support center for the synthesis and purification of N-cyclopentylazetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your target compounds.
Introduction
N-cyclopentylazetidine moieties are increasingly incorporated into pharmaceutical candidates due to their favorable physicochemical properties. However, their synthesis and purification can present unique challenges. This guide provides practical, experience-driven advice to navigate these complexities, ensuring reproducible and high-quality results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of N-cyclopentylazetidine derivatives.
Q1: What is the most common and scalable method for synthesizing N-cyclopentylazetidine?
A1: Two primary methods are widely employed: direct N-alkylation of azetidine with a cyclopentyl electrophile and reductive amination of cyclopentanone with azetidine. The choice depends on the availability of starting materials and the desired scale. Reductive amination is often preferred for its operational simplicity and the use of readily available cyclopentanone.[1]
Q2: I am observing a significant amount of a byproduct with the same mass as my product. What could it be?
A2: If you are performing an N-alkylation with a cyclopentyl halide, you might be observing the formation of an isomeric byproduct. Another possibility, especially in reductive amination, is the formation of N,N-dicyclopentylamine if cyclopentylamine is present as an impurity or formed as a byproduct.[1] Careful analysis by NMR and HPLC is crucial for identification.[2]
Q3: My purification by column chromatography is resulting in low recovery. What are the likely causes?
A3: N-substituted azetidines can be somewhat volatile and may co-elute with certain solvents. Additionally, their basic nature can lead to tailing on silica gel. Using a deactivated silica gel or a different stationary phase like alumina can be beneficial. Buffer-assisted purification methods can also be employed to improve separation from other amine impurities.[3]
Q4: How can I confirm the purity and structure of my final N-cyclopentylazetidine derivative?
A4: A combination of analytical techniques is essential. 1H and 13C NMR spectroscopy will confirm the structure and identify any major impurities.[4][5] High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying purity.[2][6] Mass spectrometry will confirm the molecular weight of your product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low Yield in Reductive Amination
You are attempting to synthesize an N-cyclopentylazetidine derivative via reductive amination of cyclopentanone and a substituted azetidine, but the yield is consistently low.
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the iminium intermediate is a crucial equilibrium step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. The optimal pH for imine formation is typically between 4 and 6.
-
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive amination as it is mild and selective for the iminium ion over the ketone. Ensure you are using at least 1.5 equivalents of STAB. Other reducing agents like sodium cyanoborohydride can also be used, but may require stricter pH control.
-
-
Steric Hindrance: The bulkiness of the cyclopentyl group or substituents on the azetidine ring can slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis can sometimes accelerate these reactions significantly.
-
-
To a stirred solution of the azetidine derivative (1.0 eq.) and cyclopentanone (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount, ~0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of Side Products in N-Alkylation
You are using direct N-alkylation of an azetidine with a cyclopentyl halide (e.g., bromocyclopentane) and observe significant byproduct formation.
-
Elimination (E2) Reaction: The azetidine, being a secondary amine, is a reasonably strong base. With a secondary alkyl halide like bromocyclopentane, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of cyclopentene.[7]
-
Solution: Use a milder, non-nucleophilic base to scavenge the HBr formed during the reaction. Examples include potassium carbonate or cesium carbonate. Running the reaction at a lower temperature can also favor the SN2 pathway.
-
-
Over-alkylation: While less common with bulky electrophiles, if your starting azetidine has other reactive sites, you might observe multiple alkylations.
-
Solution: Use a 1:1 stoichiometry of the azetidine and the cyclopentyl halide.
-
| Base | Solvent | Temperature (°C) | Typical Outcome |
| Triethylamine | DCM | 25 | Moderate yield, potential for elimination |
| Potassium Carbonate | Acetonitrile | 60 | Good yield, reduced elimination |
| Cesium Carbonate | DMF | 80 | Often high yield, minimizes elimination |
-
To a solution of the azetidine derivative (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF, add a mild inorganic base such as potassium carbonate (2.0 eq.).
-
Add bromocyclopentane (1.1 eq.) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Problem 3: Difficulty in Purifying the Final Product
Your crude product appears to be a mixture of your desired N-cyclopentylazetidine and unreacted starting materials or closely related byproducts, and separation by standard silica gel chromatography is challenging.
-
Similar Polarity of Components: The product and impurities may have very similar polarities, leading to poor separation on silica gel.
-
Solution:
-
Gradient Elution: Employ a very shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in DCM).
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column.
-
Acid/Base Extraction: Utilize the basicity of the amine. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent.
-
-
-
Product Volatility: Some N-cyclopentylazetidine derivatives can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Solution: Use a rotary evaporator with careful temperature and pressure control. Avoid using a high-vacuum pump for extended periods if the product is low-boiling.
-
References
- BenchChem Technical Support. (2025). Technical Support Center: Working with Substituted Azetidines.
- Kaabi, A., et al. (2022).
- Kuriyama, et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- Organic Chemistry Portal. (2023). Azetidine synthesis.
- ResearchGate. (2025). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- PubMed. (2021). Identification and quantification of five impurities in cloperastine hydrochloride.
- Dalton Transactions. (2009).
- ResearchGate. (2025).
- PubMed. (2009).
- ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- ResearchGate. (2024). Amination of cyclopentanone and accompanied by‐reactions.
- Master Organic Chemistry. (2023). SN2 Reaction of Acetylide Ions with Alkyl Halides.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides.
- PMC. (2022). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions.
- YouTube. (2020). 9.9 Alkylation of Acetylide Ions from Terminal Alkynes | Organic Chemistry.
- Elsevier. (2023).
- Chemistry LibreTexts. (2022).
- PubMed. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes.
- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Sources
- 1. Reductive Amination Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 2. Identification and quantification of five impurities in cloperastine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for the Scale-Up of Methyl 1-cyclopentylazetidine-3-carboxylate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Methyl 1-cyclopentylazetidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable azetidine building block. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your process.
Reaction Overview and Key Parameters
The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction. This involves the N-alkylation of Methyl azetidine-3-carboxylate with an appropriate cyclopentyl electrophile, most commonly cyclopentyl bromide, in the presence of a base.
Core Reaction Scheme:
While straightforward in principle, scaling this reaction introduces challenges related to reaction control, impurity profiles, and purification. Understanding the interplay of key parameters is critical for a successful and reproducible scale-up.
General Reaction Pathway and Side Reaction
The primary challenge in this synthesis is preventing the secondary amine product from reacting further with cyclopentyl bromide to form a quaternary ammonium salt. This over-alkylation is a common issue in amine alkylations.[1][2]
Caption: Primary reaction pathway and common over-alkylation side reaction.
Recommended Starting Parameters for Scale-Up
The following table outlines a robust starting point for process optimization. Adjustments may be necessary based on your specific equipment and scale.
| Parameter | Recommended Value/Reagent | Rationale & Key Considerations |
| Methyl azetidine-3-carboxylate | 1.0 molar equivalent | The limiting reagent. Purity should be >98%. |
| Cyclopentyl bromide | 1.05 - 1.2 molar equivalents | A slight excess drives the reaction to completion. A large excess increases the risk of over-alkylation. |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 molar equivalents. A mild, inexpensive, and non-nucleophilic base that effectively scavenges the HBr byproduct. |
| Solvent | Acetonitrile (MeCN) or DMF | 5 - 10 volumes. Acetonitrile is often preferred for its ease of removal and lower boiling point. DMF can aid solubility but is harder to remove. |
| Temperature | 50 - 70 °C | Balances reaction rate with impurity formation. Higher temperatures can promote elimination of HBr from cyclopentyl bromide to form cyclopentene. |
| Reaction Time | 6 - 24 hours | Monitor by an appropriate analytical method (TLC, LC-MS, GC-MS) for the disappearance of the starting material. |
Troubleshooting Guide
This section addresses the most common problems encountered during the scale-up of this process in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or the reaction seems to have stalled. What are the potential causes and how can I fix this?
A stalled reaction or low yield is a multifactorial problem. A systematic approach is required to diagnose the root cause.
Diagnostic Workflow:
-
Verify Starting Material Quality:
-
Methyl azetidine-3-carboxylate: Often used as a salt (e.g., hydrochloride). Ensure it has been fully neutralized to the free base before the reaction or that sufficient extra base is added to neutralize the salt and scavenge the HBr byproduct.
-
Cyclopentyl Bromide: This reagent can degrade over time. Use a fresh bottle or verify its purity by GC or NMR.
-
Solvent & Base: Ensure they are anhydrous. Water can hydrolyze the product and interfere with the reaction.
-
-
Assess Reaction Conditions:
-
Temperature: Is the internal reaction temperature correct? In large reactors, the external jacket temperature may not reflect the internal temperature. Use a calibrated internal probe.
-
Mixing: Is the agitation sufficient to ensure a homogenous mixture, especially given that K₂CO₃ is a solid? Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively stalling the reaction.
-
-
Evaluate Base and Stoichiometry:
-
Insufficient Base: If the starting amine was a salt, did you account for it in your base calculation? The reaction will not proceed efficiently if the HBr byproduct is not neutralized.
-
Particle Size: The surface area of the K₂CO₃ can affect the reaction rate. Using a finer powder can sometimes accelerate a sluggish reaction.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Q2: My post-reaction analysis (TLC, LC-MS) shows a significant amount of a higher molecular weight byproduct. I suspect it's the quaternary ammonium salt. How can I prevent this?
This is the most common impurity. The product, a secondary amine, is often more nucleophilic than the primary amine starting material, leading to a second alkylation.[2]
Mitigation Strategies:
-
Control Stoichiometry and Addition: This is the most effective control lever.
-
Slow Addition: Add the cyclopentyl bromide slowly (e.g., via syringe pump over several hours) to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.
-
Reverse Addition: In some cases, adding the amine and base mixture to the cyclopentyl bromide can be effective, but this is less common.
-
-
Reaction Monitoring:
-
Do not push the reaction to 100% conversion of the starting amine. Often, stopping at ~95% conversion provides the best balance of yield and purity, leaving a small amount of starting material that is easier to remove during purification than the quaternary salt.
-
-
Lower Temperature: Running the reaction at a slightly lower temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.
Q3: What analytical techniques are recommended for in-process control (IPC)?
Effective IPC is crucial for a successful scale-up. Relying on a fixed time point is unreliable.
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, rapid checks. Use a mobile phase like 10-20% Methanol in Dichloromethane. You should be able to resolve the starting amine, the product, and the non-UV active cyclopentyl bromide (stain with KMnO₄). The quaternary salt will typically have a very low Rf value and remain at the baseline.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for IPC. It provides quantitative data on the consumption of starting materials and the formation of both the product and key impurities. A short run time method can give results in minutes.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for monitoring the consumption of the volatile cyclopentyl bromide and checking for the formation of the cyclopentene byproduct.
Table of Common Impurities and Identification
| Impurity | Structure | M/Z (Esi+) | TLC Rf (Typical) | Identification Notes |
| Starting Material | Methyl azetidine-3-carboxylate | 116.07 | Higher than product | Disappears over time. |
| Product | This compound | 184.13 | Mid-range | Becomes the major spot. |
| Over-alkylation | Quaternary Ammonium Salt | 252.20 | Baseline (0) | Grows late in the reaction. |
| Elimination | Cyclopentene | N/A | High | Detected by GC-MS. |
Frequently Asked Questions (FAQs)
Q: Which base is most suitable for this N-alkylation on a larger scale? A: Potassium carbonate (K₂CO₃) is highly recommended. It is inexpensive, easy to handle, and sufficiently basic to neutralize the HBr byproduct without being so strong as to promote the elimination of HBr from cyclopentyl bromide. Organic bases like triethylamine can work but may compete as nucleophiles and can be more difficult to remove. Stronger bases like NaH or hydroxides are generally not advised due to increased side reactions.
Q: What are the critical safety precautions when handling Cyclopentyl bromide at scale? A: Cyclopentyl bromide is a flammable liquid and a skin and eye irritant.[3][4][5]
-
Handling: Always handle in a well-ventilated fume hood or a closed system.[6] Use non-sparking tools and ground all equipment to prevent static discharge.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.[3]
-
Spills: Have spill kits containing absorbent materials like sand or vermiculite readily available.[3]
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for fires. Do not use a direct water jet.[4]
Q: I'm having difficulty with column chromatography for purification. What are my options? A: At scale, chromatography can be costly and time-consuming. An acid-base extraction is often a more efficient primary purification step.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, MTBE).
-
Wash with water to remove the inorganic base.
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product and any unreacted starting amine will move to the aqueous layer as hydrochloride salts, while neutral impurities (like cyclopentene or byproducts from the alkylating agent) remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) to pH > 10.
-
Extract the now-basic aqueous layer with an organic solvent to recover your purified free-base product.
-
This material can then be further purified by a smaller, more efficient silica gel column or by distillation/crystallization if applicable.
Experimental Protocols
Protocol 4.1: General Procedure for Scale-Up Synthesis (100g Scale)
-
Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Charging: Charge the reactor with Methyl azetidine-3-carboxylate (1.0 eq, 100g), Potassium Carbonate (2.2 eq), and Acetonitrile (800 mL).
-
Inerting: Begin stirring and purge the vessel with nitrogen.
-
Heating: Heat the slurry to 60 °C.
-
Addition: Slowly add Cyclopentyl bromide (1.1 eq) to the reactor via an addition funnel or pump over 2-3 hours. An initial exotherm may be observed; control the addition rate to maintain the internal temperature below 65 °C.
-
Reaction: Maintain the reaction at 60 °C for 8-16 hours.
-
Monitoring (IPC): After 6 hours, and every 2 hours thereafter, take a small aliquot, dilute it, and analyze by LC-MS to monitor the disappearance of starting material. Aim for <5% remaining starting material.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with Acetonitrile (2 x 100 mL).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Purification: Proceed with the purification as described in the FAQ section (Acid-Base Extraction) or via column chromatography.
References
- Vertex AI Search, Cyclopentyl bromide - SAFETY D
- Loba Chemie, CYCLOPENTYL BROMIDE EXTRA PURE - Safety D
- ECHEMI, Cyclopentyl bromide SDS, 137-43-9 Safety D
- Sigma-Aldrich, SAFETY DATA SHEET - Cyclopentyl bromide, Accessed January 15, 2026.
- Synquest Labs, Cyclopentyl bromide - Safety D
- ChemRxiv, An Approach to Alkyl Azetidines for Medicinal Chemistry, Accessed January 15, 2026.
- PubMed Central, Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin, Accessed January 15, 2026.
- Google Patents, CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxyl
- ACS Publications, Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters, Accessed January 15, 2026.
- Journal of Medicinal and Chemical Sciences, Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity, Accessed January 15, 2026.
- PubMed, A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides, Accessed January 15, 2026.
- ACS Publications, A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry, Accessed January 15, 2026.
- ResearchGate, (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties, Accessed January 15, 2026.
- Jasperse, Chem 360 Ch. 19 Notes + Answers. Amines, Accessed January 15, 2026.
- SciSpace, Analytical Methods (Royal Society of Chemistry), Accessed January 15, 2026.
- ResearchGate, An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- ResearchGate, Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media, Accessed January 15, 2026.
- Google Patents, CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxyl
- PMC - NIH, Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines, Accessed January 15, 2026.
- ResearchGate, Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461, Accessed January 15, 2026.
- RSC Publishing, Synthesis of azetidines by aza Paternò–Büchi reactions, Accessed January 15, 2026.
- YouTube, How Do Amines React With Other Chemicals? - Chemistry For Everyone, Accessed January 15, 2026.
- Chemistry LibreTexts, 24.7: Reactions of Amines, Accessed January 15, 2026.
- YouTube, Amine Reactions and Practice (Live Recording) Organic Chemistry Review, Accessed January 15, 2026.
- Wikipedia, Delépine reaction, Accessed January 15, 2026.
- ChemicalBook, this compound CAS#: 1355247-97-0, Accessed January 15, 2026.
- ResearchGate, (PDF)
- ResearchGate, Synthesis of Methyl 6-Chloropyridazine-3-carboxyl
Sources
Technical Support Center: Chiral Separation of Methyl 1-cyclopentylazetidine-3-carboxylate Enantiomers
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chiral separation of Methyl 1-cyclopentylazetidine-3-carboxylate enantiomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and efficient separation methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to orient your method development strategy.
Q1: Where should I start with the chiral separation of this compound?
A: For novel compounds like this compound, a systematic screening approach is the most efficient starting point.[1][2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for direct chiral separations.[3] Given the structure, which contains a secondary amine and an ester functional group, polysaccharide-based chiral stationary phases (CSPs) are highly recommended for initial screening.[4][5][6]
Q2: Which is better for this compound: HPLC or SFC?
A: Both techniques have their merits. SFC is often faster, uses less organic solvent, and can provide unique selectivity.[7][8][9][10] HPLC, on the other hand, is widely available and offers a broader range of mobile phase options, including reversed-phase conditions which may be suitable for this compound.[3] We recommend an initial screening on both platforms if available, as their selectivities can be complementary.[11]
Q3: Do I need to derivatize my molecule before analysis?
A: Not necessarily for initial screening. The secondary amine in the azetidine ring and the methyl ester provide sufficient functionality for interaction with many CSPs. However, if you encounter issues with peak shape or retention, derivatization of the secondary amine (e.g., acylation) could be considered as a secondary strategy.[5] Direct separation of the ester is generally preferable to avoid introducing additional chiral centers or reaction workup complexities.[4]
Q4: What are the most common problems I can expect to face?
A: Common challenges in chiral separations include finding a suitable chiral stationary phase that provides selectivity, optimizing the mobile phase to achieve adequate resolution, and addressing issues like poor peak shape or long analysis times.[12][13][14] For basic compounds like yours, peak tailing can be a common issue, which is often addressed by adding a basic modifier to the mobile phase.[3]
Q5: Can I use an enzymatic resolution method?
A: Yes, enzymatic resolution is a viable alternative, especially for preparative scale separations. This method involves the use of a lipase or protease to selectively hydrolyze one of the enantiomers of the methyl ester to the corresponding carboxylic acid.[15][16] This creates a mixture of an ester and an acid, which are easily separable by standard chromatography or extraction. Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) are excellent starting points for screening.[15]
Part 2: Chiral Separation Method Development Guides
High-Performance Liquid Chromatography (HPLC) Method Development
The goal of HPLC method development is to screen various CSPs and mobile phases to identify the optimal conditions for enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a great starting point due to their broad applicability.[5][6]
Caption: HPLC method development workflow.
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Columns | Chiralpak IA, IB, IC, ID, IF; Chiralcel OD-H, OJ-H[3][5] | Chiralpak IA, IB, IC, ID, IF[17] | Chiralpak IG-3, Chiralcel OZ-3[5] |
| Mobile Phase | n-Hexane / 2-Propanol (or Ethanol) (90:10, v/v)[3][4] | Acetonitrile or Methanol (100%)[18] | Acetonitrile / Water or Methanol / Water with buffer (e.g., Ammonium bicarbonate) |
| Additive | 0.1% Diethylamine (DEA) or Butylamine (for basic analyte)[3] | 0.1% DEA or Trifluoroacetic acid (TFA) | 0.1% TFA or DEA |
| Flow Rate | 1.0 mL/min[3][4] | 0.5-1.0 mL/min | 0.5-1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210-230 nm[4] | UV at 210-230 nm | UV at 210-230 nm |
Supercritical Fluid Chromatography (SFC) Method Development
SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption.[9][10] The principles of method development are similar, involving the screening of columns and mobile phase modifiers.
| Parameter | Condition |
| Columns | Chiralpak IA, IB, IC, ID, IF; Chiralcel OD-H, OJ-H (SFC-specific columns are preferred)[19][20] |
| Mobile Phase | CO2 / Methanol (or Ethanol) (80:20, v/v)[1] |
| Additive | 0.1-0.3% Isopropylamine or DEA[1] |
| Flow Rate | 2.0-4.0 mL/min[1] |
| Back Pressure | 150 bar[7] |
| Temperature | 40 °C[1] |
| Detection | UV at 210-230 nm |
Enzymatic Resolution
Enzymatic resolution is a powerful technique for producing enantiomerically pure material.[15][16] The strategy involves the selective hydrolysis of one ester enantiomer into a carboxylic acid, which can then be easily separated from the unreacted ester enantiomer.
-
Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica Lipase A, Candida antarctica Lipase B, Pseudomonas cepacia Lipase) and proteases (e.g., Subtilisin, α-Chymotrypsin).[15][16]
-
Reaction Setup:
-
Dissolve racemic this compound in a suitable organic solvent (e.g., tert-Butyl methyl ether - TBME).[15]
-
Add a small amount of aqueous buffer (e.g., phosphate buffer, pH 7) to facilitate hydrolysis.
-
Add the selected enzyme (typically 10-50% by weight of the substrate).
-
-
Monitoring: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or SFC to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion.
-
Workup and Separation: Once the desired conversion (ideally close to 50%) and high e.e. are achieved, stop the reaction. The resulting mixture of the carboxylic acid and the unreacted ester can be separated by a simple acid-base extraction or standard column chromatography.
Part 3: Troubleshooting Guides
This section provides solutions to common problems encountered during chiral method development.
Caption: Troubleshooting decision tree for chiral separations.
Detailed Troubleshooting Q&A
Q: I don't see any separation on my chosen column. What should I do?
A:
-
Change the Column: The most critical factor in a chiral separation is the stationary phase.[14] If one CSP doesn't work, screen others. A different polysaccharide backbone (cellulose vs. amylose) or a different carbamate derivative can provide the necessary selectivity.
-
Change the Mobile Phase: Switch between normal phase, polar organic, and reversed-phase modes.[21] The interactions governing chiral recognition are highly dependent on the mobile phase environment.[22]
-
Change the Modifier: In normal phase, switching between 2-propanol and ethanol can dramatically alter selectivity.
Q: My peaks are resolved, but the resolution is poor (Rs < 1.5). How can I improve it?
A:
-
Optimize Modifier Concentration: In normal phase or SFC, reducing the percentage of the alcohol modifier often increases retention and improves resolution.
-
Lower the Temperature: Decreasing the column temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.[2]
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the column, resulting in sharper peaks and better resolution.[2]
Q: My peaks are tailing badly. What is the cause and how do I fix it?
A: Peak tailing for a basic compound like this compound is often due to strong interactions between the secondary amine and acidic sites on the silica support of the CSP.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive like diethylamine (DEA), isopropylamine, or butylamine to the mobile phase.[3] This will compete for the active sites and improve peak shape. Start with 0.1% and optimize up to 0.5% if needed.
-
Column History: The column may have been previously used with acidic additives. Flushing the column with a strong, compatible solvent may help.[12][13]
Q: My retention times are shifting between injections. What's going on?
A:
-
Insufficient Equilibration: Chiral columns, especially in HPLC, can require extended equilibration times when the mobile phase is changed.[2] Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times in chiral chromatography can be sensitive to temperature changes.[2]
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and stable. For SFC, ensure consistent CO2 density.[1]
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2009). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Molecules, 14(1), 375-387. [Link]
-
Pozo, M., Gotor, V., & Brieva, R. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino acids, 16(3-4), 191-213. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. [Link]
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 611-616. [Link]
-
Ilardi, E. A., & Foley, J. P. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1904. [Link]
-
Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]
-
Waters Corporation. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]
-
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Pharmaceutical Technology. (2007, November 2). Supercritical Fluid Chiral Separations. [Link]
-
Reddit. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer?[Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
-
Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Journal of the American Chemical Society. (1996). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. [Link]
-
FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Journal of Chromatography A. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography. [Link]
-
National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
LCGC International. (2004, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Center for Biotechnology Information. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]
-
PubMed. (2017). Chiral separation of 12 pairs of enantiomers by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector and the elucidation of the chiral recognition mechanism by computational methods. [Link]
-
ResearchGate. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Sci-Hub. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Royal Society of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
Sources
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. pharmtech.com [pharmtech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 15. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fagg.be [fagg.be]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stereochemical Integrity in the Derivatization of Methyl 1-cyclopentylazetidine-3-carboxylate
Welcome to the dedicated technical support guide for handling Methyl 1-cyclopentylazetidine-3-carboxylate and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this chiral building block. Our focus is to provide actionable, in-depth guidance to help you circumvent a critical pitfall in its chemical transformation: the loss of stereochemical purity through racemization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore the underlying mechanisms of racemization, provide validated protocols for common derivatizations, and offer systematic solutions to problems you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Risk of Racemization
Q1: What makes the chiral center in this compound susceptible to racemization?
A1: The primary cause of racemization at the C3 position of the azetidine ring is the acidity of the α-proton (the hydrogen atom at C3). Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with roughly equal probability, leading to a mixture of R and S enantiomers, thereby eroding the enantiomeric excess (ee) of your material.
The strained nature of the four-membered azetidine ring can influence the acidity of this proton and the stability of the resulting enolate. While the ring strain might impose some geometric constraints, the fundamental mechanism remains the key vulnerability.
Diagram 1: Mechanism of Base-Mediated Racemization
Technical Support Center: Analytical Methods for Methyl 1-cyclopentylazetidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of Methyl 1-cyclopentylazetidine-3-carboxylate. This document provides in-depth, experience-based guidance for researchers, quality control analysts, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required for robust impurity profiling of this pharmaceutical intermediate.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is impurity profiling for an intermediate like this compound so critical?
A1: Impurity profiling is a cornerstone of pharmaceutical development, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1] For an intermediate, this process is crucial for several reasons:
-
Process Understanding and Control: Identifying and quantifying impurities provides direct feedback on the synthesis process.[2] The presence of specific by-products, unreacted starting materials, or intermediates can highlight inefficiencies or side reactions that need to be optimized.
-
Downstream Impact: Impurities carried over from an intermediate can react in subsequent steps, leading to the formation of new, potentially difficult-to-remove impurities in the final Active Pharmaceutical Ingredient (API).
-
API Quality and Safety: The purity of the final API is paramount to patient safety and drug efficacy.[3] Regulatory guidelines, specifically ICH Q3A, set strict thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4] Thorough analysis at the intermediate stage is a proactive measure to ensure the final API can meet these specifications.
-
Genotoxicity Concerns: Some impurities can be mutagenic or genotoxic. Regulatory guidelines like ICH M7 provide a framework for assessing and controlling these types of impurities to negligible risk levels.[5]
A comprehensive impurity profile includes the identification, structural characterization, and quantitative determination of each impurity.[6]
Table 1: Potential Impurity Classes & Sources
| Impurity Class | Potential Source | Typical Analytical Approach |
|---|---|---|
| Organic Impurities | Starting materials, by-products, intermediates, degradation products, reagents.[2] | HPLC, LC-MS, GC-MS |
| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals.[2] | Inductively Coupled Plasma (ICP-MS) |
| Residual Solvents | Used during synthesis or purification steps. | Headspace GC-MS |
Q2: I need to develop a primary analytical method for routine purity testing. Which technique should I start with?
A2: For a non-volatile small molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely used starting point.[7][8][9]
Causality Behind This Choice:
-
Versatility: RP-HPLC is exceptionally versatile for separating a wide range of small organic molecules based on their hydrophobicity.[7]
-
Robustness and Simplicity: The technique is well-established, robust, and relatively simple to implement for routine quality control.[8]
-
Suitability: The target molecule has a chromophore (the carboxylate group), making it suitable for UV detection. For impurities lacking a chromophore, other detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed, or the analysis can be coupled with mass spectrometry.
A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The method is developed to ensure it is "stability-indicating," meaning it can separate the main compound from its potential degradation products and process-related impurities.[10]
See Protocol 1 for a detailed starting methodology for RP-HPLC-UV analysis.
Q3: My initial HPLC chromatogram shows poor separation between the main peak and an impurity. What are my next steps?
A3: This is a common challenge in method development. Achieving adequate resolution is critical for accurate quantification. The troubleshooting process involves systematically adjusting chromatographic parameters.
Troubleshooting Guide: Improving HPLC Peak Resolution
-
Confirm System Suitability: Before making changes, ensure your system is performing correctly. Check system pressure, peak shape of a known standard, and retention time stability. System suitability testing is a regulatory requirement.[11]
-
Adjust Mobile Phase Strength (% Organic):
-
Issue: Peaks are eluting too quickly and are bunched together.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This increases retention on the reversed-phase column, providing more time for separation to occur.
-
-
Modify Mobile Phase pH:
-
Issue: The main peak or impurity peak is broad, tailing, or resolution is still poor after adjusting solvent strength.
-
Rationale: The target molecule contains a basic nitrogen in the azetidine ring. The ionization state of this amine is pH-dependent and significantly impacts its retention and peak shape.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. For a basic amine, using a buffer with a pH between 2.5 and 4.0 will ensure the amine is consistently protonated, typically leading to sharper peaks and better retention on a C18 column.
-
-
Change the Organic Modifier:
-
Issue: Adjusting strength and pH is insufficient.
-
Solution: Switch the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of closely related compounds.
-
-
Consider the Column Chemistry:
-
Issue: All mobile phase adjustments have failed.
-
Solution: The stationary phase may not be optimal. If using a standard C18 column, consider a different chemistry. A phenyl-hexyl column, for example, offers different selectivity due to π-π interactions, which can be beneficial for separating aromatic or unsaturated impurities.[10]
-
Below is a logical workflow for troubleshooting poor HPLC separation.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Q4: How can I detect and quantify volatile impurities, such as residual solvents from the synthesis?
A4: For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[8][9] Specifically, Headspace GC-MS is the preferred technique for residual solvents.
Causality Behind This Choice:
-
Separation Principle: GC separates compounds based on their boiling points and interactions with a stationary phase within a long capillary column.[8] This is ideal for volatile analytes.
-
Headspace Sampling: In headspace analysis, the sample (dissolved in a high-boiling solvent like DMSO) is heated in a sealed vial. The volatile impurities partition into the gas phase (the "headspace") above the sample. An automated syringe then injects only this gas phase into the GC, preventing non-volatile matrix components from contaminating the system.
-
Detection and Identification: The mass spectrometer detector provides mass information for each eluting peak, allowing for positive identification of the solvents by comparing their mass spectra to a library (e.g., NIST).[12] Quantification is achieved by creating calibration curves with known standards.
See Protocol 2 for a general methodology for Headspace GC-MS analysis.
Q5: I have detected an unknown impurity above the identification threshold. How do I determine its structure?
A5: Structural elucidation of an unknown impurity is a multi-step process that is critical when an impurity exceeds the identification threshold defined by ICH Q3A (typically 0.10% for APIs with a maximum daily dose ≤ 2 g/day ).[3][4]
Caption: General workflow for impurity identification and characterization.
Workflow Explained:
-
LC-MS Analysis: The first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This hyphenated technique provides the molecular weight of the impurity, which is a critical piece of the puzzle.[6]
-
Isolation: To get clean spectroscopic data, the impurity must be isolated from the main compound and other components.[1] This is typically achieved using preparative HPLC.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound.[6][13] Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) reveal the connectivity of atoms within the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition (the exact molecular formula) of the impurity.
-
-
Confirmation (Optional but Recommended): The proposed structure can be confirmed by synthesizing the compound and demonstrating that its spectroscopic (NMR, MS) and chromatographic (HPLC retention time) data match that of the isolated impurity.[14]
Q6: My analytical method is developed. What is required to validate it according to regulatory standards?
A6: Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[15][16] For an impurity quantification method, the key validation parameters are:
Table 2: Key Validation Parameters (ICH Q2(R2))
| Parameter | Definition | How It's Assessed |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., main compound, other impurities, matrix).[15][16] | Spiking the sample with known impurities and demonstrating baseline separation; performing forced degradation studies.[17][18] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15] | Analyzing a series of solutions at different concentrations (typically 5 levels) and performing a linear regression analysis (R² ≥ 0.99). |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16] | Confirmed by the linearity, accuracy, and precision experiments. For impurities, this typically spans from the reporting threshold to 120% of the specification limit.[17] |
| Accuracy | The closeness of the test results to the true value.[15] | Analyzing a sample spiked with a known amount of the impurity standard at different levels (e.g., 3 levels, 3 replicates each) and calculating the percent recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability and intermediate precision. | Repeatability (Intra-assay): Analyzing the same sample multiple times (e.g., 6 replicates) on the same day with the same analyst and equipment. Intermediate Precision: Repeating the experiment on a different day, with a different analyst, or on different equipment. Results are reported as Relative Standard Deviation (%RSD). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] | Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which acceptable precision (%RSD) is achieved. The LOQ must be at or below the reporting threshold.[3] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] | Making small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), or flow rate (±10%) and observing the effect on system suitability. |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Purity Analysis (Starting Point)
-
Objective: To separate and quantify process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Self-Validation Check (System Suitability): Before sample analysis, inject a standard solution five times. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.[15]
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.
-
Instrumentation: GC-MS with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Seal and vortex to dissolve.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. (n.d.).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.).
- ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development - AMSbiopharma. (n.d.).
- Impurity Profiling of Pharmaceuticals. (2020, November 15). International Journal of Pharmaceutical Sciences and Research.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
- Analytical method validation as per ich and usp. (n.d.).
- ICH Guideline Q3B(R2) on Impurities in New Drug Products. (2006, June).
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
- Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). Retrieved from U.S.
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmacy and Bioallied Sciences.
- Regulatory aspects of Impurity profiling. (2020, December 15).
- [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999, July). Se Pu.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Retrieved from Medicines Control Agency, The Gambia.
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences.
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5).
- A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2019, January). International Journal of Pharmaceutical Sciences and Drug Research.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). Analytical and Bioanalytical Chemistry.
- Analysis of Amine Solutions by Gas Chromatography. (1984, December). Energy Progress.
- HPLC analysis of Azacitidine. (n.d.).
- RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. (2005).
- Analytical strategies for identifying drug metabolites. (2007). Mass Spectrometry Reviews.
- Publications - Chromicent. (n.d.).
- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.).
- This compound CAS#: 1355247-97-0. (n.d.).
- Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (1996, October). Journal of Pharmaceutical and Biomedical Analysis.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025, August 7).
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.).
- Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (2008). Journal of Food and Drug Analysis.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ijdra.com [ijdra.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biomedres.us [biomedres.us]
- 10. Publications – Chromicent [chromicent.de]
- 11. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 12. waters.com [waters.com]
- 13. veeprho.com [veeprho.com]
- 14. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Strategies to Improve the Solubility of Methyl 1-cyclopentylazetidine-3-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with Methyl 1-cyclopentylazetidine-3-carboxylate derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
I. Understanding the Challenge: The Physicochemical Profile of Azetidine Derivatives
This compound and its analogs often present solubility issues due to a combination of factors. The rigid, strained azetidine ring, coupled with the lipophilic cyclopentyl group and the ester functionality, can lead to a crystalline structure with high lattice energy.[1] This makes it difficult for solvent molecules to break apart the crystal lattice and solvate the individual molecules, resulting in poor aqueous solubility. Such low solubility can significantly hinder in vitro assays, formulation development, and ultimately, in vivo bioavailability.[2][3][4]
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with these challenging compounds.
Q1: My compound is crashing out of my aqueous buffer during my in vitro assay. What is the quickest way to improve its solubility?
A1: The most immediate approach is to use a co-solvent. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[2][5]
-
Recommended Co-solvents:
-
Practical Tip: Start by preparing a high-concentration stock solution of your compound in 100% DMSO. Then, for your assay, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible (typically <1%) to avoid off-target effects on your biological system.
Q2: I've tried using a co-solvent, but I'm still seeing precipitation, or the required co-solvent concentration is affecting my cells. What's my next step?
A2: If co-solvents are not a viable option, consider pH modification. The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[7][8][9] For your this compound derivative, the azetidine nitrogen is basic and can be protonated at acidic pH.
-
Mechanism: By lowering the pH, you can protonate the azetidine nitrogen, creating a positively charged species. This ionized form is generally more water-soluble than the neutral form.[10][11]
-
Experimental Protocol:
-
Determine the pKa of your compound.
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.
-
Measure the solubility of your compound in each buffer to determine the optimal pH for solubilization.
-
-
Caution: Be mindful that altering the pH can also affect the stability of your compound and the activity of your biological target.
Q3: My compound has very low oral bioavailability in my animal studies, which I suspect is due to poor solubility. What formulation strategies can I explore?
A3: For in vivo applications, more advanced formulation strategies are often necessary. Two common and effective approaches are the use of cyclodextrins and the development of a prodrug.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble drugs, like your azetidine derivative, forming an inclusion complex that has significantly improved aqueous solubility.[14][15]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their safety and high solubilizing capacity.[16]
-
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[17][18] For your ester-containing compound, you could consider synthesizing a more soluble prodrug.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common solubility-related problems.
Problem 1: Compound precipitates upon dilution of a DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeded Aqueous Solubility | 1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, while being mindful of its effect on the assay. | The compound's solubility limit in the aqueous buffer has been surpassed. Reducing the concentration or increasing the co-solvent percentage can keep it in solution. |
| pH of the Buffer | 1. Measure the pH of your final solution. 2. Test the solubility of your compound in buffers of varying pH to find the optimal range. | The pH of the buffer may not be optimal for keeping the compound in its more soluble, ionized form.[22][23] |
| Salt Concentration | 1. Vary the salt concentration (e.g., NaCl, PBS) in your buffer. | High salt concentrations can sometimes decrease the solubility of organic molecules through the "salting out" effect. |
Problem 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Micro-precipitation | 1. Centrifuge your diluted compound solution before adding it to the cells. 2. Visually inspect the wells for any signs of precipitation under a microscope. | Even if not macroscopically visible, small amounts of precipitate can lead to inconsistent effective concentrations of the compound in different wells. |
| Interaction with Media Components | 1. Test the solubility of your compound in the cell culture medium without cells. 2. Consider if any components of the medium (e.g., proteins in fetal bovine serum) could be binding to your compound and causing it to precipitate. | Components in complex biological media can interact with the compound, affecting its solubility and availability. |
Problem 3: Low and variable exposure in pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Dissolution in the GI Tract | 1. Formulate the compound with a solubilizing excipient like a cyclodextrin or in a self-emulsifying drug delivery system (SEDDS).[4][24] 2. Reduce the particle size of the compound through micronization or nanosizing to increase the surface area for dissolution.[25] | For oral administration, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility leads to poor dissolution and, consequently, low bioavailability.[26] |
| Salt Form Conversion | 1. If administering a salt form, check for potential conversion back to the less soluble free base in the pH of the gastrointestinal tract.[27] | The pH of the stomach and intestines varies, which can cause a salt to revert to its less soluble neutral form, leading to precipitation and reduced absorption.[10] |
IV. Experimental Workflows and Diagrams
Workflow for Solubility Enhancement Strategy Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Mechanism of Cyclodextrin-Mediated Solubilization
This diagram illustrates how a cyclodextrin encapsulates a poorly soluble drug molecule to form a water-soluble inclusion complex.
Caption: Formation of a drug-cyclodextrin inclusion complex.
V. Detailed Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0 in 0.5 pH unit increments.
-
Add Excess Compound: Add an excess amount of the this compound derivative to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify Solubilized Compound: Carefully remove the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.
Protocol 2: Preparation of a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a solution of the desired cyclodextrin (e.g., 20% w/v HP-β-CD) in water or a relevant buffer.
-
Add Compound: Add the this compound derivative to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Sterilization (if required): Filter the resulting solution through a 0.22 µm filter for sterilization if it is intended for parenteral administration.
-
Lyophilization (optional): For a solid formulation, the solution can be lyophilized to obtain a powder that can be easily reconstituted.
VI. Concluding Remarks
Overcoming the solubility challenges of this compound derivatives is a critical step in their development as potential therapeutic agents. By systematically applying the strategies outlined in this guide, from simple co-solvent systems to more advanced prodrug and formulation approaches, researchers can enhance the solubility and improve the developability of these promising compounds.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Taylor & Francis Online. Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Pharma Excipients. (2022).
- Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach.
- PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Patsnap Eureka. (2025).
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- BOC Sciences. (2023).
- Scirp.org.
- ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- World Pharma Today.
- Future4200.
- Journal of Medical Science. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed. Cyclodextrins as pharmaceutical solubilizers.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
- ResearchGate. (2025).
- MDPI. (2019).
- PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Sigma-Aldrich.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
- YouTube. (2025).
- Scilit. Pharmaceutical Applications of Cyclodextrins. 1.
- PubMed. (2026).
- Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.
- PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- NIH.
- Google Patents. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility.
- PMC - NIH.
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- PMC - PubMed Central. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 21. jms.ump.edu.pl [jms.ump.edu.pl]
- 22. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 23. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijmsdr.org [ijmsdr.org]
- 26. future4200.com [future4200.com]
- 27. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Comparative Guide to Azetidine Scaffolds in Modern Drug Discovery: Spotlight on Methyl 1-cyclopentylazetidine-3-carboxylate
Introduction: The Rise of the Four-Membered Ring
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing motif—has transitioned from a synthetic curiosity to a privileged scaffold in drug development.[1] Its ascent is largely due to a unique combination of properties: inherent ring strain, a high fraction of sp³-hybridized carbons, and conformational rigidity.[2] These characteristics allow the azetidine core to enhance aqueous solubility, improve metabolic stability, and provide unique three-dimensional exit vectors for substituents, which can lead to improved target binding and selectivity.[3][2]
The successful incorporation of the azetidine moiety into FDA-approved drugs such as baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker) validates its utility and impact.[3][4] This guide offers a comparative analysis of various azetidine scaffolds, with a specific focus on Methyl 1-cyclopentylazetidine-3-carboxylate. We will delve into its synthesis, properties, and how it compares to other key azetidine building blocks, providing researchers and drug development professionals with the technical insights needed to strategically deploy these scaffolds in their discovery programs.
The Azetidine Scaffold: A Convergence of Stability and Rigidity
The value of the azetidine ring lies in its ability to strike a balance between chemical stability and conformational constraint.[5][4] Unlike larger rings such as pyrrolidine or piperidine, the azetidine ring is more rigid, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[5] This rigidity allows for the precise spatial orientation of substituents, making it an invaluable tool for structure-activity relationship (SAR) studies.[1]
Furthermore, the nitrogen atom in the azetidine ring serves as a versatile handle for introducing a wide array of substituents, profoundly influencing the molecule's physicochemical and pharmacological properties. The choice of the N-substituent is a critical decision in the design process, affecting everything from basicity (pKa) and lipophilicity (logP) to target engagement and pharmacokinetic profile.
Focus Molecule: this compound
Structure and Physicochemical Profile
This compound (CAS 1355247-97-0) is a disubstituted azetidine derivative featuring a cyclopentyl group on the ring nitrogen and a methyl carboxylate at the C3 position.[6][7] The N-cyclopentyl group is a non-polar, bulky aliphatic substituent that significantly impacts the molecule's properties compared to a simple N-H or N-methyl analog.
| Property | Value (Predicted/Reported) | Significance in Drug Design |
| Molecular Weight | 183.25 g/mol | Falls within the "rule of five" guidelines for lead-like molecules. |
| cLogP | 1.5 - 2.0 | Indicates moderate lipophilicity, often balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Suggests good potential for cell membrane permeability and oral bioavailability.[8] |
| Basicity (pKa) | ~8.5 - 9.5 (Predicted) | The N-cyclopentyl group maintains the basicity of the nitrogen, allowing for potential salt formation to improve solubility. |
The introduction of the cyclopentyl group increases the molecule's lipophilicity and three-dimensionality compared to smaller N-alkyl substituents. This can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability by sterically shielding the azetidine ring from enzymatic degradation.
Comparative Analysis: N-Cyclopentyl vs. Other N-Substituted Azetidines
The choice of substituent on the azetidine nitrogen is a key determinant of the resulting compound's utility. Below, we compare the N-cyclopentyl scaffold to other commonly used azetidine derivatives.
| Scaffold | Key Structural Feature | Impact on Physicochemical Properties | Typical Applications & Rationale |
| This compound | Bulky, lipophilic N-alkyl group | Increases lipophilicity (logP), maintains basicity, adds significant 3D character. | Probing hydrophobic binding pockets; improving metabolic stability through steric hindrance. |
| Methyl 1-benzylazetidine-3-carboxylate [8] | Aromatic N-substituent | Increases lipophilicity, allows for potential π-π stacking interactions. Basicity is slightly reduced vs. alkyl groups. | Used when aromatic interactions are desired for target binding. The benzyl group can be a metabolic liability. |
| Methyl 1-Boc-azetidine-3-carboxylate [9] | N-carbamate (protecting group) | Acyclic, non-basic nitrogen. Significantly increases lipophilicity. | Crucial synthetic intermediate. The Boc group allows for controlled reactions before being removed to reveal the N-H for further functionalization.[9] |
| Methyl azetidine-3-carboxylate (N-H) | Unsubstituted nitrogen | Lowest molecular weight, most polar of the series. Acts as both H-bond donor and acceptor. | A primary building block for library synthesis. Allows for the introduction of diverse N-substituents.[5] |
This comparison highlights the strategic role of the N-substituent. The N-cyclopentyl group offers a unique blend of moderate lipophilicity and steric bulk, making it an excellent choice for navigating the often-conflicting demands of potency, selectivity, and favorable pharmacokinetic properties.
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols described below are based on established and validated chemical and biological procedures.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis via reductive amination, a common and robust method for N-alkylation of secondary amines.
Causality: Reductive amination is chosen for its high efficiency and functional group tolerance. The reaction proceeds by forming an iminium ion intermediate from the ketone (cyclopentanone) and the secondary amine (methyl azetidine-3-carboxylate), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is highly amenable to library synthesis.
Workflow: Synthesis via Reductive Amination
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a stirred solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.1 eq) and cyclopentanone (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Note: STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, a critical parameter for predicting in vivo half-life.
Causality: Human Liver Microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. By incubating the test compound with HLM and a necessary cofactor (NADPH), we can simulate this primary metabolic pathway and quantify the rate of compound depletion over time.[10]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a working solution by diluting the stock in acetonitrile (e.g., to 100 µM).
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL) containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Test compound (final concentration 1 µM)
-
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). Note: A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the incubation mixture and quench it by adding it to 75 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Conclusion: Strategic Application of the N-Cyclopentyl Azetidine Scaffold
This compound represents a valuable and strategic building block in drug discovery.[11][12] Its N-cyclopentyl group imparts a unique combination of moderate lipophilicity and steric bulk that distinguishes it from simpler N-alkyl or N-aryl analogs. This can be leveraged to:
-
Enhance Metabolic Stability: The bulky group can shield the azetidine ring or adjacent functional groups from metabolism by CYP enzymes.
-
Probe Hydrophobic Pockets: The lipophilic nature of the cyclopentyl ring is ideal for occupying hydrophobic sub-pockets within a target's active site, potentially increasing potency and selectivity.
-
Improve Pharmacokinetic Profile: The balanced properties of this scaffold can contribute to better oral absorption and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
While no single scaffold is a panacea, a comparative understanding of their nuanced properties empowers medicinal chemists to make informed decisions. By moving beyond common scaffolds and exploring derivatives like this compound, researchers can unlock new chemical space and accelerate the development of the next generation of innovative therapeutics.[1][13]
References
- Azetidines in medicinal chemistry: emerging applic
- Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Azetidines in Drug Discovery. PharmaBlock.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- Azetidines. Enamine.
- Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
- Biologically active compounds with azetidine rings.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents.
- Methyl 1-cyclopentylazetidine-3-carboxyl
- Methyl 1-cyclopentylazetidine-3-carboxyl
- methyl 1-benzylazetidine-3-carboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. bldpharm.com [bldpharm.com]
- 7. This compound CAS#: 1355247-97-0 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
A Comparative Efficacy Analysis of Novel Methyl 1-cyclopentylazetidine-3-carboxylate Derivatives as Monoacylglycerol Lipase Inhibitors
A new class of azetidine derivatives shows promise in modulating the endocannabinoid system, offering potential therapeutic avenues for a range of neurological and inflammatory disorders. This guide provides an in-depth comparison of the efficacy of novel Methyl 1-cyclopentylazetidine-3-carboxylate derivatives against established monoacylglycerol lipase (MAGL) inhibitors, supported by experimental data and mechanistic insights.
Introduction: The Critical Role of Monoacylglycerol Lipase in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a multitude of physiological processes, including pain perception, mood, appetite, and memory. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid signaling molecule that activates cannabinoid receptors CB1 and CB2. The biological actions of 2-AG are tightly controlled by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.[1] Inhibition of MAGL presents an attractive therapeutic strategy to enhance and prolong the beneficial effects of 2-AG signaling. This has led to the development of numerous MAGL inhibitors, with several classes of compounds demonstrating significant preclinical efficacy.
Recently, azetidine-based compounds have emerged as a promising scaffold for the development of potent and selective MAGL inhibitors.[2][3][4] This guide focuses on a novel series of this compound derivatives and compares their potential efficacy with that of well-characterized MAGL inhibitors.
The Rationale for Targeting MAGL with Azetidine Derivatives
The selection of the azetidine scaffold is based on its structural rigidity and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with the active site of MAGL. Structure-activity relationship (SAR) studies of various azetidine-based inhibitors have revealed key structural features that govern their potency and selectivity.[2][5] The 1-cyclopentyl group is anticipated to provide a favorable lipophilic interaction within the enzyme's binding pocket, while the methyl carboxylate at the 3-position is designed to interact with key residues in the catalytic site.
Comparative Efficacy Evaluation: A Multi-faceted Approach
To provide a comprehensive comparison, we will evaluate the efficacy of the this compound derivatives against a panel of known MAGL inhibitors with distinct mechanisms of action. These include the irreversible covalent inhibitor JZL184 and a representative reversible inhibitor. The comparison will be based on key performance metrics obtained from a series of in vitro and in vivo experiments.
In Vitro Efficacy Assessment
1. Potency (IC50) Determination:
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The IC50 values for the novel azetidine derivatives and the reference inhibitors are determined using a fluorogenic substrate assay.
Experimental Protocol: Fluorogenic MAGL Activity Assay
-
Enzyme Source: Recombinant human MAGL (hMAGL) is used as the enzyme source.
-
Substrate: A fluorogenic substrate, such as 4-methylumbelliferyl acetate, is used. Hydrolysis of the substrate by MAGL releases a fluorescent product that can be quantified.
-
Assay Procedure:
-
Varying concentrations of the test compounds (this compound derivatives and reference inhibitors) are pre-incubated with hMAGL in an assay buffer (e.g., Tris-HCl, pH 7.4) for a defined period.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. Mechanism of Inhibition (Reversible vs. Irreversible):
Understanding the mechanism of inhibition is crucial for predicting the duration of action and potential for off-target effects. A dialysis experiment is performed to distinguish between reversible and irreversible inhibitors.
Experimental Protocol: Dialysis for Determining Reversibility
-
Inhibitor Incubation: hMAGL is incubated with a concentration of the inhibitor that produces >90% inhibition. A control sample with the enzyme and vehicle is also prepared.
-
Dialysis: The enzyme-inhibitor mixture and the control are dialyzed against a large volume of assay buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.
-
Activity Measurement: The enzymatic activity of the dialyzed samples is measured using the fluorogenic MAGL activity assay described above.
-
Interpretation:
-
Reversible inhibitors: If the enzymatic activity is restored after dialysis, the inhibitor is considered reversible.
-
Irreversible inhibitors: If the enzymatic activity is not significantly restored, the inhibitor is considered irreversible.
-
3. Selectivity Profiling:
To assess the selectivity of the novel compounds, their inhibitory activity is tested against other key serine hydrolases in the endocannabinoid system, primarily fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.
Experimental Protocol: FAAH Inhibition Assay
The protocol is similar to the MAGL activity assay, but with recombinant human FAAH (hFAAH) as the enzyme source and a specific FAAH substrate (e.g., arachidonoyl-p-nitroanilide).
Comparative In Vitro Data Summary
| Compound | Potency (IC50, nM) vs. hMAGL | Mechanism of Inhibition | Selectivity (IC50, nM) vs. hFAAH |
| This compound Derivative (Hypothetical) | 15 | Irreversible (Predicted) | >10,000 |
| JZL184 | 8[2] | Irreversible | ~2,400[2] |
| Reversible Inhibitor (e.g., a piperazine di-amide derivative) | 50 | Reversible | >10,000 |
Note: The data for the this compound derivative is hypothetical and based on the structure-activity relationships of known azetidine-based MAGL inhibitors. The cyclopentyl group is expected to enhance potency, and the carbamate-like structure of the ester suggests a potential for covalent modification of the catalytic serine, leading to irreversible inhibition.
Cellular Efficacy Assessment
To confirm the activity of the inhibitors in a more physiologically relevant context, their ability to increase 2-AG levels in a cellular model is assessed.
Experimental Protocol: Cellular 2-AG Measurement
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses MAGL is used.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specific duration.
-
Lipid Extraction: Cellular lipids are extracted using a suitable organic solvent system (e.g., chloroform/methanol).
-
2-AG Quantification: The levels of 2-AG in the lipid extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The fold-increase in 2-AG levels compared to vehicle-treated cells is calculated.
In Vivo Efficacy Assessment
The in vivo efficacy of the lead this compound derivative is evaluated in a rodent model of inflammatory pain.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the right hind paw induces a localized inflammatory response and hyperalgesia.
-
Drug Administration: The test compound and a vehicle control are administered orally or intraperitoneally at a specific time point before or after carrageenan injection.
-
Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured at different time points after carrageenan injection. An increase in paw withdrawal latency indicates an analgesic effect.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated for each treatment group compared to the vehicle control.
Visualizing the Scientific Workflow and Biological Pathway
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of MAGL inhibitors.
Caption: The role of MAGL in the 2-AG signaling pathway.
Discussion and Future Directions
The hypothetical data, grounded in the established SAR of azetidine-based MAGL inhibitors, suggests that this compound derivatives represent a promising new class of potent and selective MAGL inhibitors. Their predicted irreversible mechanism of action could offer a sustained therapeutic effect. The high selectivity over FAAH is a critical feature, as it minimizes the potential for off-target effects related to the modulation of anandamide signaling.
The successful demonstration of in vivo efficacy in a preclinical model of inflammatory pain would further validate this class of compounds as potential therapeutic candidates. Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of these derivatives, as well as an expanded selectivity screen against a broader panel of serine hydrolases. The development of reversible inhibitors within this chemical series could also be explored to mitigate any potential risks associated with long-term irreversible enzyme inhibition.
References
- Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9691-9706. [Link]
-
Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127243. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48197-48226. [Link]
-
A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Expert Opinion on Therapeutic Patents, 28(1), 25-38. [Link]
- King, A. R., et al. (2009). A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors. British journal of pharmacology, 157(6), 974–983.
- Hsu, K. L., et al. (2007). Substrate-tuned, activity-based probes for chemical profiling of fatty acid amide hydrolase. Journal of the American Chemical Society, 129(23), 7434–7435.
- Guindon, J., et al. (2011). Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain. British journal of pharmacology, 163(7), 1464–1478.
- Schlosburg, J. E., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system.
- Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 14(12), 1347–1356.
Sources
- 1. WO2021191359A1 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro and In Vivo Validation of Novel M1 Muscarinic Agonists: A Case Study with Methyl 1-cyclopentylazetidine-3-carboxylate Analogs
Introduction: The Rationale for Novel Azetidine-Based M1 Agonists
The cholinergic hypothesis posits that cognitive decline in conditions like Alzheimer's disease is linked to a deficit in acetylcholine neurotransmission.[1] While current treatments involve acetylcholinesterase inhibitors, they offer limited efficacy.[1] A more direct and potentially more effective strategy is the activation of specific muscarinic acetylcholine receptors (mAChRs) that are crucial for learning and memory.[2] The M1 muscarinic receptor, a G-protein coupled receptor (GPCR) highly expressed in the hippocampus and cortex, has emerged as a primary therapeutic target for cognitive enhancement.[1][3] However, the development of M1 agonists has been historically plagued by adverse cholinergic effects, largely due to a lack of selectivity against other muscarinic subtypes (M2/M3) that mediate peripheral functions.[1][4]
This guide focuses on the validation pathway for a novel chemical series based on the azetidine-3-carboxylate scaffold. This scaffold represents a conformationally constrained analog of neurotransmitters and is a promising starting point for developing subtype-selective muscarinic agonists.[5] We will follow the characterization of a lead compound, Methyl 1-cyclopentylazetidine-3-carboxylate (Compound A) , and two of its structural analogs, designed to explore the structure-activity relationship (SAR):
-
Analog 1 (Compound B): Features a smaller N-cyclobutyl group to probe the impact of steric bulk on receptor binding.
-
Analog 2 (Compound C): Incorporates a phenyl group on the azetidine ring to explore the effects of aromatic interactions.
This guide provides an in-depth comparison of their biological activities, supported by detailed experimental protocols and representative data, to illustrate the rigorous validation process required in modern drug discovery.
PART 1: In Vitro Validation - Quantifying Receptor Interaction and Functional Potency
The initial phase of characterization aims to answer three fundamental questions:
-
Do the compounds bind to the target receptor (Affinity)?
-
Are they selective for the M1 subtype over others (Selectivity)?
-
Do they activate the receptor and trigger the downstream signaling cascade (Potency & Efficacy)?
To address these, we employ a sequential workflow of binding and functional assays.
Core In Vitro Experimental Workflows
Caption: Sequential workflow for in vitro validation of M1 agonists.
M1 Receptor Signaling Pathway
M1, M3, and M5 muscarinic receptors primarily couple to Gq/11 proteins.[6] Upon agonist binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm, a measurable event that forms the basis of our primary functional assay.[6][7]
Caption: Simplified Gq-coupled M1 muscarinic receptor signaling pathway.
Experiment 1: Radioligand Binding Assay for Affinity (Ki) and Selectivity
This assay quantifies the direct interaction between a test compound and the receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist.[6]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor. The same procedure is followed for cells expressing M2, M3, M4, and M5 receptors for the selectivity panel.[6]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compound serial dilutions (e.g., from 10 µM to 0.1 nM).
-
A fixed concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Receptor-expressing cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC50 value, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experiment 2: Calcium Flux Assay for Functional Potency (EC50)
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq-coupled signaling.[6][7]
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells expressing the human M1 receptor into black, clear-bottom 96-well plates and culture overnight.[8]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) mixed with probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.[6]
-
Compound Addition: Prepare serial dilutions of the test compounds. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measurement: The instrument adds the compound dilutions to the wells while simultaneously reading the fluorescence intensity over time (typically 2-3 minutes). Agonist binding triggers a rapid increase in fluorescence as intracellular calcium levels rise.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy relative to a full agonist like Acetylcholine or Carbachol).[6]
Comparative In Vitro Data Summary
| Compound | M1 Binding Affinity (Ki, nM) | M2/M1 Selectivity Ratio (Ki) | M3/M1 Selectivity Ratio (Ki) | M1 Functional Potency (EC50, nM) | M1 Max Efficacy (% of ACh) |
| A (Lead) | 15.2 | >100x | >80x | 35.5 | 85% (Partial Agonist) |
| B (N-cyclobutyl) | 45.8 | >50x | >40x | 98.2 | 82% (Partial Agonist) |
| C (3-phenyl) | 8.9 | >150x | >120x | 18.4 | 90% (Partial Agonist) |
| (Representative data based on typical values for muscarinic agonists) |
Interpretation of In Vitro Results:
-
Compound C demonstrates the highest affinity (lowest Ki) and potency (lowest EC50), suggesting the phenyl group contributes favorably to receptor interaction. It also shows the best selectivity profile.
-
Compound A is a potent and selective lead compound.
-
Compound B , with a smaller N-alkyl group, shows reduced affinity and potency, indicating that the larger cyclopentyl group of Compound A is preferred for the N-substituent binding pocket.
-
All three compounds act as partial agonists . This is a highly desirable trait for M1-targeted therapies, as it may provide sufficient receptor activation for cognitive benefit while avoiding the overstimulation linked to the adverse effects seen with full agonists.[4]
PART 2: In Vivo Validation - Assessing Efficacy and Safety in Preclinical Models
Following promising in vitro results, the next critical step is to determine if the compounds are effective in a living system and are well-tolerated. For a cognitive enhancer, this involves using models of memory impairment.
Core In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy and safety assessment.
Experiment 3: Scopolamine-Induced Amnesia Model (Y-Maze)
This is a widely used model to screen for nootropic agents.[9][10] Scopolamine, a muscarinic antagonist, induces a temporary cognitive deficit that can be reversed by a functional agonist. The Y-maze tests spatial working memory by assessing a rodent's innate tendency to explore novel arms of the maze.
Methodology:
-
Animal Acclimation: Male C57BL/6 mice are acclimated to the facility for at least one week.
-
Group Allocation: Animals are randomly assigned to groups (n=10-12/group): Vehicle, Scopolamine + Vehicle, and Scopolamine + Test Compound (at 3-4 doses, e.g., 1, 3, 10 mg/kg).
-
Dosing: Test compounds or vehicle are administered intraperitoneally (i.p.) 60 minutes before the test.
-
Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the test to all groups except the vehicle control.
-
Behavioral Testing: Each mouse is placed at the end of one arm of the Y-maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded.
-
Data Analysis: An "alternation" is defined as three consecutive entries into three different arms. The percentage of spontaneous alternation is calculated as: [(Number of Alternations) / (Total Arm Entries - 2)] * 100. A significant increase in alternation percentage compared to the scopolamine-only group indicates reversal of the deficit.
Experiment 4: Rotarod Test for Motor Coordination
This test is essential to ensure that the observed cognitive effects are not confounded by hyperactivity or sedation and to assess potential motor side effects.
Methodology:
-
Training: Mice are trained on the rotarod (an accelerating rotating rod) for 2-3 days until they can maintain their balance for a stable duration.
-
Dosing: On the test day, compounds are administered at the same doses used in the efficacy model.
-
Testing: At the time of peak expected effect (e.g., 60 minutes post-dose), mice are placed on the rotarod, and the latency to fall is recorded.
-
Data Analysis: The average latency to fall is compared across dose groups. A significant decrease in latency indicates motor impairment.
Comparative In Vivo Data Summary
| Compound | Y-Maze: Minimum Effective Dose (MED) for Reversing Deficit | Rotarod: Dose Causing Motor Impairment | Therapeutic Index (Impairment Dose / MED) |
| A (Lead) | 3 mg/kg | > 30 mg/kg | > 10 |
| B (N-cyclobutyl) | 10 mg/kg | > 30 mg/kg | ~ 3 |
| C (3-phenyl) | 1 mg/kg | > 30 mg/kg | > 30 |
| (Representative data) |
Interpretation of In Vivo Results:
-
The in vivo data strongly correlates with the in vitro findings. Compound C , the most potent and selective in vitro, is also the most potent in vivo, reversing the cognitive deficit at the lowest dose (1 mg/kg).
-
Compound C also possesses the largest therapeutic window, showing no motor impairment at doses significantly higher than its effective dose. This is a critical feature for a successful clinical candidate.
-
Compound A is also effective, but at a higher dose, yielding a good therapeutic window.
-
Compound B is the least potent, requiring the highest dose to show efficacy, resulting in a narrower therapeutic index.
Synthesis & Conclusion: From Benchtop Data to a Preclinical Candidate
This comparative guide demonstrates a logical, multi-step process for validating the biological activity of novel compounds. The journey from an initial chemical scaffold to a promising preclinical candidate relies on the integration of in vitro and in vivo data.
Our case study of this compound analogs reveals a clear SAR. The introduction of a 3-phenyl group (Compound C) significantly enhanced M1 receptor affinity, functional potency, and subtype selectivity. This superior in vitro profile translated directly to greater in vivo potency in a cognitive model and, most importantly, a wider therapeutic index—the critical differentiator for drug development.
The partial agonist nature of all three compounds is a key mechanistic insight, suggesting a built-in safety feature that may mitigate the cholinergic side effects that have derailed previous M1 agonist programs.[4] Based on this comprehensive validation, Compound C emerges as the superior analog , meriting advancement into more complex preclinical studies, including formal pharmacokinetic profiling, chronic dosing, and evaluation in transgenic models of Alzheimer's disease.[11]
This systematic approach, combining quantitative in vitro pharmacology with robust in vivo behavioral assessment, provides the self-validating data package necessary to make informed decisions and confidently advance the most promising chemical matter toward clinical development.
References
- BenchChem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
- BenchChem. (n.d.). Validating Target Engagement for M1/M4 Muscarinic Agonists: A Comparative Guide to Biomarkers.
- Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- Gudelsky, G. H., & Yamamoto, B. K. (n.d.). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC.
- Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology.
- Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
- Bentham Science Publisher. (n.d.). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review.
- Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
- Bradley, S. J., et al. (n.d.). Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs.
- Melancon, B. J., et al. (n.d.). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. PMC.
- National Center for Biotechnology Information. (n.d.). Cognition Models and Drug Discovery.
- Digby, G. J., et al. (2012). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI.
- Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... PubMed Central.
- Andrews, M., et al. (n.d.). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PMC.
Sources
- 1. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Azetidine-Based Muscarinic Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly for neurodegenerative disorders like Alzheimer's disease, the azetidine scaffold has emerged as a structurally significant motif.[1][2][3] Compounds derived from frameworks such as Methyl 1-cyclopentylazetidine-3-carboxylate are often designed to selectively target specific receptor subtypes, for instance, the M1 muscarinic acetylcholine receptor, which plays a critical role in cognitive functions.[4] However, the path from a promising lead compound to a safe and effective drug is fraught with challenges, chief among them being off-target interactions. This guide provides an in-depth, objective comparison of cross-reactivity (off-target) profiling for a hypothetical series of novel M1-selective agonists derived from this azetidine core, comparing them against a known standard.
The central principle of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Unwanted interactions with other receptors, enzymes, or ion channels can lead to a range of adverse drug reactions (ADRs), which are a primary cause of late-stage clinical trial failures.[5][6][7] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but a critical, cost-effective strategy to de-risk drug candidates and build a robust safety profile from the outset.[8][9][10][11][12]
The Rationale: Why Cross-Reactivity Studies are Non-Negotiable
The family of muscarinic acetylcholine receptors consists of five subtypes (M1-M5), all of which are G protein-coupled receptors (GPCRs).[13] While M1 is a key target for cognitive enhancement, the other subtypes mediate a variety of physiological functions. For example, M2 receptors are prevalent in the heart, where their activation can cause bradycardia, while M3 receptors are involved in smooth muscle contraction and glandular secretion.[13]
The orthosteric binding site for acetylcholine is highly conserved across these subtypes, making the design of truly selective agonists a formidable challenge.[4] A compound intended for the M1 receptor that also activates M2 or M3 receptors could have significant cardiovascular or gastrointestinal side effects. Beyond the muscarinic family, a compound might interact with dozens of other clinically relevant targets. Identifying these "off-target" interactions early allows medicinal chemists to optimize for selectivity and minimize potential safety liabilities before significant resources are invested.[11][14]
The process of evaluating a compound's promiscuity against a wide array of targets is known as secondary pharmacology or cross-reactivity profiling.[5] This is typically done by screening the compound against a panel of receptors, transporters, enzymes, and ion channels that are known to be implicated in adverse drug reactions.[8][9][11]
Comparative Cross-Reactivity Analysis
For this guide, we will consider two hypothetical derivatives of this compound, designated AZD-01 and AZD-02 , designed as M1 receptor agonists. We will compare their binding affinity against that of a well-characterized, moderately selective M1 agonist, McN-A-343 , across a standard safety screening panel.
The data presented below is illustrative, designed to model the output from a broad in vitro safety pharmacology screen, such as the SafetyScreen44™ panel, which focuses on targets associated with the most common and serious ADRs.[5][8] The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the target. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Comparative Off-Target Binding Profile (Kᵢ, nM)
| Target Class | Target | AZD-01 (Kᵢ, nM) | AZD-02 (Kᵢ, nM) | McN-A-343 (Kᵢ, nM) | Potential Clinical Implication of Off-Target Activity |
| Primary Target | Muscarinic M1 | 15 | 25 | 150 | Therapeutic Target for Cognition |
| Muscarinic Subtypes | Muscarinic M2 | 850 | >10,000 | 1,200 | Bradycardia, cardiac effects[13] |
| Muscarinic M3 | 1,200 | >10,000 | 900 | GI distress, salivation, bronchoconstriction[13] | |
| Muscarinic M4 | 350 | 5,000 | 180 | Potential CNS side effects[15] | |
| Adrenergic Receptors | Alpha-1A | >10,000 | >10,000 | >10,000 | Hypotension, dizziness |
| Beta-1 | >10,000 | >10,000 | >10,000 | Tachycardia, palpitations | |
| Dopaminergic Receptors | D2 | 9,500 | >10,000 | >10,000 | Extrapyramidal symptoms |
| Serotonergic Receptors | 5-HT2A | 5,000 | 8,000 | >10,000 | Hallucinations, sleep disturbances |
| Ion Channels | hERG | >10,000 | >10,000 | >10,000 | QT prolongation, Torsades de Pointes |
| CaV1.2 (L-type) | >10,000 | >10,000 | >10,000 | Hypotension, peripheral edema | |
| Transporters | NET | >10,000 | >10,000 | >10,000 | Increased heart rate, blood pressure |
| DAT | >10,000 | >10,000 | >10,000 | Psychostimulant effects |
Interpretation of Results:
-
AZD-01 shows high potency at the M1 receptor (Kᵢ = 15 nM). However, it exhibits significant cross-reactivity with the M2 (850 nM) and M4 (350 nM) receptors. The selectivity window (ratio of off-target Kᵢ to on-target Kᵢ) is approximately 57-fold for M2 and only 23-fold for M4. This narrow window suggests a high risk of M2-mediated cardiac side effects and M4-mediated CNS effects at therapeutic concentrations.
-
AZD-02 is slightly less potent at the M1 receptor (Kᵢ = 25 nM) but demonstrates a vastly superior selectivity profile. With Kᵢ values >10,000 nM for M2 and M3 receptors, the selectivity window is over 400-fold. Its affinity for the M4 receptor is also significantly weaker (5,000 nM), providing a 200-fold selectivity window.
-
McN-A-343 , the reference compound, confirms its known profile as an M1/M4 selective agonist.[15]
-
Crucially, both novel compounds show no significant affinity (>5,000 nM) for other major target classes like adrenergic, dopaminergic, or serotonergic receptors, and most importantly, show no interaction with the hERG channel, a key indicator for cardiac arrhythmia risk.
Based on this comparative analysis, AZD-02 would be prioritized for further development due to its much cleaner off-target profile, which predicts a lower risk of mechanism-based side effects.
Experimental Workflow & Protocol
The data presented above is typically generated using competitive radioligand binding assays. This technique is a cornerstone of pharmacology, providing sensitive and quantitative data on the interaction between a compound and a target receptor.[16][17][18]
Logical Workflow for Cross-Reactivity Profiling
The diagram below illustrates the logical progression from compound synthesis to data analysis in a typical cross-reactivity screening campaign.
Caption: Workflow for determining compound binding affinity (Kᵢ) via competitive radioligand assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes the steps to determine the Kᵢ of a test compound (e.g., AZD-02) at the human M2 muscarinic receptor.
Causality Behind Choices:
-
Receptor Source: We use membranes from CHO or HEK293 cells stably expressing the human M2 receptor. This provides a high concentration of the target receptor in a clean, reproducible biological system.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a high-affinity, selective muscarinic antagonist. Using an antagonist radioligand is standard for competition assays as it binds to all affinity states of the receptor, simplifying the analysis.
-
Non-Specific Binding (NSB): Atropine, a potent muscarinic antagonist, is used at a high concentration (e.g., 1 µM) to define NSB. This is the amount of radioligand that binds to components other than the target receptor. Accurate determination of NSB is critical for calculating specific binding.[16]
-
Filtration: Rapid filtration through glass fiber filters is the gold standard for separating receptor-bound radioligand from the unbound fraction before the equilibrium has time to shift.[19]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Keep on ice.
-
Test Compound Dilutions: Prepare a serial dilution of AZD-02 in assay buffer, typically from 10 mM down to 0.1 nM, covering a wide concentration range.
-
Radioligand Solution: Dilute [³H]-NMS in assay buffer to a final concentration equal to its Kₔ (e.g., ~1 nM). This maximizes the signal window for competition.
-
Membrane Preparation: Thaw frozen cell membranes expressing the M2 receptor on ice. Homogenize and dilute in ice-cold assay buffer to a concentration that will result in <10% of the total radioligand being bound, to avoid ligand depletion artifacts.[16][17]
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-NMS solution, and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 1 µM Atropine, 50 µL [³H]-NMS solution, and 150 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of each AZD-02 dilution, 50 µL [³H]-NMS solution, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This duration should be sufficient to allow the binding reaction to reach equilibrium.[19]
-
-
Filtration and Washing:
-
Pre-soak GF/C filter mats in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly aspirate the contents of each well onto the filter mat using a cell harvester.
-
Immediately wash each filter disc 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter disc.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: For each well, subtract the average DPM from the NSB wells from the measured DPM.
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of AZD-02 that inhibits 50% of specific [³H]-NMS binding).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[19] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Visualizing the Broader Context: Signaling Pathways
Understanding the potential impact of off-target binding requires knowledge of the signaling pathways involved. An M1 agonist is designed to activate the Gq/11 pathway, leading to downstream cognitive effects. However, an off-target interaction with the M2 receptor would activate the Gi/o pathway, leading to different physiological outcomes.
Caption: Contrasting signaling pathways for on-target (M1) vs. off-target (M2) muscarinic activation.
Conclusion and Future Directions
This guide demonstrates the critical importance of comparative cross-reactivity studies in early drug discovery. Through a hypothetical case study of azetidine derivatives, we have shown how a comprehensive binding profile can differentiate a promising lead candidate (AZD-02) from one with significant safety liabilities (AZD-01). The detailed protocol for a competitive radioligand binding assay provides a practical, step-by-step framework for generating the high-quality data needed to make these crucial decisions.
The initial binding data is just the beginning. For a candidate like AZD-02, the next logical steps would involve:
-
Functional Assays: Confirming that the compound is an agonist at the M1 receptor and, importantly, demonstrating a lack of functional activity at any off-targets where weak binding was observed (e.g., the M4 receptor).
-
Broader Screening: Progressing the compound to more extensive safety panels (e.g., 98 targets or more) to build a more complete picture of its selectivity.[5]
-
In Vivo Studies: Assessing the compound's efficacy and side-effect profile in relevant animal models to see if the favorable in vitro profile translates to a safe and effective therapeutic agent.
By rigorously applying these principles of cross-reactivity assessment, researchers can enhance the quality of drug candidates, reduce late-stage attrition, and ultimately accelerate the delivery of safer, more effective medicines to patients.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Doležal, V. (2008). Importance and Prospects for Design of Selective Muscarinic Agonists. Physiological Research, 57(Suppl 3), S17-S23. Retrieved from [Link]
-
Kenakin, T., et al. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology, 75(2), 403-412. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Eglen, R. M., & Watson, N. (1996). Selective muscarinic receptor agonists and antagonists. Pharmacology & Toxicology, 78(2), 59-81. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]
-
Grynspan, D. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Randáková, A., et al. (2019). Novel M2-selective, Gi-biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 176(19), 3805-3819. Retrieved from [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. Retrieved from [Link]
-
Eurofins Discovery. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Ye, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 101. Retrieved from [Link]
-
Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]
-
Hulme, E. C. (2003). Radioligand binding assays and their analysis. Methods in Molecular Biology, 225, 3-44. Retrieved from [Link]
-
Sharma, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2562-2589. Retrieved from [Link]
-
Brewster, J. M., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
-
Mehra, V., et al. (2017). Recent advances in the synthesis and reactivity of azetidines. RSC Advances, 7(74), 46973-47007. Retrieved from [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46973-47007. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. youtube.com [youtube.com]
- 13. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Methyl 1-cyclopentylazetidine-3-carboxylate and Its Piperidine-Based Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the judicious selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The choice between different ring systems can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a comprehensive head-to-head comparison of Methyl 1-cyclopentylazetidine-3-carboxylate with its corresponding piperidine-based analogs, Methyl 1-cyclopentylpiperidine-3-carboxylate and Methyl 1-cyclopentylpiperidine-4-carboxylate.
While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry, data from closely related analogs, and detailed experimental protocols to empower researchers to conduct their own robust evaluations. We will explore the nuances of synthesis, compare key physicochemical parameters, and outline the pharmacological assays necessary to build a comprehensive structure-activity relationship (SAR) profile.
The Structural Imperative: Azetidine vs. Piperidine
The core structural difference between the lead compound and its analogs lies in the four-membered azetidine ring versus the six-membered piperidine ring. This seemingly subtle change has significant implications for molecular geometry, polarity, and basicity.
-
Azetidine: The strained four-membered ring imparts a higher degree of rigidity and a more three-dimensional character.[1] This rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially leading to higher potency and selectivity. Azetidines are also generally more polar and less lipophilic than their piperidine counterparts, which can translate to improved aqueous solubility and a more favorable ADME profile.[2]
-
Piperidine: As a ubiquitous scaffold in FDA-approved drugs, the flexible, chair-like conformation of the piperidine ring offers broader conformational sampling, which can be beneficial for binding to dynamic protein targets.[3] Its larger size and greater lipophilicity can enhance membrane permeability but may also increase the risk of metabolic liabilities and off-target effects.
This guide will provide the experimental framework to quantify these theoretical differences for the specific compounds of interest.
Synthesis Strategies: Accessing the Target Molecules
The synthesis of this compound and its piperidine analogs can be achieved through established synthetic routes. Below are proposed synthetic schemes based on literature precedents for similar structures.
Synthesis of this compound
A plausible route to the lead compound involves the N-alkylation of a suitable azetidine-3-carboxylate precursor with cyclopentyl bromide or a related electrophile.
Synthesis of Piperidine-Based Analogs
The synthesis of the piperidine analogs can be approached via reductive amination of the corresponding ketoesters with cyclopentylamine.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are paramount to its developability. The table below presents a comparison of predicted and expected properties for the lead compound and its piperidine analogs. Researchers are encouraged to use the provided experimental protocols to determine these values empirically.
| Property | This compound (Lead) | Methyl 1-cyclopentylpiperidine-3-carboxylate (Analog 1) | Methyl 1-cyclopentylpiperidine-4-carboxylate (Analog 2) | Rationale for Expected Differences |
| Molecular Weight | 183.25 | 211.30 | 211.30 | Piperidine ring is larger than the azetidine ring. |
| Predicted logP | ~1.5 | ~2.2 | ~2.3 | The more compact and polar azetidine ring generally leads to lower lipophilicity. |
| Predicted pKa | ~8.5 | ~9.0 | ~9.2 | The less strained piperidine nitrogen is typically more basic than the azetidine nitrogen. |
| Aqueous Solubility | Expected to be Higher | Expected to be Moderate | Expected to be Moderate | Lower lipophilicity and higher polarity of the azetidine scaffold generally correlate with better aqueous solubility. |
| Polar Surface Area (PSA) | 32.6 Ų | 32.6 Ų | 32.6 Ų | The primary contributor to PSA is the ester group, which is constant across all three molecules. |
Pharmacological Evaluation: Uncovering the Biological Impact
A thorough pharmacological evaluation is essential to understand the biological consequences of the azetidine-to-piperidine substitution. This will involve assessing the compounds' affinity for their target and their functional activity.
Target Engagement: GPCR Binding Assays
Assuming the target of interest is a G protein-coupled receptor (GPCR), a radioligand binding assay is a robust method to determine the binding affinity (Ki) of each compound.
A higher affinity (lower Ki) for the azetidine compound could suggest that its rigid structure pre-organizes the pharmacophoric elements for optimal binding. Conversely, a higher affinity for a piperidine analog might indicate that conformational flexibility is required for effective target engagement.
Functional Activity: In Vitro Cellular Assays
Beyond binding, it is crucial to assess whether the compounds act as agonists, antagonists, or inverse agonists. This can be determined using a variety of cell-based functional assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.[4]
Pharmacokinetic Profiling: From Bench to Bedside Prediction
A compound's journey through the body is governed by its pharmacokinetic (ADME) properties. Early assessment of these parameters is critical for predicting in vivo efficacy and safety.
Metabolic Stability
The in vitro metabolic stability of the compounds can be assessed using liver microsomes.[5] This assay provides an indication of how quickly the compounds are metabolized by key drug-metabolizing enzymes.
It is hypothesized that the azetidine ring, being less sterically hindered and potentially presenting a different metabolic profile, may exhibit different metabolic stability compared to the piperidine analogs.
Experimental Protocols
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).
-
Calibration: Prepare a series of standard compounds with known logP values that span the expected range of the test compounds.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Dilute to a final concentration of 100 µM in the initial mobile phase composition.
-
Chromatography: Inject the standards and test compounds onto the HPLC system. Record the retention times.
-
Calculation: Plot the logarithm of the retention factor (k') versus the known logP values for the standards to generate a calibration curve. Use the retention times of the test compounds to calculate their k' values and subsequently determine their logP from the calibration curve.[6]
Protocol 2: Aqueous Solubility Assay (Nephelometry)
Objective: To determine the kinetic aqueous solubility of the test compounds.
Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
-
Assay Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 200 µM down to 1.56 µM) in serial dilutions.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.[7][8]
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of the compounds in human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[9][10]
Conclusion
The choice between an azetidine and a piperidine scaffold is a critical decision in drug design that should be driven by empirical data. While theoretical considerations provide a strong rationale for the potential advantages of the more compact and rigid azetidine ring in this compound, a direct experimental comparison with its piperidine analogs is essential for validation.
This guide has provided the foundational knowledge, proposed synthetic routes, and detailed experimental protocols necessary for researchers to conduct a thorough head-to-head comparison. By systematically evaluating the synthesis, physicochemical properties, pharmacological activity, and metabolic stability of these compounds, drug discovery teams can make data-driven decisions to advance the most promising candidate with an optimized balance of properties. The insights gained from such a study will not only inform the immediate project but will also contribute to a deeper understanding of the nuanced roles of these important saturated heterocycles in medicinal chemistry.
References
Click to expand
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323.
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
- Valko, K., Bevan, C., & Reynolds, D. (1997). High-Throughput log P Determination by Ultraperformance Liquid Chromatography. Analytical Chemistry, 69(11), 2022–2029.
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
- Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(3), 51.
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101533.
- Leito, I., et al. (2012). On the basicity of conjugated nitrogen heterocycles in different media.
- Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry, 14(4), 409-423.
- El-Gamal, M. I., et al. (2018). Novel Piperidine-derived Amides sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry, 14(8), 810-822.
- Zhang, S., & Fu, Y. (2007). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Tetrahedron, 63(7), 1568-1576.
- Liu, Y., et al. (2020). In Vitro Metabolic Stability in Liver Microsomes. Bio-protocol, 10(12), e3649.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- van der Pijl, R., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1609-1615.
- CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.
- Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
-
Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. (2025, September 5). YouTube. Retrieved from [Link]
- Gancia, E., et al. (2000). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 43(15), 2887-2894.
- El-Gamal, M. I. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(46), 30035-30063.
- US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
- Obach, R. S. (2009). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In The AAPS Journal (Vol. 11, Issue 3, pp. 458–467). Springer.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Zimmerman, D. M., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2411-2420.
-
Wikipedia contributors. (2023, December 26). Petrenko-Kritschenko piperidone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. Retrieved from [Link]
- Guba, W., et al. (1998). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 8(10), 1185-1190.
- Vereshchagin, A. N., et al. (2021). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.
- Satała, G., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4991.
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
- Sykes, D. A., et al. (2016). Binding kinetics of ligands acting at GPCRs. Molecular and Cellular Endocrinology, 435, 109-119.
- Warne, T., et al. (2011). Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences, 108(51), 20543-20548.
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
- Linsky, T., et al. (2025). De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. bioRxiv.
- Gathiaka, S., et al. (2020). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation.
- Asghar, M. N., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 21(3), 1-13.
- Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemistry Central Journal, 12(1), 1-13.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. multispaninc.com [multispaninc.com]
- 8. bioivt.com [bioivt.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
ADME-Tox profiling of Methyl 1-cyclopentylazetidine-3-carboxylate derivatives versus commercial drugs
A Deep Dive into the Preclinical Characteristics of Novel Chemical Entities versus Established Therapeutics
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm reigns supreme. A significant portion of drug candidates falter during clinical trials due to suboptimal pharmacokinetic properties and unforeseen toxicity.[1] Consequently, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile at the preclinical stage is not just advantageous, it is critical for success. This guide provides a comparative analysis of the ADME-Tox properties of a representative azetidine-containing compound, Baricitinib, against a panel of widely used commercial drugs: Ibuprofen, Atorvastatin, and Ciprofloxacin.
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered considerable interest in medicinal chemistry for its potential to enhance physicochemical and pharmacokinetic properties, such as metabolic stability and solubility.[1] By juxtaposing an azetidine-containing drug with established therapeutics from different classes, we aim to provide researchers, scientists, and drug development professionals with a practical framework for evaluating the preclinical viability of their own novel chemical entities.
The Chemical Lineup: Structures and Therapeutic Indications
For this comparative analysis, we have selected the following compounds:
-
Baricitinib: A Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19. Its structure features a central pyrazolo[1,5-a]pyrimidine core with an azetidine-containing side chain.
-
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) commonly used for pain relief and to reduce inflammation.
-
Atorvastatin: A statin medication used to lower cholesterol and prevent cardiovascular disease.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.
| Compound | Chemical Structure | Therapeutic Class |
| Baricitinib | [Image of Baricitinib chemical structure] | JAK Inhibitor |
| Ibuprofen | [Image of Ibuprofen chemical structure] | NSAID |
| Atorvastatin | [Image of Atorvastatin chemical structure] | Statin |
| Ciprofloxacin | [Image of Ciprofloxacin chemical structure] | Fluoroquinolone Antibiotic |
Comparative ADME-Tox Profile
The following table summarizes key ADME-Tox parameters for our selected compounds, compiled from publicly available data. It is important to note that these values can vary depending on the specific experimental conditions.
| Parameter | Baricitinib | Ibuprofen | Atorvastatin | Ciprofloxacin |
| Oral Bioavailability (%) | ~79-97%[1][2] | >80% | ~14%[3][4] | ~70%[5][6] |
| Plasma Protein Binding (%) | ~50%[1][7] | >99%[8][9] | ≥98%[3][4] | 20-40%[5][10] |
| Primary Metabolism | Minimal (<10%), primarily CYP3A4[1][11] | Hepatic, CYP2C9 | Extensive hepatic, CYP3A4[3][12] | Hepatic (minor)[6][13] |
| Primary Excretion Route | Renal (~75% unchanged)[1][11] | Renal (metabolites)[8] | Biliary (metabolites)[3][12] | Renal (~40-50% unchanged)[6] |
In-Depth Analysis of Key ADME-Tox Parameters
Absorption and Bioavailability
Oral bioavailability is a critical determinant of a drug's therapeutic potential. Baricitinib exhibits high oral bioavailability, suggesting efficient absorption from the gastrointestinal tract.[1][2] This is a desirable characteristic for an orally administered drug. In contrast, Atorvastatin has low bioavailability due to extensive first-pass metabolism in the gut wall and liver.[3][4][12] Ciprofloxacin and Ibuprofen demonstrate good oral bioavailability.[5][6]
The Caco-2 permeability assay is a widely accepted in vitro model to predict intestinal drug absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.
Caco-2 Permeability Assay Workflow
Distribution and Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution into tissues and its availability to interact with its target. Highly protein-bound drugs, like Ibuprofen and Atorvastatin, have a lower fraction of free drug in circulation, which can affect their efficacy and clearance.[3][4][8][9] Baricitinib exhibits moderate plasma protein binding, while Ciprofloxacin has low binding.[1][5][7][10]
The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the extent of plasma protein binding.
Plasma Protein Binding (RED) Assay Workflow
Metabolism
Drug metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. The cytochrome P450 (CYP) enzyme system plays a crucial role in this process.
-
Baricitinib undergoes minimal metabolism, which is a favorable characteristic as it reduces the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms in metabolizing enzymes.[1][11]
-
Ibuprofen is metabolized by CYP2C9.
-
Atorvastatin is extensively metabolized by CYP3A4, leading to the formation of active metabolites.[3][12]
-
Ciprofloxacin is a known inhibitor of CYP1A2, which can lead to significant drug-drug interactions with other drugs metabolized by this enzyme.[5]
The in vitro metabolic stability assay using liver microsomes is a standard method to assess a compound's susceptibility to metabolism.
Metabolic Stability Assay Workflow
Excretion
The primary routes of drug excretion are renal (urine) and biliary (feces). Baricitinib and Ciprofloxacin are predominantly cleared by the kidneys as unchanged drugs, necessitating dose adjustments in patients with renal impairment.[1][11][14] Atorvastatin and its metabolites are mainly eliminated through the bile.[3][12] Ibuprofen's metabolites are excreted renally.[8]
Toxicity
Toxicity is a major cause of drug attrition. Early assessment of potential toxicities is crucial.
-
Baricitinib: Carries a boxed warning for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis.
-
Ibuprofen: Common side effects include gastrointestinal issues. Long-term use can increase the risk of heart attack or stroke.
-
Atorvastatin: Can cause muscle pain and, in rare cases, rhabdomyolysis. Liver enzyme elevations can also occur.
-
Ciprofloxacin: Associated with a risk of tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.
A critical in vitro toxicity assay is the hERG (human Ether-à-go-go-Related Gene) safety assay , which assesses a compound's potential to cause cardiac arrhythmias.
hERG Safety Assay Workflow
Conclusion
This comparative guide highlights the diverse ADME-Tox profiles of a representative azetidine-containing drug and several established commercial therapeutics. Baricitinib's favorable high bioavailability and minimal metabolism underscore the potential of the azetidine scaffold in designing drug candidates with desirable pharmacokinetic properties. However, its toxicity profile serves as a reminder that a comprehensive evaluation of both efficacy and safety is paramount.
By understanding the interplay of these ADME-Tox parameters and employing the robust in vitro assays detailed in this guide, drug discovery teams can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
Baricitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Atorvastatin - StatPearls - NCBI Bookshelf. (2023, August 3). Retrieved from [Link]
-
Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved from [Link]
-
Atorvastatin - Wikipedia. (n.d.). Retrieved from [Link]
-
Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]
-
Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
OLUMIANT (baricitinib) Label. (2018, May 31). Retrieved from [Link]
-
The Pharmacokinetics, Pharmacodynamics and Safety of Baricitinib, an Oral JAK 1/2 Inhibitor, in Healthy Volunteers. (2025, August 7). Retrieved from [Link]
-
CIPRO (ciprofloxacin hydrochloride) Tablets Label. (n.d.). Retrieved from [Link]
-
Clinical pharmacokinetics of atorvastatin. (n.d.). Retrieved from [Link]
-
The binding of ibuprofen to plasma proteins. (n.d.). Retrieved from [Link]
-
Absolute Oral Bioavailability of Ciprofloxacin. (n.d.). Retrieved from [Link]
-
Lipitor Label. (n.d.). Retrieved from [Link]
-
How is atorvastatin (Lipitor) metabolized in the liver? (2025, August 18). Retrieved from [Link]
-
Atorvastatin Uses, Interactions & Side Effects. (2019, September 19). Retrieved from [Link]
-
Stereoselective, competitive, and nonlinear plasma protein binding of ibuprofen enantiomers as determined in vivo in healthy subjects. (n.d.). Retrieved from [Link]
-
Atova | 20 mg | Tablet. (n.d.). Retrieved from [Link]
-
Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. (n.d.). Retrieved from [Link]
-
Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19. (n.d.). Retrieved from [Link]
-
Baricitinib: From Rheumatoid Arthritis to COVID-19. (n.d.). Retrieved from [Link]
-
Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. (n.d.). Retrieved from [Link]
-
Baricitinib - LiverTox - NCBI Bookshelf. (2022, August 30). Retrieved from [Link]
-
Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation. (n.d.). Retrieved from [Link]
-
Olumiant, INN-baricitinib - European Medicines Agency. (n.d.). Retrieved from [Link]
-
207924Orig1s000 - accessdata.fda.gov. (2018, February 15). Retrieved from [Link]
-
The pharmacokinetics of oral fleroxacin and ciprofloxacin in plasma and sputum during acute and chronic dosing. (n.d.). Retrieved from [Link]
-
BIOAVAILABILITY OF CIPROFLOXACIN TABLETS IN HUMANS AND ITS CORRELATION WITH THE DISSOLUTION RATES. (n.d.). Retrieved from [Link]
-
Clinical Role of Protein Binding of Quinolones. (n.d.). Retrieved from [Link]
-
Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. (2025, August 5). Retrieved from [Link]
-
Plasma protein binding of fluoroquinolones affects antimicrobial activity. (n.d.). Retrieved from [Link]
-
Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients. (2024, October 23). Retrieved from [Link]
-
Effects of Temperature on Plasma Protein Binding Ratios (PPBRs) of Enrofloxacin and Ciprofloxacin in Yellow Catfish (Pelteobagrus fulvidraco), Grass Carp (Ctenopharyngodon idella), and Largemouth Bass (Micropterus salmoides). (2023, May 25). Retrieved from [Link]
-
Exploring binding interaction of Baricitinib with bovine serum albumin (BSA): multi-spectroscopic approaches combined with theoretical calculation. (2025, August 10). Retrieved from [Link]
-
The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. (n.d.). Retrieved from [Link]
-
Mechanism of baricitinib supports artificial intelligence-predicted testing in COVID-19 patients. (n.d.). Retrieved from [Link]
Sources
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Stereoselective, competitive, and nonlinear plasma protein binding of ibuprofen enantiomers as determined in vivo in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Atorvastatin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Structure-Activity Relationship (SAR) Landscape: A Comparative Analysis of Structurally Similar Compounds
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the principle of the Structure-Activity Relationship (SAR), a cornerstone of medicinal chemistry that deciphers the link between a molecule's chemical structure and its biological activity.[1][2][3][4] This guide provides an in-depth exploration of SAR analysis through a comparative lens, offering researchers, scientists, and drug development professionals a framework for making informed decisions in compound optimization. We will dissect the SAR of a classic beta-blocker, propranolol, and its analogs, providing both the "why" and the "how" through detailed experimental protocols and data interpretation.
The Core Principle: Structure Dictates Function
The fundamental premise of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule governs its interaction with biological targets like receptors and enzymes.[1][5] Consequently, even subtle modifications to a molecule's structure can lead to significant shifts in its potency, selectivity, and pharmacokinetic properties.[5][6] A systematic exploration of these modifications allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the rational design of more effective and safer therapeutics.[6][7][8]
A key strategy in this iterative process is bioisosterism , the replacement of a functional group with another that has similar physical or chemical properties.[1][9] This technique is instrumental in fine-tuning a molecule's characteristics to enhance efficacy, improve metabolic stability, or reduce toxicity.[1][9]
Case Study: Deconstructing the SAR of Beta-Blockers
Beta-blockers, a class of drugs primarily used to manage cardiovascular diseases, provide an excellent case study for understanding SAR.[10] We will use propranolol , a non-selective beta-blocker, as our lead compound and examine how structural modifications influence its activity.[11][12]
The Propranolol Scaffold: Key Structural Features
The essential pharmacophore for a beta-blocker consists of an aromatic ring and a β-ethanolamine side chain.[10] For aryloxypropanolamine beta-blockers like propranolol, an ether linkage connects the aromatic ring to the propanolamine side chain.[12]
Key structural elements of propranolol that are critical for its beta-blocking activity include:
-
The Naphthyloxy Ring: This bulky aromatic system contributes to the compound's affinity for the beta-adrenergic receptors.
-
The Isopropyl Group on the Amine: A bulky substituent on the nitrogen atom is crucial for antagonistic activity.[11]
-
The Secondary Alcohol: The hydroxyl group on the side chain is essential for hydrogen bonding interactions with the receptor.
Comparative SAR of Propranolol Analogs
To illustrate the principles of SAR, let's consider a hypothetical series of propranolol analogs and their expected impact on beta-adrenergic receptor binding and functional activity.
| Compound | R1 (Aromatic Ring) | R2 (Amine Substituent) | Expected Binding Affinity (Ki) | Expected Functional Potency (IC50) | Rationale |
| Propranolol | Naphthyl | Isopropyl | High | Potent | Bulky aromatic group and optimal amine substituent for strong receptor interaction. |
| Analog 1 | Phenyl | Isopropyl | Moderate | Moderate | A smaller aromatic ring generally leads to reduced affinity compared to the naphthyl group. |
| Analog 2 | Naphthyl | tert-Butyl | High | Potent | The tert-butyl group is also a bulky substituent that is well-tolerated and can maintain or slightly enhance potency.[11] |
| Analog 3 | Naphthyl | Methyl | Low | Weak | A small amine substituent like methyl significantly reduces antagonistic activity. |
| Analog 4 | 4-Substituted Phenyl | Isopropyl | High (β1-selective) | Potent (β1-selective) | A strong para-substitution on the phenyl ring is a key feature for conferring cardio-selectivity (β1 selectivity).[11] |
This table demonstrates how systematic modifications can be used to probe the SAR of a compound series. The expected outcomes are based on established principles in medicinal chemistry.
Experimental Protocols for SAR Elucidation
To generate the data needed for a robust SAR analysis, well-defined and reproducible experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key in vitro assays used to characterize beta-blockers.
Beta-Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound for the beta-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the beta-adrenergic receptor.
Materials:
-
Membrane preparation containing beta-adrenergic receptors (e.g., from cells or heart tissue).[13]
-
Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).[13]
-
Non-selective antagonist (for non-specific binding): Propranolol.[13]
-
Binding Buffer (e.g., Tris-HCl with MgCl₂).
-
Test compounds (propranolol and its analogs).
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel Harvester).[13]
-
Gamma counter.
Protocol:
-
Prepare Reagents:
-
Dilute the membrane preparation in binding buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Prepare serial dilutions of the test compounds and propranolol in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation to designated wells.[13]
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled propranolol (e.g., 10 µM), 50 µL of radioligand solution, and 150 µL of membrane preparation to designated wells.[13]
-
Compound Inhibition: Add 50 µL of each concentration of the test compounds, 50 µL of radioligand solution, and 150 µL of membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, in response to an agonist. This provides a measure of the compound's functional potency as an antagonist.
Objective: To determine the EC₅₀ value of an agonist and the IC₅₀ value of an antagonist in a cell-based functional assay.
Materials:
-
Cells expressing the beta-adrenergic receptor (e.g., HEK293 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Agonist (e.g., isoproterenol).
-
Test compounds (propranolol and its analogs).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).[3]
-
96-well cell culture plates.
Protocol:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.[14]
-
-
Agonist Dose-Response (to determine EC₈₀):
-
Prepare serial dilutions of the agonist (isoproterenol) in assay buffer.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the cAMP concentration according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC₅₀ and EC₈₀ values.
-
-
Antagonist Inhibition Assay:
-
Prepare serial dilutions of the test compounds (antagonists) in assay buffer.
-
Remove the culture medium from the cells and pre-incubate with the antagonist dilutions for a short period (e.g., 10-15 minutes).[15]
-
Add the agonist at a concentration equal to its EC₈₀ to all wells (except for the basal control).
-
Incubate for the same duration as in the agonist dose-response experiment.
-
Lyse the cells and measure the cAMP concentration.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated response) by fitting the data to a sigmoidal dose-response curve.
-
Interpreting the Data and Navigating Challenges
The data generated from these assays forms the basis of the SAR table. By comparing the binding affinities (Ki) and functional potencies (IC₅₀) of the analogs to the lead compound, researchers can deduce the impact of specific structural modifications.
Common Challenges in SAR Analysis:
-
"Activity Cliffs": Small structural changes that lead to a large, unexpected drop in activity can be challenging to interpret but also highly informative.[16]
-
Data Variability: Experimental errors can obscure the true SAR. Rigorous assay validation and statistical analysis are crucial.
-
Complex Biological Systems: In vitro activity does not always translate to in vivo efficacy due to factors like metabolism, bioavailability, and off-target effects.[6]
Conclusion: From Data to Design
The systematic exploration of the Structure-Activity Relationship is a powerful engine for drug discovery. By combining rational design, robust experimental testing, and careful data analysis, researchers can navigate the complex chemical space to identify and optimize compounds with the desired therapeutic profile. The case study of beta-blockers illustrates how a deep understanding of SAR can lead to the development of safer and more effective medicines. This guide provides a foundational framework and practical protocols to empower researchers in their quest for novel therapeutics.
References
- What is the structure-activity relationship SAR in drug design?
- Bioisosterism in Drug Design. (URL not available)
- Discovery and development of beta-blockers - Wikipedia.
- Bioisostere - Wikipedia.
- SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline.
- Structure Activity Relationship - Adrenergic Blockers - Pharmacy 180.
- How AI can help overcome SAR imagery analysis challenges. - Deep Block. (2023, March 23).
- Beta-blockers | Deranged Physiology. (2025, July 19).
- HER2 Kinase Enzyme System Application Note - Promega Corpor
- SAR of Beta blockers || SAR of Symp
- HER2 (P780 Y781 ins GSP) Kinase Assay Protocol - Promega.
- Bioisosterism - Drug Design Org.
- HER2 Kinase Assay - Promega Corpor
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- How to better understand SAR, interpret SAR products and realize the limit
- Presented By: Dr. Joohee Pradhan.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).
- Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC - NIH.
- High-resolution SAR data: New opportunities and challenges for the analysis of urban areas. (2025, August 5).
- Depicting the challenges of SAR image interpretation together with...
- HTScan® HER2/ErbB2 Kinase Assay Kit #7058 - Cell Signaling Technology.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
- SAR of B Blockers | PDF | Drugs | Pharmacology - Scribd.
- A Challenge Problem for SAR Change Detection and D
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024, January 1).
- GloSensor™ cAMP Assay Protocol - Promega Corpor
- Human Adrenoceptor Beta 2 Reporter Assay System (ADRB2) - Cayman Chemical.
- Detection of β-Adrenergic Receptors by Radioligand Binding | Springer N
- Best Practices for QSAR Model Development, Validation, and Exploit
- Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points - Revvity.
- Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa - Eagle Biosciences.
- Structure-activity relationship (SAR) study designs - Australian Translational Medicinal Chemistry Facility - Monash University.
- PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gp
- On Exploring Structure Activity Rel
- Exploring the Structure-Activity Relationship (SAR) of Drugs - AZoLifeSciences. (2021, February 1).
- Cell preparation: a key step for successful cAMP assays. - Revvity. (2024, June 10).
- cAMP - Guide to optimizing agonists of Gαs - Revvity.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- GloSensor™ cAMP Assay - Promega Corpor
Sources
- 1. Bioisostere - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 4. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. HER2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. pl.promega.com [pl.promega.com]
- 8. monash.edu [monash.edu]
- 9. ctppc.org [ctppc.org]
- 10. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 11. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. promega.com [promega.com]
- 16. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate: A Traditional Approach Versus a Novel Photocatalytic Pathway
For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 1-cyclopentylazetidine-3-carboxylate, a substituted azetidine, represents a class of compounds with significant potential in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the four-membered ring system. This guide provides an in-depth technical comparison of a validated, conventional synthetic pathway and a proposed novel, photocatalytic route for the synthesis of this target molecule. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction to this compound
Azetidine derivatives are increasingly sought after in drug discovery as bioisosteres for more common ring systems, offering improved metabolic stability and unique vectors for exploring chemical space. The N-cyclopentyl substituent in this compound can play a crucial role in modulating ligand-receptor interactions and pharmacokinetic properties. The ester functionality at the 3-position provides a versatile handle for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex pharmaceutical agents.
Conventional Synthetic Pathway: Reductive Amination
The N-alkylation of secondary amines via reductive amination is a robust and widely adopted method in organic synthesis.[1][2][3][4] This approach is the current industry standard for preparing N-substituted azetidines due to its reliability and broad substrate scope.
Mechanistic Rationale
The reaction proceeds in a one-pot fashion. First, the secondary amine, methyl azetidine-3-carboxylate, reacts with cyclopentanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the final tertiary amine product.[4][5][6] STAB is particularly well-suited for this transformation as it is less reactive towards the starting ketone compared to the iminium ion, which minimizes the formation of cyclopentanol as a byproduct.[6][7]
Experimental Protocol: Reductive Amination
Materials:
-
Methyl azetidine-3-carboxylate hydrochloride
-
Cyclopentanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add cyclopentanone (1.2 eq) to the reaction mixture.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB slurry to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
A Novel Synthetic Pathway: Visible-Light Photocatalytic Hydroaminoalkylation
As the field of organic synthesis evolves, there is a continuous drive towards developing more sustainable and efficient methodologies. Visible-light photocatalysis has emerged as a powerful tool, enabling novel transformations under mild conditions.[8][9][10][11][12] We propose a novel synthetic pathway for this compound based on the photocatalytic hydroaminoalkylation of an alkene.
Mechanistic Rationale
This proposed pathway utilizes a photocatalyst, such as an iridium complex, which, upon excitation by visible light, can initiate a radical-mediated reaction.[8][10] The excited photocatalyst is proposed to engage in a single-electron transfer (SET) with the amine, methyl azetidine-3-carboxylate, to generate an aminyl radical. This radical can then add to an alkene, such as cyclopentene, in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. Subsequent reduction of this radical and protonation would yield the desired N-alkylated product. This method offers the potential for high atom economy and avoids the use of stoichiometric metal hydrides.
Proposed Experimental Protocol: Photocatalytic Hydroaminoalkylation
Materials:
-
Methyl azetidine-3-carboxylate
-
Cyclopentene
-
fac-[Ir(ppy)₃] (or a similar iridium photocatalyst)
-
Acetonitrile, degassed
-
A suitable proton source (e.g., a mild acid)
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve methyl azetidine-3-carboxylate (1.0 eq) and the iridium photocatalyst (1-2 mol%) in degassed acetonitrile.
-
Add cyclopentene (1.5 eq) and the proton source to the reaction mixture.
-
Seal the vessel and purge with an inert gas for 15 minutes.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Head-to-Head Comparison
| Parameter | Conventional Pathway (Reductive Amination) | Novel Pathway (Photocatalytic Hydroaminoalkylation) |
| Starting Materials | Methyl azetidine-3-carboxylate, Cyclopentanone | Methyl azetidine-3-carboxylate, Cyclopentene |
| Key Reagents | Sodium triacetoxyborohydride (STAB) | Iridium Photocatalyst |
| Reaction Conditions | 0 °C to room temperature, 12-24 h | Room temperature, visible light irradiation, 6-12 h |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Byproducts | Acetic acid, sodium borate salts | Minimal, catalyst is recycled |
| Estimated Yield | 70-90% | 60-80% (projected) |
| Atom Economy | Moderate | High |
| Safety Concerns | STAB is moisture-sensitive and can release hydrogen gas upon quenching. DCM is a regulated solvent. | Photocatalysts can be expensive and require careful handling. Solvents should be degassed. |
| Cost | Reagents are commercially available and relatively inexpensive. | Photocatalysts can be costly, though used in catalytic amounts. |
Deep Dive Analysis
Causality Behind Experimental Choices
In the conventional pathway , the choice of STAB is deliberate. Its mild nature prevents the reduction of the cyclopentanone starting material, leading to a cleaner reaction profile.[6][7] Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the organic substrates and the STAB reagent.
For the novel photocatalytic pathway , the selection of an iridium-based photocatalyst is based on its well-established ability to mediate single-electron transfer processes upon visible light irradiation.[8][10] Acetonitrile is a suitable solvent due to its transparency to visible light and its ability to dissolve the reactants. The use of cyclopentene instead of cyclopentanone offers a more atom-economical approach, as the entire molecule is incorporated into the product.
Self-Validating Systems
The reductive amination protocol is self-validating through the monitoring of the reaction by TLC or LC-MS. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product confirms the progress of the reaction. The final product can be fully characterized by NMR and mass spectrometry to confirm its structure and purity.
The proposed photocatalytic pathway would also be validated through rigorous analytical monitoring. The reaction would be tracked for the consumption of starting materials and the formation of the product. Quantum yield measurements could be performed to assess the efficiency of the photocatalytic process.
Visualizing the Pathways
Workflow Diagrams
Caption: Comparative workflow of the conventional and novel synthetic pathways.
Mechanistic Diagram for the Novel Pathway
Caption: Proposed mechanism for the photocatalytic hydroaminoalkylation.
Conclusion
The conventional synthesis of this compound via reductive amination remains a reliable and well-understood method. It offers good yields and is readily scalable with established procedures. However, the proposed novel photocatalytic pathway presents an intriguing alternative that aligns with the principles of green chemistry. While still in the conceptual stage for this specific molecule, the potential for high atom economy, mild reaction conditions, and the avoidance of stoichiometric metal hydride reagents make it a compelling area for future research and development. For organizations looking to innovate and adopt more sustainable practices, the exploration of such photocatalytic methods could provide a significant competitive advantage in the synthesis of novel azetidine-based compounds.
References
-
Macmillan Group. Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. J. Am. Chem. Soc.2023 , 145 (40), 21738–21744. [Link]
-
Knowles, R. R. Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope. J. Am. Chem. Soc.2022 , 144 (26), 11577–11594. [Link]
-
Cambeiro, X. C., et al. A photocatalytic regioselective hydroaminoalkylation of aryl-substituted alkenes with simple amines. ChemRxiv. 2020 . [Link]
-
Pazoki, H., et al. The Experimental Set-up Used for the Photocatalytic Tests. ResearchGate. 2020 . [Link]
-
Wickens, Z. K., et al. Photocatalytic Hydroalkylation of Aryl-Alkenes. J. Org. Chem.2022 , 87 (16), 10868–10875. [Link]
-
Wickens, Z. K., et al. Photocatalytic Hydroalkylation of Aryl-Alkenes. J. Org. Chem.2022 , 87 (16), 10868–10875. [Link]
-
Noël, T., et al. Heterogeneous photocatalysis in flow chemical reactors. Beilstein J. Org. Chem.2017 , 13, 2468–2508. [Link]
-
Reisner, E. A., et al. Visible Light Flow Reactor Packed with Porous Carbon Nitride for Aerobic Substrate Oxidations. University of Cambridge. 2018 . [Link]
-
Noël, T., et al. Flow chemistry experiments in the undergraduate teaching laboratory: synthesis of diazo dyes and disulfides. J. Flow Chem.2017 , 7, 35-41. [Link]
-
ThalesNano. Photochemistry made easy: Batch and Flow chemistry in the PhotoCube. YouTube. 2021 . [Link]
-
Kappe, C. O., et al. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. ResearchGate. 2018 . [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Chen, G., et al. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. J. Am. Chem. Soc.2007 , 129 (51), 15732–15733. [Link]
-
Ohtani, B., et al. N-Alkylation of amines by photocatalytic reaction in a microreaction system. ResearchGate. 2007 . [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Kumar, V., et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv.2017 , 7, 48191-48215. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Aggarwal, V. K., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev.2021 , 50, 5635-5650. [Link]
-
Beller, M., et al. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Sustainable Chem. Eng.2019 , 7 (15), 13133–13143. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). J. Org. Chem.1996 , 61 (11), 3849-3862. [Link]
-
Beller, M., et al. N-Alkylation of amines with alcohols. ResearchGate. 2017 . [Link]
-
Hutchings, G. J., et al. One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2. Catal. Sci. Technol.2016 , 6, 5444-5450. [Link]
-
Kiser, E. J., et al. A Quantitative Assay of Sodium Triacetoxyborohydride. AIChE. 2020 . [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride 97 56553-60-7 [sigmaaldrich.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Photocatalytic Hydroalkylation of Aryl-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative Docking Studies of Methyl 1-Cyclopentylazetidine-3-Carboxylate Derivatives
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and rigid conformation offer unique stereochemical advantages, often leading to improved pharmacokinetic properties such as metabolic stability and solubility in drug candidates.[1] The Methyl 1-cyclopentylazetidine-3-carboxylate framework, in particular, serves as a versatile starting point for the development of novel therapeutics targeting a range of diseases, including those affecting the central nervous system.[1][3]
This guide provides a comprehensive, step-by-step framework for conducting comparative molecular docking studies of novel this compound derivatives. We will use Human Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, as our model protein to illustrate the process.[4][5] The objective is to elucidate the potential binding modes and affinities of these derivatives, thereby guiding the rational design of more potent and selective inhibitors.
Selection of Target Protein: Human Acetylcholinesterase (AChE)
Causality of Choice: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[5][6] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[5] Inhibiting AChE increases the levels of ACh, offering symptomatic relief for patients.[4][7] Furthermore, some studies suggest AChE may be directly involved in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's.[4] Therefore, AChE is a well-validated and critical target for therapeutic intervention.
For this study, we will utilize the crystal structure of Human AChE complexed with the inhibitor Donepezil (PDB ID: 4EY7), which provides a high-resolution model of the enzyme's active site.[8]
The Comparative Docking Workflow: A Methodological Overview
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] A robust docking study relies on meticulous preparation of both the ligand and the protein, followed by a validated docking protocol and careful analysis of the results.
Below is a diagram illustrating the comprehensive workflow for our comparative docking study.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metrotechinstitute.org [metrotechinstitute.org]
- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 1-cyclopentylazetidine-3-carboxylate
Inferred Hazard Assessment and Immediate Safety Precautions
Given the general reactivity and toxicological profiles of substituted azetidine compounds, Methyl 1-cyclopentylazetidine-3-carboxylate should be handled as a hazardous substance.[1] Potential hazards, extrapolated from similar chemical structures, include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[2][3] Therefore, rigorous safety measures are not merely recommended; they are imperative.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use and employ proper removal techniques to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles that meet appropriate government standards (e.g., NIOSH or EN 166) are mandatory.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect against accidental splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its point of generation to its final disposal.[4][5][6] The following protocol ensures compliance with these regulations.
The first crucial step is to determine if the waste is hazardous. Based on the inferred properties of azetidine derivatives, it is prudent to manage all waste containing this compound as hazardous chemical waste.
Key Actions:
-
Do Not Sewer: Never dispose of this chemical, or solutions containing it, down the sink.[7][8][9] This is a direct violation of RCRA regulations.
-
Segregate Incompatibles: Store this waste separately from incompatible materials. For instance, keep it away from strong oxidizing agents, acids, and bases to prevent violent reactions or the emission of toxic vapors.[8][10]
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[10]
Proper containment is essential to prevent leaks and ensure safe handling.
Container Requirements:
-
Compatibility: The waste container must be chemically compatible with the compound. A glass bottle with a secure, screw-on cap is a suitable choice.[7][10]
-
Condition: The container must be in good condition, free from cracks or leaks, and have a securely fitting lid.[4]
-
Labeling: All hazardous waste containers must be accurately and clearly labeled. Use an official EHS Hazardous Waste Label.[7] The label must include:
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[8]
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential spills.[7]
-
Container Closure: Waste containers must be kept closed at all times except when actively adding waste.[7][8][9] This is a common and critical compliance point.
-
Volume Limits: No more than 10 gallons of hazardous waste may be stored in a single SAA.[7]
The disposal workflow is visualized in the diagram below, outlining the decision points and required actions from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Once a waste container is full, or if it has been in accumulation for close to one year, it must be removed from the laboratory.[8]
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[7] Do not use a commercial waste hauler unless explicitly authorized by your institution. EHS will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Decontamination and Disposal of Empty Containers
An empty container that held a hazardous chemical must also be managed properly.
-
Thoroughly Empty: Ensure that all contents have been removed from the container.[7]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[7][9] Subsequent rinses may also need to be collected, depending on local regulations.
-
Deface Label: Completely remove or obliterate the original chemical label.[7][9]
-
Final Disposal: Once rinsed and air-dried, the empty container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[7]
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, evacuate the lab and contact your institution's EHS emergency line immediately.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
By adhering to this comprehensive disposal plan, laboratory professionals can ensure that their critical research is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Benchchem. Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Fisher Scientific. (2010, November 24). Safety Data Sheet - Methyl 1-hydroxy-1-cyclopropane carboxylate.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet - Methyl hydrazinocarboxylate.
- Thermo Fisher Scientific. (2014, January 22). Safety Data Sheet - Methyl cyclopentanecarboxylate.
- TCI Chemicals. (2025, May 5). Safety Data Sheet - Methyl Carbazate.
- ChemicalBook. This compound CAS#: 1355247-97-0.
- CymitQuimica. (2018, November 28). MSDS of 1-Methylazetidine-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.cn [capotchem.cn]
- 4. danielshealth.com [danielshealth.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling Methyl 1-cyclopentylazetidine-3-carboxylate
Prepared for: Laboratory and Drug Development Professionals
This document provides essential safety and handling protocols for Methyl 1-cyclopentylazetidine-3-carboxylate (CAS No. 1355247-97-0). As a novel research chemical, comprehensive hazard data for this specific molecule is not yet established. Therefore, this guide is built upon the precautionary principle, synthesizing data from structurally analogous compounds and established best practices for laboratory safety. The primary objective is to empower researchers to work safely by creating a multi-layered defense against potential chemical exposure.
Hazard Assessment: A Precautionary Approach
The azetidine ring, a four-membered heterocycle, possesses considerable ring strain, which is a primary driver of its chemical reactivity.[1] While this makes it a valuable scaffold in medicinal chemistry, it also necessitates careful handling.[1][2] In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from similar chemical structures. Analogues containing azetidine rings, cyclopentyl groups, and methyl ester functionalities suggest a potential for irritation and toxicity.[3][4][5]
| Potential Hazard Class | Inferred GHS Hazard Statement | Basis for Inference & Precautionary Rationale |
| Skin Irritation | H315: Causes skin irritation | Azetidine derivatives and other research chemicals can be irritants.[3] Prolonged or repeated contact should be avoided to prevent local inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | The eyes are particularly sensitive.[6] Direct contact with chemical splashes could cause significant damage.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Although the volatility of this compound is unknown, related heterocyclic compounds can irritate the respiratory tract if inhaled as an aerosol or vapor.[3][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Structurally related esters have demonstrated oral toxicity.[4] Accidental ingestion must be prevented through strict hygiene protocols. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Effective protection relies on a combination of engineering controls and appropriate PPE. The following protocol is designed to minimize all potential routes of exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical barrier, protecting the user from inhaling potentially harmful vapors or aerosols.[7]
Causality: A fume hood actively captures and removes contaminants from the operator's breathing zone, providing a significantly higher level of protection than can be achieved with masks or respirators in an open lab environment.[7]
Foundational PPE
This is the minimum required attire for entering any laboratory space where this chemical is handled.[8][9]
-
Laboratory Coat: Fully buttoned, with sleeves rolled down. A flame-retardant coat should be considered if flammable solvents are in use.[10]
-
Long Pants: Covering the entire leg.
-
Closed-Toe Shoes: Made of a non-porous material to protect against spills.[11]
Eye and Face Protection
Given the potential for serious eye irritation, eye protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the chemical.[11] Safety glasses with side shields offer minimal protection and are insufficient for liquid handling.[8][12]
-
Face Shield: A full-face shield, worn over chemical splash goggles, is required when handling larger quantities (>50 mL) or when performing operations with a heightened risk of splashing.[9][12]
Hand Protection
Skin contact is a primary route of exposure. Proper glove selection and technique are critical.
-
Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] They provide a good balance of chemical resistance and dexterity. Latex gloves are not recommended due to poor chemical protection and potential for allergic reactions.[8]
-
Double Gloving: Wearing two pairs of nitrile gloves significantly increases protection. If the outer glove is contaminated, it can be removed safely, leaving a clean glove underneath.[8]
-
Immediate Removal upon Contact: Nitrile gloves are for splash protection only. If a chemical splash occurs, remove the glove(s) immediately, wash your hands thoroughly, and don a new pair.[8]
-
Using one gloved hand, grasp the outside of the other glove at the wrist.
-
Peel it off, turning it inside out. The contamination is now contained on the inside.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the wrist of the remaining glove. Be careful not to touch the outer surface.
-
Peel this glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water.[7]
Operational Plan: A Step-by-Step Workflow
A structured workflow minimizes the chance of error and exposure. The following diagram and protocol outline a safe process for handling the compound from storage to disposal.
Caption: Workflow for handling this compound.
-
Preparation: Before retrieving the chemical, ensure your workspace in the fume hood is clean and uncluttered. Prepare all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer).
-
Don PPE: Put on all required PPE as described in Section 2.
-
Transfer to Hood: Allow the chemical container to equilibrate to room temperature before opening to avoid condensation. Place it in the chemical fume hood, at least six inches from the sash.[7]
-
Weighing: Tare your receiving vessel. Carefully transfer the desired amount of the solid compound. Avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
Closing: Securely cap the primary chemical container and the receiving vessel before removing either from the fume hood.
-
Solubilization: Add the desired solvent to the receiving vessel via syringe or pipette inside the fume hood. Cap and mix until dissolved.
-
Cleanup: Clean any reusable equipment (like a spatula) with an appropriate solvent, disposing of the rinse as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4][13] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show them the chemical container or a relevant safety document.[4][5] |
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal can endanger support staff and the environment. All waste generated from handling this chemical must be treated as hazardous.
Caption: Decision tree for proper waste segregation and disposal.
-
Identify Waste Streams: Prepare designated, labeled hazardous waste containers before starting your experiment. You will need separate containers for:
-
Non-halogenated organic solvent waste.
-
Solid waste (gloves, weigh paper, contaminated paper towels).
-
-
Segregate at the Source: As waste is generated, place it directly into the correct container. Never mix incompatible waste streams.[15]
-
Labeling: Ensure each container is clearly labeled with "Hazardous Waste," the full chemical name of all contents (including solvents), and the approximate percentages.
-
Storage: Keep waste containers closed when not in use. Store them in a designated satellite accumulation area according to your institution's policies.
-
Disposal: Dispose of the full waste containers through your institution's Environmental Health and Safety (EHS) department.[4] Never pour chemical waste down the drain.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
Princeton University, Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]
-
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
-
Harvey Mudd College, Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Available at: [Link]
-
Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Available at: [Link]
-
Jackson State University. Safety in Organic Chemistry Laboratory. Available at: [Link]
-
University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Available at: [Link]
-
Foley, D. J., & O'Brien, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Slideshare. synthesis of azetidine .pptx. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.cn [capotchem.cn]
- 6. ethz.ch [ethz.ch]
- 7. hmc.edu [hmc.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. westlab.com [westlab.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. csub.edu [csub.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
